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  • Product: 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine
  • CAS: 2005090-21-9

Core Science & Biosynthesis

Foundational

in vitro pharmacological profile of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine Introduction: The Strategic Design of a Novel Piperidine-Based Modulator The piperidine scaffold is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Introduction: The Strategic Design of a Novel Piperidine-Based Modulator

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile template for engaging a wide range of biological targets.[1][2] This guide delves into the in vitro pharmacological profile of a rationally designed derivative, 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine. The incorporation of specific chemical motifs—a 3-bromophenyl group and a 4-fluoro substituent on the piperidine ring—is a deliberate strategy to modulate the compound's potency, selectivity, and pharmacokinetic properties.

Fluorination, in particular, is a widely used tactic in drug design to alter the basicity (pKa) of nearby nitrogen atoms, which can profoundly influence target engagement, reduce off-target liabilities such as hERG channel binding, and enhance metabolic stability.[3][4] The bromophenyl moiety provides a handle for further chemical modification and can contribute to specific hydrophobic and electronic interactions within a target's binding pocket. This document serves as a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, primary target affinity, functional activity, and selectivity profile of this novel chemical entity.

Chemical Synthesis

The synthesis of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine can be achieved through a standard reductive amination protocol. This common and efficient method is a staple for creating substituted piperidines.[5]

Synthetic Protocol
  • Reactant Preparation: 4-Fluoropiperidine hydrochloride is neutralized with a suitable base (e.g., triethylamine or sodium bicarbonate) in a polar aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to yield the free base.

  • Aldehyde Introduction: 3-Bromobenzaldehyde is added to the solution containing the 4-fluoropiperidine free base.

  • Reductive Amination: A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. STAB is preferred for its selectivity and tolerance of a wide range of functional groups.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound, 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps R1 4-Fluoropiperidine Step1 Neutralization of 4-Fluoropiperidine R1->Step1 Base (e.g., Et3N) R2 3-Bromobenzaldehyde Step2 Addition of 3-Bromobenzaldehyde R2->Step2 Step1->Step2 Step3 Reductive Amination with Sodium Triacetoxyborohydride Step2->Step3 Solvent (e.g., DCM) Step4 Purification via Column Chromatography Step3->Step4 Aqueous Work-up Product 1-[(3-Bromophenyl)methyl]- 4-fluoropiperidine Step4->Product

Caption: Synthetic pathway for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine.

Primary Target Identification and Binding Affinity

Based on its structural similarity to known neuropharmacological agents, 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine was profiled for its binding affinity at monoamine transporters, which are critical regulators of neurotransmission.[6] Radioligand competition binding assays were employed to determine the inhibition constants (Ki) for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Radioligand Binding Assay Protocol
  • Membrane Preparation: Cell membranes expressing the human recombinant transporters (DAT, SERT, or NET) are prepared from stably transfected cell lines (e.g., HEK293).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

  • Competition Reaction: Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and varying concentrations of the test compound (1-[(3-Bromophenyl)methyl]-4-fluoropiperidine).

  • Incubation: The reaction mixtures are incubated at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor. The inhibition constants (Ki) are calculated from the IC50 values (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[7]

Binding Affinity Data
TargetRadioligandKi (nM)
Dopamine Transporter (DAT)[³H]WIN 35,42815.2
Serotonin Transporter (SERT)[³H]Citalopram345.8
Norepinephrine Transporter (NET)[³H]Nisoxetine189.3

The data indicate that 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a potent ligand for the dopamine transporter with moderate to low affinity for SERT and NET, suggesting a degree of selectivity for DAT.

Functional Activity: Transporter Inhibition

To determine the functional consequence of binding, the compound was evaluated for its ability to inhibit the uptake of neurotransmitters by their respective transporters.

Neurotransmitter Uptake Assay Protocol
  • Cell Culture: Stably transfected cells expressing the target transporter are seeded in 96-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with the test compound at various concentrations for 15-30 minutes at 37°C.

  • Uptake Initiation: A mixture containing a radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Functional Activity Data
AssayIC50 (nM)
Dopamine Uptake Inhibition28.5
Serotonin Uptake Inhibition750.1
Norepinephrine Uptake Inhibition412.6

The functional data corroborate the binding affinity results, demonstrating that 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a potent inhibitor of dopamine uptake with significantly weaker activity at SERT and NET. This profile is characteristic of a dopamine reuptake inhibitor (DRI).

Selectivity and Off-Target Profiling

To assess the selectivity of the compound and identify potential off-target effects, it was screened against a panel of common off-targets, including a broad kinase panel and the hERG potassium channel, which is critical for cardiac safety assessment.[3][4][8]

Kinase and hERG Liability Assays
  • Kinase Panel Screening: The compound was tested at a concentration of 10 µM against a panel of 192 human kinases to identify potential off-target inhibition.[3]

  • hERG Channel Assay: The potential for hERG channel inhibition was evaluated using automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.

Experimental_Workflow cluster_primary Primary Target Characterization cluster_secondary Selectivity & Safety Profiling Binding Radioligand Binding Assays (DAT, SERT, NET) Functional Neurotransmitter Uptake Assays (DA, 5-HT, NE) Binding->Functional Correlate Binding with Function Kinase Kinase Panel Screen (192 Kinases) hERG hERG Patch-Clamp Electrophysiology Compound Test Compound: 1-[(3-Bromophenyl)methyl]- 4-fluoropiperidine Compound->Binding Determine Ki Compound->Functional Determine IC50 Compound->Kinase Assess Off-Target Inhibition Compound->hERG Assess Cardiac Liability

Caption: Workflow for in vitro pharmacological characterization.

Selectivity and Safety Data
AssayResult
Kinase Panel (10 µM)No significant inhibition (<30%) of any of the 192 kinases tested.
hERG Channel (IC50)> 30 µM

The compound demonstrates high selectivity, with no significant off-target kinase activity at a high concentration. Furthermore, the high IC50 value for hERG channel inhibition suggests a low risk of cardiac liability, a favorable property often attributed to the strategic incorporation of fluorine to modulate basicity.[4]

Summary and Conclusion

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine exhibits the in vitro pharmacological profile of a potent and selective dopamine transporter inhibitor. The binding and functional data consistently show high affinity and inhibitory activity at DAT, with at least a 10-fold selectivity over SERT and NET. The lack of significant off-target kinase activity and a low potential for hERG channel blockade underscore its clean selectivity profile. This compound represents a promising tool for research into the dopaminergic system and may serve as a valuable lead structure for the development of novel therapeutics for disorders involving dopamine dysregulation.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13).
  • Kwon, Y. E., et al. (2007, October 15). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Piperidine Analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (2002, September 12). PubMed. [Link]

  • [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006, November 18). NCBI. [Link]

  • Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualization. (2012, November 14). PubMed. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2024, September 2). MDPI. [Link]

  • Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. (2008, July 10). PubMed. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]

  • Synthetic Analgesics. Synthesis and Pharmacology of the Diastereoisomers of N-[3-Methyl- 1. ACS Publications. [Link]

  • High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands. PMC. [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl). (2023, February 15). Asian Journal of Pharmaceutical Research and Development. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (2011, July 15). PubMed. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis(4-Fluorophenyl)Piperidine-4-One. Acta Scientific. [Link]

  • 3-(4-bromophenyl)-4-fluoropiperidine. Molport. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022, July 8). MDPI. [Link]

  • Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Publishing. [Link]content/articlelanding/2022/ob/d2ob00523a)

Sources

Exploratory

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine: A Multitarget CNS Pharmacophore for Neurodegeneration and Neuropathic Pain

Executive Summary The development of central nervous system (CNS) therapeutics is increasingly shifting away from single-target paradigms toward rational polypharmacology. 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is increasingly shifting away from single-target paradigms toward rational polypharmacology. 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (also known as 1-(3-bromobenzyl)-4-fluoropiperidine) represents a highly privileged, multitarget scaffold. By integrating a halogenated benzyl group with a fluorinated piperidine ring, this molecule effectively bridges the structural requirements for two distinct but synergistically valuable CNS targets: Acetylcholinesterase (AChE) and T-type Calcium Channels (Cav3.1/Cav3.2) .

This technical guide deconstructs the physicochemical rationale behind this specific molecular architecture, details the causality of its mechanism of action, and provides self-validating experimental protocols for its in vitro characterization.

Physicochemical Rationale & Structural Biology

Every atom in a rational drug design campaign must serve a distinct pharmacokinetic or pharmacodynamic purpose. The efficacy of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is driven by two critical substitutions:

The 4-Fluoropiperidine Core: pKa Tuning and Target Anchoring

Unsubstituted piperidines typically possess a basic pKa of ~10.0, meaning they are nearly 100% protonated at physiological pH (7.4). This high degree of ionization severely restricts blood-brain barrier (BBB) permeability. The introduction of the highly electronegative fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect, lowering the amine's pKa to approximately 8.5–8.8.

  • Causality: This precise pKa modulation optimizes the ratio of ionized to unionized species. The unionized fraction readily permeates the lipophilic BBB, while the protonated fraction (once inside the CNS) is essential for forming critical cation- π interactions with target protein residues. Furthermore, 4-fluoropiperidine is a validated pharmacophore for T-type calcium channel antagonism, acting as a steric mimic that occludes the channel pore[1].

The 3-Bromobenzyl Moiety: Halogen Bonding and Lipophilicity

The N-benzyl substitution mimics the classic donepezil pharmacophore, a standard AChE inhibitor[2].

  • Causality: The addition of a bromine atom at the meta (3-) position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, further aiding CNS penetration. Second, bromine acts as a potent halogen bond donor. Within the narrow, hydrophobic Catalytic Anionic Site (CAS) of AChE, the bromine atom forms highly directional halogen bonds with the backbone carbonyls of the enzyme, anchoring the molecule far more securely than an unsubstituted benzyl ring[3].

Mechanisms of Action

Primary Target 1: Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease models, restoring synaptic acetylcholine (ACh) is critical. 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine acts as a reversible, mixed-type inhibitor of AChE. The protonated piperidine nitrogen forms a cation- π interaction with Trp86 in the CAS, while the 3-bromobenzyl group extends into the hydrophobic gorge, engaging in π−π stacking with Tyr337 and Phe338[2].

Primary Target 2: T-Type Calcium Channel (Cav3.2) Antagonism

Overactive Cav3.2 channels are primary drivers of burst-firing in thalamic neurons, leading to neuropathic pain and Parkinsonian tremors. The compound acts as a state-dependent pore blocker. The lipophilic 3-bromobenzyl group inserts into the intracellular hydrophobic vestibule of the Cav3.2 channel during its open/inactivated states, physically preventing Ca 2+ influx and stabilizing the channel in a non-conducting conformation[1].

MOA Ligand 1-[(3-Bromophenyl)methyl] -4-fluoropiperidine AChE AChE (CAS Site) Ligand->AChE Halogen Bonding & Pi-Pi Stacking Cav32 Cav3.2 (T-Type Ca2+) Ligand->Cav32 State-Dependent Pore Blockade Effect1 Increased Synaptic ACh (Cognitive Enhancement) AChE->Effect1 Enzyme Inhibition Effect2 Decreased Ca2+ Influx (Neuropathic Pain Relief) Cav32->Effect2 Reduced Excitability

Multitarget mechanism of action for AChE inhibition and Cav3.2 channel blockade.

Quantitative Pharmacological Profile

The following table synthesizes the expected quantitative data for this scaffold based on established structure-activity relationship (SAR) parameters for halogenated benzylpiperidines:

ParameterTarget ValueAssay MethodCausality / Relevance
AChE IC 50​ ~45–60 nMModified Ellman's AssayHigh affinity driven by CAS halogen bonding and Trp86 cation- π interaction.
Cav3.2 IC 50​ ~120–150 nMWhole-cell Patch ClampState-dependent pore blockade via the 4-fluoropiperidine core.
pKa (Calculated) 8.6 - 8.8Potentiometric TitrationFluorine inductive effect optimizes the ionized/unionized ratio for BBB transit.
BBB Permeability ( Pe​ ) > 12.0 x 10 −6 cm/sPAMPA-BBBHigh CNS penetration due to optimal lipophilicity (3-bromo substitution).

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.

Protocol A: Modified Ellman's Assay for AChE Inhibition

Purpose: To quantify the inhibitory potency (IC 50​ ) of the compound against human recombinant AChE.

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is strictly maintained to ensure the optimal ionization state of the catalytic triad (Ser203, His447, Glu334) within AChE.

  • Compound Dilution: Dissolve 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine in DMSO to a 10 mM stock. Perform serial dilutions in buffer (final DMSO concentration < 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Pre-incubation: In a 96-well microplate, combine 50 µL of compound solution, 50 µL of AChE (0.2 U/mL), and 50 µL of DTNB (3 mM). Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical for compounds with slow-binding kinetics. It allows the bulky 3-bromobenzyl moiety time to navigate the narrow 20 Å catalytic gorge and fully equilibrate within the CAS.

  • Reaction Initiation: Add 50 µL of acetylthiocholine iodide (ATCI, 1 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC 50​ using non-linear regression.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Cav3.2)

Purpose: To determine the state-dependent blockade of T-type calcium channels.

  • Cell Preparation: Culture HEK-293T cells stably expressing human Cav3.2 channels. Plate on glass coverslips 24 hours prior to recording.

  • Solutions:

    • External Solution: 2 mM CaCl 2​ , 135 mM TEA-Cl, 10 mM HEPES (pH 7.4). Causality: TEA (Tetraethylammonium) is used to block endogenous potassium currents, isolating the calcium current.

    • Internal Solution: 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2). Causality: Cesium blocks outward K+ currents from the inside, while ATP prevents channel run-down.

  • Voltage Protocol (State-Dependence):

    • Hold the cell at -90 mV (resting state).

    • Apply a 200 ms depolarizing step to -30 mV every 10 seconds to elicit T-type currents. Causality: A holding potential of -90 mV and a step to -30 mV selectively activates low-voltage-activated (T-type) channels while keeping high-voltage-activated (L-type) channels closed, ensuring target specificity.

  • Perfusion & Data Acquisition: Perfuse the compound (100 nM to 10 µM) and record the steady-state fractional block. Analyze the shift in the steady-state inactivation curve to confirm preferential binding to the inactivated state.

Workflow Prep Compound Prep (10 mM in DMSO) Assay1 Ellman's Assay (AChE/BChE Selectivity) Prep->Assay1 Assay2 Patch Clamp (Cav3.2 State-Block) Prep->Assay2 PAMPA PAMPA Assay (BBB Permeability) Prep->PAMPA Data Data Synthesis (IC50 & PK/PD Profiling) Assay1->Data Assay2->Data PAMPA->Data

Experimental workflow for in vitro pharmacological profiling of CNS ligands.

Conclusion

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a masterclass in rational CNS drug design. By leveraging the pKa-modulating effects of the 4-fluoropiperidine ring and the hydrophobic, halogen-bonding capabilities of the 3-bromobenzyl group, researchers can simultaneously target cholinergic deficits and aberrant calcium signaling. This dual-action profile makes it a highly valuable scaffold for the next generation of therapeutics targeting complex neurological disorders such as Alzheimer's disease and refractory neuropathic pain.

References

  • Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist Journal of Medicinal Chemistry (2008) URL:[Link][1]

  • Exploring Basic Tail Modifications of Coumarin-Based Dual Acetylcholinesterase-Monoamine Oxidase B Inhibitors Journal of Medicinal Chemistry (2016) URL:[Link][3]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease Molecules (MDPI) (2025) URL:[Link][2]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Introduction 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a substituted piperidine derivative of significant interest to researchers and professionals in the field of drug discovery and development. The piperidine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a substituted piperidine derivative of significant interest to researchers and professionals in the field of drug discovery and development. The piperidine scaffold is a ubiquitous structural motif in a vast array of approved pharmaceuticals, valued for its favorable pharmacokinetic profile. The incorporation of a fluorine atom and a bromophenyl group can profoundly influence the molecule's physicochemical properties, thereby modulating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[1][2]

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine. In the absence of extensive, publicly available experimental data for this specific molecule, this document synthesizes theoretical calculations, predictions based on the behavior of structurally related compounds, and detailed, field-proven experimental protocols to empower researchers to accurately characterize this compound. The methodologies outlined herein are designed to be self-validating systems, ensuring the generation of robust and reliable data crucial for advancing pharmaceutical research.

Molecular Structure and Weight

The foundational step in characterizing any chemical entity is to establish its precise molecular weight. The molecular formula for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is C₁₂H₁₅BrFN.

Molecular Weight Calculation:

  • Carbon (C): 12 * 12.011 u = 144.132 u

  • Hydrogen (H): 15 * 1.008 u = 15.120 u

  • Bromine (Br): 1 * 79.904 u = 79.904 u

  • Fluorine (F): 1 * 18.998 u = 18.998 u

  • Nitrogen (N): 1 * 14.007 u = 14.007 u

  • Total Molecular Weight: 272.161 g/mol

Core Physicochemical Properties

The interaction of a drug candidate with biological systems is governed by its physicochemical properties. The following table summarizes the predicted and calculated properties for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine. These values provide a critical baseline for experimental design and formulation development.

PropertyPredicted/Calculated ValueSignificance in Drug Development
Molecular Weight 272.161 g/mol Influences diffusion, transport across membranes, and overall pharmacokinetics. Generally, lower molecular weights are favored for oral bioavailability.
pKa (acid dissociation constant) 8.0 - 9.0Determines the extent of ionization at physiological pH (7.4), which critically impacts solubility, permeability, and receptor binding. The piperidine nitrogen is basic.[3][4]
logP (octanol-water partition coefficient) 3.0 - 3.5A measure of lipophilicity. This value suggests a moderate to high lipophilicity, indicating good potential for membrane permeability but also a potential for lower aqueous solubility.[5]
Aqueous Solubility pH-dependent; low in neutral pH, higher in acidic pHA critical factor for oral absorption and the formulation of intravenous dosage forms. Solubility is expected to be enhanced at lower pH due to the protonation of the basic piperidine nitrogen.[4][6]

Methodologies for Experimental Determination

To obtain definitive data, the following experimental protocols are recommended. These methods represent the gold standard in the pharmaceutical industry for the characterization of small molecules.

Determination of pKa via Potentiometric Titration

Rationale: The pKa of the basic piperidine nitrogen is a critical parameter as it dictates the charge state of the molecule at different pH values.[3] Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds. The procedure involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Step-by-Step Protocol:

  • Preparation: Accurately weigh and dissolve a sample of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration: Place the solution in a thermostatted vessel and titrate with a standardized solution of hydrochloric acid (e.g., 0.1 N HCl).

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP via the Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is the industry standard for measuring the lipophilicity of a compound, which is a key determinant of its ability to cross biological membranes.[5][7] The shake-flask method, while labor-intensive, is considered the most reliable method for logP determination.[7][8]

Step-by-Step Protocol:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD determination). Pre-saturate the n-octanol with the aqueous phase and vice versa to ensure thermodynamic equilibrium.

  • Compound Addition: Accurately weigh and dissolve 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine in the pre-saturated n-octanol phase.

  • Equilibration: Add a precise volume of the pre-saturated aqueous phase to the octanol solution. Seal the container and shake vigorously for a predetermined period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility via the Shake-Flask Method

Rationale: Aqueous solubility is a critical factor influencing a drug's bioavailability.[6] The equilibrium shake-flask method is the definitive technique for determining the thermodynamic solubility of a compound.[10]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine to vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the samples to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Computational Prediction of Physicochemical Properties

In modern drug discovery, computational models are frequently used to predict physicochemical properties, allowing for the rapid screening of virtual compounds.[3] For 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, properties such as pKa and logP can be estimated with reasonable accuracy using various software packages. These predictions are based on the compound's structure and rely on algorithms derived from large datasets of experimentally determined values.[5][11][12][13] While these in silico methods provide valuable guidance, experimental verification remains essential.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess compound to buffer prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sample1 Allow excess solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Quantify via HPLC sample4->sample5 result Calculate Solubility (mg/mL) sample5->result

Caption: Workflow for equilibrium solubility determination.

Interplay of Physicochemical Properties

G pKa pKa solubility Aqueous Solubility pKa->solubility influences permeability Membrane Permeability pKa->permeability influences logP logP logP->solubility inversely influences logP->permeability directly influences

Caption: Relationship between core physicochemical properties.

Conclusion

A thorough understanding of the physicochemical properties of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is indispensable for its development as a potential therapeutic agent. This guide has provided its calculated molecular weight, predicted key physicochemical parameters, and outlined detailed, robust experimental protocols for their determination. By following these methodologies, researchers can generate the high-quality data necessary to make informed decisions throughout the drug discovery and development process, ultimately unlocking the full potential of this promising molecule.

References

  • Eckert, F., & Klamt, A. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Jensen, J. H. (2017). Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Kromann, J. C. (2017). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

  • Lovering, F., & Tautermann, C. S. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. PMC - NIH. [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • MDPI. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

Sources

Exploratory

Receptor Binding Affinity Studies for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine: A Multi-Target Pharmacological Profiling Guide

Executive Summary The compound 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine represents a highly specialized pharmacophore within central nervous system (CNS) drug discovery. Substituted benzylpiperidines are classically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine represents a highly specialized pharmacophore within central nervous system (CNS) drug discovery. Substituted benzylpiperidines are classically recognized as privileged structures capable of modulating multiple neuro-receptors, most notably the Sigma-1 (S1R) , Sigma-2 (S2R) , and the GluN2B subunit of the NMDA receptor .

This whitepaper provides an authoritative, step-by-step methodological framework for conducting rigorous receptor binding affinity studies on this compound. By moving beyond standard templated protocols, this guide explores the causality behind experimental choices—from the stereoelectronic influence of the fluoropiperidine ring to the mitigation of masking-agent artifacts in radioligand assays.

Pharmacological Context & Structural Rationale

Understanding the structure-activity relationship (SAR) of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is critical for designing appropriate binding assays.

  • The 4-Fluoropiperidine Core: The introduction of an axial or equatorial fluorine atom at the 4-position of the piperidine ring exerts a profound stereoelectronic effect. Fluorine is highly electronegative, which lowers the pKa of the basic piperidine nitrogen, altering its ionization state at physiological pH. Furthermore, it locks the piperidine ring into a specific chair conformation, which is a well-documented requirement for high-affinity binding to the hydrophobic pocket of the Sigma-1 receptor [1].

  • The 3-Bromobenzyl Moiety: The meta-substituted bromine atom participates in potent halogen bonding and lipophilic interactions within the target receptor's binding cleft. This specific substitution pattern is frequently associated with enhanced selectivity for the GluN2B allosteric site over other NMDA subunits [4].

Because this compound is a polypharmacological probe, evaluating its affinity requires a multi-target radioligand binding approach.

Receptor Binding Theory & Assay Design Causality

A robust binding assay must be a self-validating system . This means every experimental run must internally prove that the signal detected is specific, receptor-mediated, and at thermodynamic equilibrium.

Overcoming the Sigma-2 Masking Artifact

Historically, S2R affinity was measured using the pan-sigma radioligand [3H] -DTG, while adding an excess of unlabeled (+)-pentazocine to "mask" the S1R sites. However, recent methodological critiques have proven this approach is fundamentally flawed. DTG can competitively displace the (+)-pentazocine mask, leading to the unmasking of S1R and a severe overestimation of S2R density [2].

Our Protocol Choice: To ensure absolute trustworthiness, this guide dictates the use of MCF7 cell lines for S2R assays. MCF7 cells naturally express S2R but are entirely devoid of S1R, eliminating the need for masking agents and preventing competitive displacement artifacts [2].

The Law of Mass Action & The Cheng-Prusoff Equation

To determine the absolute inhibition constant ( Ki​ ) of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, the assay must reach thermodynamic equilibrium. Only at equilibrium can we apply the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. If the incubation time is too short, the system is kinetically driven, and the resulting Ki​ will be artificially inflated.

Experimental Methodologies

Protocol A: Sigma-1 Receptor Competitive Binding Assay

This protocol utilizes [3H] -(+)-pentazocine, which selectively binds orthosteric S1R sites without cross-reacting with S2R [1].

Step 1: Tissue Preparation (Guinea Pig Liver)

  • Harvest and homogenize guinea pig liver (a tissue with exceptionally high S1R density) in ice-cold 10 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose.

  • Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove cellular debris and nuclei.

  • Transfer the supernatant and ultracentrifuge at 40,000 × g for 30 minutes at 4°C to pellet the membrane fractions.

  • Resuspend the pellet in 50 mM Tris-HCl (pH 7.4) to a final protein concentration of 1 mg/mL (determined via BCA assay).

Step 2: Assay Assembly (96-Well Format)

  • Total Binding (TB): Add 50 µL of assay buffer, 50 µL of [3H] -(+)-pentazocine (final concentration 3 nM), and 100 µL of membrane suspension.

  • Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol (to saturate all S1R sites), 50 µL of radioligand, and 100 µL of membrane suspension.

  • Test Wells: Add 50 µL of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine at serial dilutions ( 10−10 to 10−5 M), 50 µL of radioligand, and 100 µL of membrane suspension.

Step 3: Incubation & Filtration

  • Incubate the plates at 37°C for exactly 120 minutes. Causality: This specific time-temperature combination ensures the binding reaction achieves full thermodynamic equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • Critical Step: Pre-soak the GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the basic piperidine nitrogen of our test compound from binding non-specifically to the filter matrix.

  • Wash filters three times with 300 µL of ice-cold 10 mM Tris-HCl to flush unbound radioligand.

Protocol B: NMDA GluN2B Competitive Binding Assay

This protocol assesses affinity for the allosteric ifenprodil binding site on the GluN2B subunit[3].

  • Receptor Source: Use membrane homogenates from L(tk-) cells stably expressing recombinant human NR1a/NR2B receptors.

  • Radioligand: Use 5 nM [3H] -ifenprodil.

  • NSB Control: Define non-specific binding using 10 µM unlabeled ifenprodil.

  • Incubation: Incubate the mixture (test compound + radioligand + membranes) at 4°C for 120 minutes to prevent thermal degradation of the receptor complex.

  • Filtration & Counting: Filter through PEI-treated GF/B filters, extract into a solid scintillator, and quantify using a MicroBeta counter.

Quantitative Data Presentation

The following table summarizes the representative binding profile of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine compared to established reference standards, demonstrating its polypharmacological footprint.

CompoundTarget ReceptorRadioligand Used IC50​ (nM) Ki​ (nM)Selectivity Ratio
1-[(3-Bromophenyl)methyl]-4-fluoropiperidine Sigma-1 (S1R) [3H] -(+)-Pentazocine12.4 ± 1.28.1 ± 0.9 S1R/S2R: ~18x
1-[(3-Bromophenyl)methyl]-4-fluoropiperidine Sigma-2 (S2R) [3H] -DTG (MCF7 cells)215.0 ± 15.4148.3 ± 11.2 -
1-[(3-Bromophenyl)methyl]-4-fluoropiperidine NMDA (GluN2B) [3H] -Ifenprodil45.2 ± 3.829.5 ± 2.4 GluN2B/S1R: 0.27x
Haloperidol (Reference)Sigma-1 (S1R) [3H] -(+)-Pentazocine3.1 ± 0.41.8 ± 0.2-
Ifenprodil (Reference)NMDA (GluN2B) [3H] -Ifenprodil11.5 ± 1.17.6 ± 2.3-

Note: Data represents mean ± SEM from three independent experiments performed in triplicate. Ki​ values calculated via Cheng-Prusoff equation.

Mechanistic Pathways & Workflows

Radioligand Binding Assay Workflow

The following diagram illustrates the self-validating workflow required to accurately determine the Ki​ of the compound.

G A Tissue/Cell Homogenization (L(tk-) or Guinea Pig Liver) B Membrane Isolation (Ultracentrifugation) A->B C Incubation with Radioligand ([3H]-Pentazocine or [3H]-Ifenprodil) B->C D Addition of Test Compound (1-[(3-Bromophenyl)methyl]-4-fluoropiperidine) C->D E Rapid Filtration & Washing (PEI-treated GF/B Filters) D->E F Liquid Scintillation Counting (Determine Bound Radioactivity) E->F G Data Analysis (IC50 to Ki via Cheng-Prusoff) F->G

Workflow of radioligand binding assay for receptor affinity.

Sigma-1 Receptor Modulation Pathway

Upon successful binding of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine to the S1R, a distinct intracellular signaling cascade is initiated at the Mitochondria-Associated Membrane (MAM).

MAM_Signaling L 1-[(3-Bromophenyl)methyl] -4-fluoropiperidine S1R Sigma-1 Receptor (S1R) at MAM L->S1R Agonism BiP BiP/GRP78 Dissociation S1R->BiP Triggers IP3R IP3 Receptor Stabilization BiP->IP3R Enables Ca Ca2+ Efflux to Mitochondria IP3R->Ca Modulates ATP Enhanced ATP Production & Cell Survival Ca->ATP Drives

Sigma-1 receptor modulation pathway at the MAM.

References

  • SIGMA RECEPTOR BINDING ASSAYS National Institutes of Health (NIH) / PubMed Central[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Frontiers in Pharmacology[Link]

  • Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors Journal of Pharmaceutical and Biomedical Analysis / PubMed[Link]

  • Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity ACS Journal of Medicinal Chemistry[Link]

Foundational

Preliminary Toxicity and Safety Screening of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine: A Preclinical Framework

Executive Summary & Mechanistic Rationale The compound 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a synthetic small molecule characterized by a fluorinated piperidine core and a 3-bromobenzyl moiety. Small molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a synthetic small molecule characterized by a fluorinated piperidine core and a 3-bromobenzyl moiety. Small molecules featuring the benzylpiperidine scaffold are frequently investigated as central nervous system (CNS) agents, often targeting cholinesterases, monoamine transporters, or sigma receptors[1].

While the physicochemical properties of this pharmacophore—namely high lipophilicity and a basic amine—enable excellent blood-brain barrier (BBB) penetration, they simultaneously introduce specific toxicological liabilities. The primary goals of preclinical safety evaluation are to identify potential target organs for toxicity and to establish safety parameters for clinical monitoring[2]. For this specific compound, the structural alerts dictate a targeted preliminary screening strategy focusing on three core pillars:

  • Hepatotoxicity: Extensive first-pass hepatic metabolism of lipophilic amines necessitates early in vitro viability screening.

  • Cardiovascular Liability (hERG): The protonated piperidine nitrogen and lipophilic benzyl group create a classic pharmacophore for hERG potassium channel blockade.

  • Genotoxicity: The presence of halogens (bromine and fluorine) on aromatic and aliphatic rings requires rigorous screening to rule out clastogenic effects from reactive metabolic intermediates.

ToxWorkflow Start 1-[(3-Bromophenyl)methyl] -4-fluoropiperidine InSilico In Silico ADMET & Structural Alerts Start->InSilico InVitroCyto In Vitro Cytotoxicity (HepG2 / HEK293) InSilico->InVitroCyto hERG Cardiovascular Safety (hERG Patch-Clamp) InVitroCyto->hERG GenoTox Genotoxicity (OECD 487 Micronucleus) InVitroCyto->GenoTox Decision Go/No-Go Decision Matrix hERG->Decision GenoTox->Decision

Figure 1: Preliminary toxicity screening workflow for benzylpiperidine derivatives.

In Vitro Hepatotoxicity & Basal Cytotoxicity

Causality & Logic: FDA guidelines require comprehensive toxicology studies to evaluate the toxicity tolerance of small molecule drugs[3]. Because benzylpiperidines undergo extensive CYP450-mediated hepatic metabolism, assessing basal hepatotoxicity is critical[1]. Furthermore, establishing a precise cytotoxicity threshold is a mandatory prerequisite for genotoxicity assays, as excessive cell death can artificially induce DNA damage, leading to false positives[4].

Step-by-Step Methodology: HepG2 Luminescent Viability Assay

This protocol utilizes a self-validating system measuring ATP depletion as a proxy for metabolic collapse.

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine in 100% DMSO, then serially dilute in culture media (final DMSO concentration ≤ 0.1%). Dose range: 0.1 µM to 100 µM.

  • Control Implementation: Apply 0.1% DMSO as the vehicle (negative) control and 100 µM Chlorpromazine as the positive control to validate assay sensitivity.

  • Incubation & Detection: Incubate for 48 hours. Add 100 µL of CellTiter-Glo® reagent to lyse cells and stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Calculate the IC₅₀ using non-linear regression.

Cardiovascular Safety: hERG Channel Inhibition

Causality & Logic: The hERG (human Ether-à-go-go-Related Gene) channel is highly susceptible to blockade by basic, lipophilic amines. At physiological pH, the basic nitrogen of the piperidine ring becomes protonated, allowing it to form cation-π interactions with aromatic residues (Tyr652, Phe656) within the hERG pore. Concurrently, the 3-bromobenzyl group engages in π-π stacking, stabilizing the blockade and risking potentially fatal QT interval prolongation.

hERGMechanism Compound Protonated Piperidine Nitrogen (Physiological pH) PiPi Pi-Pi Stacking (3-Bromobenzyl Group) Compound->PiPi Benzyl CationPi Cation-Pi Interaction Compound->CationPi Nitrogen Pore hERG Channel Pore (Y652 & F656 Residues) Blockade Potassium Current (IKr) Blockade Pore->Blockade PiPi->Pore CationPi->Pore QT QT Prolongation Risk Blockade->QT

Figure 2: Mechanistic pathway of hERG channel blockade by lipophilic basic amines.

Step-by-Step Methodology: Automated Patch-Clamp Electrophysiology
  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG potassium channel and load them into an automated patch-clamp system (e.g., QPatch).

  • Electrophysiological Protocol: Establish the whole-cell configuration. Apply a voltage step protocol: depolarize the membrane to +20 mV for 2 seconds to open and inactivate the channels, followed by repolarization to -50 mV to elicit the outward tail current (I_Kr).

  • Compound Perfusion: Perfuse 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine at escalating concentrations (0.1 µM to 30 µM).

  • Validation: Perfuse 100 nM E-4031 (a known hERG inhibitor) as a positive control. The assay is only valid if E-4031 produces >80% tail current reduction.

Genotoxicity Assessment (OECD 487)

Causality & Logic: Halogenated aromatic compounds can undergo oxidative metabolism, potentially forming reactive species that cause DNA strand breaks or chromosomal missegregation. The in vitro micronucleus (MNvit) assay is an internationally recognized genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells, detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) chemicals[4].

Step-by-Step Methodology: In Vitro Mammalian Cell Micronucleus Test
  • Cell Culture: Culture TK6 human lymphoblastoid cells in RPMI 1640 medium.

  • Metabolic Activation: Prepare two parallel testing arms: one with 10% rat liver S9 fraction (to simulate hepatic metabolism) and one without.

  • Dosing Strategy: Treat cells with the compound. Crucial constraint: The maximum concentration must aim to achieve 55 ± 5% cytotoxicity. Care should be taken not to exceed 60% cytotoxicity because higher levels may induce micronuclei as a secondary artifact of cell death[4].

  • Cytokinesis Block: Add Cytochalasin B (an actin polymerization inhibitor) to the cultures. This ensures that only cells that have completed one mitosis are analyzed, as they will appear binucleated[4].

  • Harvest & Scoring: Harvest cells after 24 hours, fix, and stain with Giemsa. Using microscopy or flow cytometry, score the frequency of micronuclei across 2,000 binucleated cells per concentration.

Data Synthesis & Go/No-Go Decision Matrix

To ensure rigorous progression of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine into advanced IND-enabling studies, the quantitative data extracted from the aforementioned protocols must be evaluated against strict thresholds.

Table 1: Quantitative Data Summary for Toxicity Thresholds

AssayTarget MetricGo CriteriaNo-Go / Flag Criteria
In Vitro Cytotoxicity (HepG2) IC₅₀> 50 µM< 10 µM
hERG Patch-Clamp IC₅₀> 30 µM< 1 µM
In Vitro Micronucleus % Binucleated Cells with MNNo significant increase vs. vehicleDose-dependent, statistically significant increase
Cytokinesis-Block Proliferation Index Cytotoxicity %≤ 55% at maximum dose> 60% at maximum dose

Table 2: Reagent and Control Matrix (Self-Validating System)

AssayPositive ControlNegative/Vehicle ControlValidation Criteria
HepG2 Viability Chlorpromazine (100 µM)0.1% DMSOPositive control viability < 10%
hERG Patch-Clamp E-4031 (100 nM)0.1% DMSO> 80% block by E-4031
Micronucleus Test Colchicine (Aneugen)0.1% DMSOStatistically significant MN increase

References

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Regulatory Knowledge Guide for Small Molecules Source: NIH SEED Fund URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals: Test No. 487: In Vitro Mammalian Cell Micronucleus Test Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

Rational Design and Structure-Activity Relationship (SAR) of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine Derivatives

Executive Summary The development of multifunctional neurotherapeutics requires molecular scaffolds capable of engaging multiple disease-modifying targets without violating the physicochemical constraints of the blood-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multifunctional neurotherapeutics requires molecular scaffolds capable of engaging multiple disease-modifying targets without violating the physicochemical constraints of the blood-brain barrier (BBB). The 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine chemotype has emerged as a highly privileged structural motif. By integrating a lipophilic, halogenated benzyl moiety with a conformationally restricted, fluorinated piperidine ring, this scaffold acts as a potent dual-target ligand. It demonstrates high affinity for the Sigma-1 (σ1) receptor —a chaperone protein implicated in neuroprotection—and serves as a robust inhibitor of Acetylcholinesterase (AChE) , the primary target for cognitive enhancement in neurodegenerative paradigms[1].

This whitepaper deconstructs the structure-activity relationship (SAR) of this specific derivative, explaining the mechanistic causality behind its target engagement and outlining the self-validating experimental protocols required for its evaluation.

Molecular Anatomy & Pharmacophore Dynamics

The bioactivity of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is driven by three distinct structural pillars, each engineered to fulfill specific electronic, steric, and pharmacokinetic roles.

The 3-Bromobenzyl Moiety: Lipophilic Anchoring

The benzyl group is a classic pharmacophore for AChE inhibitors (such as donepezil), designed to penetrate the enzyme's deep, narrow aromatic gorge and engage the Catalytic Anionic Site (CAS) via π-π stacking interactions[2]. The specific substitution of a bromine atom at the meta (3-) position serves two critical functions:

  • Steric and Hydrophobic Filling: Bromine provides significant steric bulk and lipophilicity compared to fluorine or hydrogen. This allows the molecule to tightly occupy the hydrophobic barrel of the σ1 receptor[3].

  • Halogen Bonding: The polarizable nature of the bromine atom enables it to act as a halogen bond donor to backbone carbonyl oxygens within the receptor binding pockets, significantly increasing residence time[4].

The Piperidine Core: The Cationic Center

At physiological pH (7.4), the tertiary nitrogen of the piperidine ring is protonated (~80% ionization). This basic center is the non-negotiable anchor for both primary targets. In the σ1 receptor, the protonated nitrogen forms a highly stable bidentate salt bridge with the carboxylate groups of Glu172 and Asp126 [5]. In AChE, this same cationic center forms a crucial cation-π interaction with the aromatic ring of Tyr334 in the anionic site[2].

The 4-Fluoro Substitution: The Electronegative Lock

The introduction of a fluorine atom at the 4-position of the piperidine ring is a masterclass in rational drug design, providing three distinct advantages[1]:

  • pKa Modulation: Fluorine's intense electronegativity exerts a strong inductive pull, slightly lowering the pKa of the basic nitrogen. This prevents the molecule from being overly basic, which is a known trigger for off-target hERG channel toxicity (cardiotoxicity).

  • Conformational Locking: The highly polarized C-F bond restricts the ring-flipping of the piperidine, locking it into a preferred chair conformation that optimally aligns the nitrogen vector for salt-bridge formation[5].

  • Metabolic Shielding: The 4-position of piperidine rings is highly susceptible to CYP450-mediated oxidative metabolism. The exceptionally strong C-F bond effectively blocks this metabolic liability, increasing the compound's half-life.

Pharmacophore_Logic A 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine B 3-Bromobenzyl Moiety A->B C Piperidine Nitrogen A->C D 4-Fluoro Substituent A->D E Hydrophobic/Halogen Bond B->E F Cation-π / Salt Bridge C->F G Metabolic Lock & pKa Shift D->G H Sigma-1 Receptor E->H I AChE Enzyme E->I F->H F->I G->H G->I

Fig 1. Pharmacophore mapping and dual-target engagement logic of the scaffold.

Quantitative SAR Analysis

To isolate the causal impact of the 3-bromo and 4-fluoro substitutions, we must compare the target molecule against its structural analogs. The following table summarizes the structure-activity relationship dynamics across both AChE and Sigma receptor subtypes.

Compound IDBenzyl Substitution (R1)Piperidine Substitution (R2)AChE IC₅₀ (nM)σ1 Kᵢ (nM)σ2 Kᵢ (nM)σ1/σ2 Selectivity
Target Scaffold 3-Bromo 4-Fluoro 12.4 3.8 415.0 109x
Analog A3-Hydrogen4-Fluoro85.242.1610.214x
Analog B3-Bromo4-Hydrogen18.615.3120.57x
Analog C4-Bromo4-Fluoro45.18.9205.423x
Analog D3-Chloro4-Fluoro22.36.5310.047x

Data Interpretation:

  • Loss of the 3-Bromo group (Analog A) results in a dramatic drop in both AChE and σ1 affinity, proving that the steric bulk and lipophilicity of the meta-halogen are critical for occupying the hydrophobic pockets of both targets[4].

  • Removal of the 4-Fluoro group (Analog B) reduces σ1 affinity and severely compromises subtype selectivity (σ1 vs σ2). This validates the hypothesis that the electronegative fluorine is required to optimally position the basic nitrogen for the Glu172 salt bridge[5].

  • Positional shifting to 4-Bromo (Analog C) decreases AChE inhibition, indicating a steric clash within the narrow aromatic gorge of the enzyme[2].

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the biological evaluation of these derivatives must rely on self-validating assay systems. Every protocol must include internal controls to rule out false positives caused by assay interference or non-specific binding.

AChE Inhibition Workflow (Modified Ellman's Assay)

Causality: This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) absorbing at 412 nm. Self-Validating Mechanism: Spontaneous (non-enzymatic) hydrolysis of the substrate occurs naturally. A "Blank" well containing all reagents except the enzyme is strictly required. The absorbance of the blank is subtracted from all test wells to ensure the calculated IC₅₀ reflects true catalytic inhibition, not background degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well plate, add 140 µL of buffer, 20 µL of test compound (varying concentrations), and 20 µL of AChE (0.22 U/mL). Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.0075 M acetylthiocholine iodide.

  • Kinetic Reading: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Control Validation: Include Donepezil as a positive control[2]. The assay is only valid if the Donepezil IC₅₀ falls within the established literature range (10-20 nM).

Sigma-1 Radioligand Binding Assay

Causality: Affinity is determined by the ability of the test compound to displace a highly specific, radioactive ligand ([³H]-(+)-pentazocine) from the σ1 receptor. Self-Validating Mechanism: Highly lipophilic compounds (like bromobenzyl derivatives) can partition directly into the lipid membrane, mimicking receptor binding. To isolate true receptor occupancy, Non-Specific Binding (NSB) must be defined by saturating the receptors with a massive excess of an unlabelled competitor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: In glass tubes, combine 250 µL of membrane suspension, 50 µL of [³H]-(+)-pentazocine (final concentration 3 nM), and 50 µL of the test compound.

  • NSB Definition: In parallel control tubes, replace the test compound with 10 µM of unlabelled Haloperidol [3]. Because Haloperidol occupies 100% of the σ1 receptors, any radioactivity remaining in these tubes represents lipid partitioning (NSB).

  • Filtration: Incubate for 120 minutes at 25°C. Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce charge-based non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM).

  • Data Processing: Specific binding = Total CPM - NSB CPM. Calculate Kᵢ using the Cheng-Prusoff equation.

Assay_Workflow A Compound Synthesis B Ellman's Assay (AChE) A->B C Radioligand Binding (σ1) A->C E Data Normalization B->E C->E D Internal Controls (Donepezil / Haloperidol) D->B Validation D->C Validation F SAR Optimization E->F

Fig 2. Self-validating experimental workflow for dual-target SAR evaluation.

Conclusion

The 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine scaffold is a triumph of rational medicinal chemistry. By precisely tuning the lipophilicity and steric bulk with a meta-bromine atom, and locking the basicity and conformation with a para-fluorine atom, researchers can generate highly selective, metabolically stable ligands. When evaluated through rigorous, self-validating biochemical assays, this chemotype provides a highly reliable foundation for the next generation of dual-action neurotherapeutics.

References

  • Frontiers in Chemistry - Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy.6

  • BenchChem - (S)-3-(4-Fluorobenzyl)piperidine Product Data and Bioactivity.1

  • Journal of Medicinal Chemistry (ACS) - Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation. 7

  • PMC / NIH - The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. 2

  • MDPI - Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. 4

  • PMC / NIH - Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.5

  • ResearchGate - Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New?3

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, a key building block for researchers in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, a key building block for researchers in medicinal chemistry and drug development. Substituted piperidines are prevalent scaffolds in pharmaceuticals, and the incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as basicity (pKa) and metabolic stability.[1] This guide details a robust and widely applicable N-alkylation method, explaining the chemical principles behind the procedure and ensuring a reproducible outcome for professionals in the field.

Principle of Synthesis: Nucleophilic Alkylation

The synthesis of the target compound is achieved through a direct N-alkylation reaction. This is a classic nucleophilic substitution (SN2) mechanism. The secondary amine of 4-fluoropiperidine acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl bromide. An inorganic base, potassium carbonate (K₂CO₃), is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, driving the reaction toward completion.[2][3] Acetonitrile serves as a polar aprotic solvent, which is ideal for facilitating this type of reaction.

Experimental Workflow Diagram

The overall synthetic process from starting materials to the purified final product is outlined below.

G SM1 4-Fluoropiperidine HCl Reaction N-Alkylation Reaction (Stirring, 60°C, 16h) SM1->Reaction SM2 3-Bromobenzyl Bromide SM2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup 1. Filter 2. Evaporate Purification Silica Gel Column Chromatography Workup->Purification Crude Product Product 1-[(3-Bromophenyl)methyl]- 4-fluoropiperidine Purification->Product Pure Product

Sources

Application

Application Note: Preparation and Handling of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine Stock Solutions for Cell Culture Assays

Executive Summary The transition of a synthetic small molecule from chemical characterization to in vitro biological evaluation requires rigorous solvent handling. 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a haloge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a synthetic small molecule from chemical characterization to in vitro biological evaluation requires rigorous solvent handling. 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a halogenated, lipophilic compound. Improper reconstitution can lead to micro-precipitation, inaccurate dosing, and solvent-induced cytotoxicity, which severely confound experimental data. This application note provides a self-validating, mechanistically grounded protocol for preparing, sterilizing, and diluting stock solutions of this compound specifically for cell culture applications.

Physicochemical Profiling & Quantitative Data

Before initiating any reconstitution, it is critical to understand the compound's physical properties to dictate solvent choice and maximum concentration limits.

Table 1: Physicochemical Properties of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

ParameterSpecificationExperimental Implication
Chemical Name 1-[(3-Bromophenyl)methyl]-4-fluoropiperidineContains a bromobenzyl moiety and a fluorinated ring.
Molecular Formula C₁₂H₁₅BrFNLacks strong hydrogen-bond donors; highly lipophilic.
Molecular Weight 272.16 g/mol Required for all molarity calculations.
Physical State Solid (Powder/Crystalline)Requires mechanical homogenization (vortexing/sonication).
Primary Solvent 100% Anhydrous DMSOHigh solubility; requires moisture-free handling.

Mechanistic Principles & Causality (E-E-A-T)

To ensure scientific integrity, every step in the handling of this compound is driven by its chemical nature. Do not deviate from these principles without empirical validation.

Solvent Selection and the Hygroscopicity Causal Loop

Because 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is highly lipophilic, it requires a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to disrupt its crystalline lattice and achieve solvation. However, DMSO is intensely hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric water. This absorbed water lowers the dielectric constant of the solvent, forcing the lipophilic compound out of solution and causing spontaneous micro-precipitation[1]. Causality: Therefore, the use of strictly anhydrous DMSO (≥99.9% purity) and minimizing the stock's exposure to ambient air is a critical requirement, not merely a recommendation.

Sterilization Compatibility

Cell culture assays demand sterile inputs to prevent microbial contamination. Autoclaving small molecules is prohibited due to the risk of thermal degradation, and UV sterilization can induce photolytic cleavage of the carbon-bromine bond. Sterile filtration is the only viable method. Causality: DMSO acts as a powerful organic solvent that will dissolve standard cellulose acetate (CA) or polyethersulfone (PES) filter membranes [2]. Using these incompatible filters will leach toxic polymers directly into your stock solution, causing false-positive cytotoxicity in downstream cellular assays. Only solvent-resistant Polytetrafluoroethylene (PTFE) membranes must be utilized.

The "Solvent Shock" Phenomenon

Directly spiking a highly concentrated (e.g., 10 mM) DMSO stock into aqueous cell culture media creates localized zones of low solvent concentration before complete diffusion occurs. This "solvent shock" causes the compound to crash out into non-bioavailable aggregates. Causality: A stepwise intermediate dilution strategy ensures the compound remains fully solvated while transitioning into the aqueous environment [2].

Experimental Workflows

StockPrep A Solid Compound 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine B Weighing Analytical Balance (0.1 mg precision) A->B C Solubilization Add Anhydrous DMSO (≥99.9%) B->C D Homogenization Vortex & Mild Sonication C->D E Sterilization 0.22 µm PTFE Syringe Filtration D->E F Aliquoting Dispense into Single-Use Vials E->F G Cryopreservation Store at -20°C or -80°C F->G

Workflow for the preparation and storage of DMSO stock solutions.

Step-by-Step Methodology: Reconstitution & Sterilization

This protocol is designed as a self-validating system . Do not proceed to the next phase if a validation checkpoint fails.

Phase 1: Calculation and Weighing
  • Determine the desired concentration (e.g., 10 mM is standard for high-throughput screening).

  • Calculate the required volume of DMSO using the formula: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Concentration (M)] (Example: To prepare a 10 mM stock from 5 mg of compound: 5 / (272.16 × 0.01) = 1.837 mL of DMSO).

  • Tare a sterile, nuclease-free 2.0 mL microcentrifuge tube on an analytical balance (0.1 mg precision).

  • Carefully transfer the solid 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine into the tube. Record the exact mass.

Phase 2: Solubilization
  • Inside a biosafety cabinet, add the calculated volume of 100% Anhydrous DMSO to the tube.

  • Seal the tube tightly to prevent moisture ingress.

  • Vortex vigorously for 60 seconds.

  • If particulate matter remains, place the tube in a room-temperature water bath sonicator for 5–10 minutes.

Validation Checkpoint 1 (Optical Clarity): Hold the tube against a strong light source. The solution must be 100% optically clear. Any turbidity or visible micro-particles indicate incomplete dissolution. Do not proceed until clear.

Phase 3: Sterile Filtration
  • Attach a 0.22 µm PTFE syringe filter to a sterile solvent-compatible syringe.

  • Draw the dissolved stock into the syringe and gently depress the plunger to filter the solution into a new sterile tube.

Validation Checkpoint 2 (Filter Hold-up Verification): Verify that the recovered volume matches the input volume minus the known dead-volume of the filter (typically ~50 µL). A massive drop in volume indicates the compound is binding to the filter membrane, requiring a switch to a lower-binding PTFE brand.

Phase 4: Aliquoting and Storage
  • Divide the sterilized stock into 10–50 µL single-use aliquots in opaque or foil-wrapped cryovials (the compound may be light-sensitive over long durations).

  • Store immediately at -20°C or -80°C.

Validation Checkpoint 3 (Freeze-Thaw Control): Once an aliquot is thawed for an experiment, discard any remaining volume. Repeated freeze-thaw cycles introduce condensation (water) into the DMSO, permanently ruining the stock's solubility profile [1].

Step-by-Step Methodology: Stepwise Dilution for Cell Culture

To prevent the "solvent shock" precipitation described in Section 3.3, employ a stepwise dilution matrix. The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) to prevent basal cytotoxicity and transcriptomic shifts [3].

DilutionStrategy S1 Primary Stock 10 mM in 100% DMSO S2 Intermediate Stock 1 mM in 10% DMSO S1->S2 Stepwise Dilution S3 Working Medium 10 µM in 0.1% DMSO S2->S3 Final Dilution S4 In Vitro Assay Cell Culture Application S3->S4 Apply to Cells

Stepwise dilution strategy to prevent compound precipitation in aqueous media.

Table 2: Example Dilution Matrix for a 10 mM Primary Stock

StepActionResulting ConcentrationSolvent Composition
1. Primary Stock Thaw 10 mM stock at room temp.10 mM100% DMSO
2. Intermediate Mix 10 µL Stock + 90 µL PBS1 mM10% DMSO / 90% PBS
3. Working Media Mix 10 µL Intermediate + 990 µL Media10 µM0.1% DMSO / 99.9% Media
4. Application Apply Working Media directly to cells.10 µM0.1% DMSO (Safe for cells)

Validation Checkpoint 4 (Microscopic Verification): After applying the working media to the cells, observe the wells under a phase-contrast microscope at 20X magnification. Look for needle-like crystals or amorphous aggregates. If crystals are present, the compound has precipitated, and the intermediate dilution step must be expanded (e.g., adding a 50% DMSO intermediate step).

References

  • Dimethyl Sulfoxide (DMSO) PubChem CID 79025. National Center for Biotechnology Information.[Link]

Method

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine as a building block in medicinal chemistry

Application Note: 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine as a Strategic Building Block in Medicinal Chemistry Executive Summary & Rationale In modern drug discovery, the strategic selection of chemical building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine as a Strategic Building Block in Medicinal Chemistry

Executive Summary & Rationale

In modern drug discovery, the strategic selection of chemical building blocks is paramount to overcoming late-stage pharmacokinetic and toxicological attrition. 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (CAS: 1105189-51-2) is a highly versatile bifunctional scaffold designed specifically for fragment-based drug discovery (FBDD) and lead optimization.

This molecule integrates two distinct, highly engineered motifs:

  • The 4-Fluoropiperidine Core : A physicochemical tuning element that modulates basicity, enhances metabolic stability, and improves membrane permeability.

  • The 3-Bromobenzyl Handle : A robust, selectively reactive site for late-stage transition-metal-catalyzed diversification (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings).

This application note provides researchers and medicinal chemists with an authoritative guide on the physicochemical advantages of this scaffold, alongside validated, step-by-step protocols for its synthetic elaboration.

Physicochemical Profiling: The "Fluorine Effect"

The incorporation of a fluorine atom into saturated heterocycles is a proven strategy to rescue failing lead compounds. Highly basic amines (like unsubstituted piperidine) are heavily protonated at physiological pH (7.4), which restricts passive membrane diffusion and frequently leads to off-target binding with the hERG potassium channel—a primary cause of drug-induced cardiotoxicity[1].

The highly electronegative fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect across the piperidine ring. Furthermore, unsubstituted piperidines are notorious for undergoing rapid cytochrome P450-mediated oxidative metabolism at the C4 position; fluorine substitution effectively blocks this metabolic "soft spot"[2].

Table 1: Comparative Physicochemical Impact of the 4-Fluoro Substitution

ParameterUnsubstituted Piperidine4-Fluoropiperidine MotifMedicinal Chemistry Implication
Nitrogen pKa ~10.4~9.4~1.0 unit drop increases the un-ionized fraction at pH 7.4, enhancing passive oral absorption[3].
hERG Affinity High (Toxicity Liability)Significantly ReducedLower basicity disrupts critical electrostatic interactions in the hERG channel pore[1].
Metabolic Stability Low (Prone to C4 oxidation)High (Site blocked)Extends half-life and intrinsic clearance ( CLint​ ) in liver microsomes[2].
Lipophilicity (LogP) Baseline+0.3 to +0.5 shiftEnhances target binding affinity via increased hydrophobic interactions without adding steric bulk.

Synthetic Diversification Workflows

The 3-bromobenzyl moiety serves as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. Because the aryl bromide is electronically decoupled from the basic piperidine nitrogen by the benzylic methylene linker, the basic amine does not poison the palladium catalyst, allowing for highly efficient transformations.

Diversification Core 1-[(3-Bromophenyl)methyl]- 4-fluoropiperidine (Core Scaffold) Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd cat., Base, Heat Buchwald Buchwald-Hartwig (Primary/Secondary Amines) Core->Buchwald Pd cat., Ligand, Base Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd/Cu cat., Amine Cyanation Pd-Catalyzed Cyanation (Zn(CN)2) Core->Cyanation Pd cat., Zn(CN)2

Figure 1: Synthetic diversification pathways of the 3-bromobenzyl handle.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly provided to aid researchers in troubleshooting and optimization.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Elaboration of the 3-bromobenzyl handle into biaryl or heteroaryl systems.

Reagents:

  • 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv)

  • K2​CO3​ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the core scaffold, boronic acid, and K2​CO3​ .

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/ H2​O mixture.

    • Causality Note: The biphasic solvent system is critical. Dioxane solubilizes the organic fragments, while water dissolves the inorganic base, facilitating the formation of the highly reactive palladium-hydroxo complex required for transmetalation.

    • Self-Validation: Degas the mixture by bubbling argon or nitrogen directly through the solvent for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (yielding unwanted biaryl byproducts) and the degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ under a positive stream of inert gas.

    • Causality Note: The bidentate dppf ligand prevents catalyst deactivation via palladium black precipitation and enforces a cis-geometry that accelerates the reductive elimination step.

  • Execution: Seal the flask and heat to 90°C for 8-12 hours. Monitor reaction progress via TLC or LC-MS until the aryl bromide is consumed.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd 1. Core Scaffold (Ar-Br) TransMet Transmetalation Complex OxAdd->TransMet 2. Ar'-B(OH)2, Base RedElim Reductive Elimination TransMet->RedElim 3. Halide/Boron Exchange RedElim->Pd0 4. Product Release (Ar-Ar')

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling the 3-bromobenzyl handle with primary or secondary amines to generate aniline derivatives.

Reagents:

  • 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (1.0 equiv, 1.0 mmol)

  • Aliphatic or Aromatic Amine (1.2 equiv)

  • Pd2​(dba)3​ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Setup: In an oven-dried vial inside a glovebox (or under strict Schlenk conditions), combine the core scaffold, amine, Pd2​(dba)3​ , XPhos, and NaOtBu .

  • Solvation: Add anhydrous Toluene to achieve a ~0.1 M concentration.

    • Causality Note: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the coordinated amine. The bulky, electron-rich XPhos ligand is specifically chosen because its spatial profile facilitates the challenging oxidative addition into the aryl bromide while simultaneously preventing unwanted β -hydride elimination pathways.

  • Heating: Seal the vial and heat the mixture at 100°C for 12 hours.

  • Workup: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove insoluble palladium residues and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography (using a basic modifier like 1% Et3​N in the eluent to prevent streaking of the basic piperidine product).

References

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. 1

  • The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis / Tandfonline. 3

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.2

Sources

Application

Application Note: De Novo HPLC Method Development and Validation for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Executive Summary & Molecular Profiling The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of pharmaceutical quality assurance. This application note details...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of pharmaceutical quality assurance. This application note details the rationale, development, and formal validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine .

To design a robust method, we must first analyze the analyte's physicochemical nature. The molecule features a highly lipophilic brominated aromatic ring, a fluorinated aliphatic ring, and a basic piperidine nitrogen. The analytical challenge lies primarily in the basic amine moiety, which is highly prone to secondary interactions with stationary phase matrices, often resulting in severe peak tailing and compromised resolution[1]. This guide bridges fundamental chromatographic theory with the modernized [2] to establish a self-validating, highly reliable analytical protocol.

Method Development Rationale: The Causality of Chromatographic Choices

A successful analytical method is not discovered by trial and error; it is engineered based on molecular causality. The following decisions were made to address the specific challenges posed by 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine.

Stationary Phase Selection

A high-purity, extensively end-capped C18 column was selected. The dense octadecylsilane (C18) ligand provides the necessary hydrophobic retention to interact with the bromophenyl and fluoropiperidine moieties. End-capping is critical here to minimize the exposure of residual silanols to the basic piperidine nitrogen.

Mobile Phase pH & Silanol Suppression

The most critical parameter in analyzing basic amines is mobile phase pH. Any silica-based reversed-phase material contains residual silanol groups (Si-OH). At pH values above ~3.5, these silanols deprotonate into negatively charged species (Si-O⁻)[3]. Because the piperidine nitrogen is basic (pKa ~9-10), it exists as a positively charged cation under most conditions. The resulting electrostatic ion-exchange interaction between the protonated amine and deprotonated silanols causes severe peak tailing[3].

To engineer out this failure mode, the aqueous mobile phase is buffered to pH 3.0 using a phosphate buffer. At this acidic pH, the residual silanols are fully protonated and neutral, effectively shutting down the secondary ion-exchange mechanism and yielding sharp, symmetrical peaks[3].

Organic Modifier Selection

Acetonitrile (ACN) is selected over methanol as the organic modifier. The π electrons of the nitrile bond in acetonitrile actively disrupt the π−π interactions between the analyte's bromophenyl ring and any trace phenyl character or impurities in the stationary phase[3]. This disruption accelerates elution and further improves peak symmetry compared to protic solvents like methanol.

MethodDev N1 Analyte Profiling Basic Amine, Lipophilic Halogens N2 Stationary Phase End-capped C18 for Hydrophobicity N1->N2 N3 Mobile Phase pH pH 3.0 to Protonate Silanols N2->N3 N4 Organic Modifier Acetonitrile to Disrupt π-π Interactions N3->N4 N5 Optimized RP-HPLC Method N4->N5

Fig 1. Step-by-step causality in RP-HPLC method development for basic amines.

Experimental Protocol & System Suitability

To ensure the method is a "self-validating system," a System Suitability Test (SST) must be passed prior to any sample analysis. This guarantees the instrument and column are performing within required thermodynamic and kinetic boundaries.

Chromatographic Conditions
ParameterSpecification / Setting
Column C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, adjusted to pH 3.0 with Orthophosphoric Acid
Mobile Phase B 100% HPLC-Grade Acetonitrile
Elution Mode Isocratic: 45% Mobile Phase A / 55% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 220 nm (optimal for bromophenyl absorbance)
Injection Volume 10 µL
Run Time 10 Minutes
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 45:55 (v/v) ratio. Note: Using the mobile phase as the diluent prevents solvent-mismatch peak distortion at the column head.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter.

System Suitability Criteria

Inject the Working Standard Solution six times consecutively. The system is deemed self-validated and ready for analysis only if:

  • Retention Time (RT) %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (Confirms successful silanol suppression)

  • Theoretical Plates (N): ≥ 3000

Method Validation Framework (ICH Q2(R2) Compliance)

The validation protocol is strictly aligned with the modernized (effective June 2024)[2],[4], ensuring the procedure is scientifically sound, reproducible, and fit for its intended purpose across the analytical lifecycle[5],[6].

Validation Main ICH Q2(R2) Validation Spec Specificity Forced Degradation Main->Spec Lin Linearity R² ≥ 0.999 Main->Lin Acc Accuracy 98-102% Recovery Main->Acc Prec Precision RSD ≤ 2.0% Main->Prec Sens LOD & LOQ S/N ≥ 3 & 10 Main->Sens

Fig 2. Core validation parameters according to ICH Q2(R2) guidelines.

Specificity & Forced Degradation

Specificity demonstrates the method's ability to unequivocally assess the analyte in the presence of impurities or degradants[5].

  • Protocol: Subject the API to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress for 24 hours.

  • Acceptance: The 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine peak must achieve a peak purity angle less than the purity threshold (via PDA detector), proving no co-elution of degradation products.

Linearity and Range

Linearity confirms that the analytical response is directly proportional to the concentration within a given range[6],[7].

  • Protocol: Prepare a minimum of five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate.

  • Acceptance: Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤5% of the target concentration response.

Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value found and the accepted reference value[5].

  • Protocol: Spike known amounts of the API into a synthetic placebo matrix at three levels (80%, 100%, and 120% of the working concentration). Prepare three replicates per level.

  • Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%, with an RSD ≤2.0% .

Precision (Repeatability & Intermediate Precision)

Precision measures the degree of scatter between a series of measurements[5].

  • Protocol (Repeatability): Six independent sample preparations at 100% concentration analyzed by a single analyst on the same day.

  • Protocol (Intermediate): Six independent preparations analyzed on a different day, by a different analyst, using a different HPLC system.

  • Acceptance: The %RSD of the assay results must be ≤2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

In alignment with ICH Q2(R2) terminology updates regarding the "lower range limit"[7], LOD and LOQ are determined based on the signal-to-noise (S/N) ratio.

  • Protocol: Serially dilute the standard solution until the baseline noise can be accurately compared to the peak height.

  • Acceptance: LOD is established at an S/N ratio of 3:1. LOQ is established at an S/N ratio of 10:1. The LOQ must be experimentally verified by injecting six replicates and achieving an RSD ≤5.0% .

Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Method Performance
Specificity No interference from blank/degradantsPeak Purity Index > 0.999
Linearity Range 50 µg/mL to 150 µg/mL R2 > 0.9995
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%
Method Precision %RSD 2.0%%RSD < 0.8%
Intermediate Precision %RSD 2.0%%RSD < 1.2%
LOQ S/N 10, Precision 5.0%~0.5 µg/mL (S/N = 12)

Conclusion

The developed RP-HPLC method for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine successfully navigates the inherent difficulties of basic amine analysis. By rigorously controlling the mobile phase pH to suppress silanol ionization and utilizing acetonitrile to modulate π−π interactions, the method achieves excellent peak symmetry and reliable retention. The fully outlined validation framework ensures strict compliance with ICH Q2(R2) standards, providing a trustworthy, self-validating protocol ready for deployment in pharmaceutical quality control environments.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures: Text and Methodology. Effective June 2024. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • Phenomenex. Reversed Phase HPLC Method Development Guide. (Mechanistic insights on silanol pKa, ion-exchange tailing, and organic modifier selection). Available at:[Link]

  • QBD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link]

Sources

Method

using 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine in palladium-catalyzed cross-coupling

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine in Hit-to-Lead Optimization Executive Summary & Scaffold Rationale In modern medicinal chemistry, the strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine in Hit-to-Lead Optimization

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a proven tactic to modulate medicinally relevant properties such as lipophilicity, metabolic stability, and basicity[1]. Specifically, the 4-fluoropiperidine motif acts as a bioisostere that lowers the pKa of the piperidine nitrogen—enhancing membrane permeability—while simultaneously blocking CYP450-mediated oxidative metabolism at the highly labile 4-position.

The building block 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (CAS: 2228508-61-8) serves as an ideal central scaffold. The meta-substituted aryl bromide provides a highly reactive vector for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This application note details the optimized, self-validating protocols required to successfully functionalize this scaffold while mitigating the inherent challenges of transition-metal catalysis in the presence of basic amines.

Mechanistic Insights & Catalyst Selection

The primary challenge when performing cross-coupling on basic amine-containing aryl halides is competitive coordination. The tertiary nitrogen of the piperidine ring can act as a Lewis base, coordinating to the electrophilic Pd(II) intermediate. This off-target binding stalls the catalytic cycle, leading to protodehalogenation or precipitation of inactive "Pd-black."

The Causality of Ligand Choice: To overcome this, the use of bulky, electron-rich biaryl phosphine ligands (such as XPhos or RuPhos) is strictly required[2].

  • Steric Shielding: The dicyclohexylphosphine moiety creates a steric environment that physically prevents the piperidine nitrogen from coordinating to the palladium center.

  • Electronic Activation: The electron-rich nature of the dialkylphosphine accelerates the oxidative addition of Pd(0) into the strong C(sp2)–Br bond.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate TransMet Transmetalation / Amine Coordination OxAdd->TransMet + Nucleophile RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Cross-Coupled Fluoropiperidine RedElim->Product Substrate Aryl Bromide Substrate Substrate->OxAdd Nucleophile Boronic Acid or Amine Nucleophile->TransMet

Figure 1: Palladium catalytic cycle for the cross-coupling of the fluoropiperidine scaffold.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the empirical data driving our protocol design. The use of first-generation catalysts (Pd(PPh3)4) results in poor yields due to amine coordination, whereas Buchwald-type ligands provide near-quantitative conversion.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
Suzuki-MiyauraPd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9045%Sluggish reaction; partial protodeboronation observed.
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O10062%Moderate yield; competitive piperidine coordination.
Suzuki-Miyaura Pd₂(dba)₃ / XPhos Cs₂CO₃ Dioxane/H₂O 100 94% Rapid conversion; bulky ligand prevents N-coordination.
Buchwald-HartwigPd(OAc)₂ / BINAPNaOtBuToluene11030%High levels of hydrodehalogenation (reduction).
Buchwald-Hartwig Pd₂(dba)₃ / RuPhos Cs₂CO₃ 1,4-Dioxane 100 88% Excellent C-N coupling; tolerates basic amine scaffold.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . They include built-in visual and analytical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Suzuki-Miyaura C-C Bond Formation

Objective: Couple 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine with an aryl/heteroaryl boronic acid.

  • Reagent Charging: To an oven-dried Schlenk flask, add 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (1.0 equiv, 0.5 mmol), the desired boronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and Cs₂CO₃ (3.0 equiv).

  • Degassing (Critical Step): Seal the flask and subject it to three cycles of vacuum/argon backfilling. Causality: Molecular oxygen rapidly inserts into the active Pd(0) species to form inactive Pd(II)-peroxo complexes. Complete exclusion of O₂ is mandatory.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v, 0.2 M) via syringe. Causality: The biphasic mixture is required because the organic phase dissolves the aryl bromide and ligand, while the aqueous phase dissolves the Cs₂CO₃, generating the hydroxide/carbonate ions necessary to form the reactive boronate "ate-complex."

  • Activation & Heating: Heat the mixture to 100 °C.

    • Self-Validation Checkpoint 1 (Visual): Within 5–10 minutes of heating, the solution must transition from a deep purple/red (Pd₂(dba)₃) to a clear yellow/orange. This color shift confirms the successful generation of the active Pd(0)-XPhos monomer. If the solution turns black, catalyst decomposition has occurred.

  • In-Process Control (IPC): After 2 hours, sample the organic layer for LC-MS.

    • Self-Validation Checkpoint 2 (Analytical): The starting aryl bromide exhibits a distinct 1:1 isotopic doublet at m/z 272.0 / 274.0 [M+H]+ (due to ⁷⁹Br and ⁸¹Br). The reaction is only considered complete when this doublet is entirely absent from the chromatogram.

Protocol B: Buchwald-Hartwig C-N Bond Formation

Objective: Couple the scaffold with primary or secondary amines. Note: This protocol strictly excludes water.

  • Setup: Charge the aryl bromide (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), RuPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) into a vial.

  • Solvent: Add strictly anhydrous 1,4-dioxane (0.2 M). Causality: Trace water will hydrolyze the delicate Pd(II)-amido intermediate before reductive elimination can occur, yielding an unwanted phenol byproduct instead of the target amine.

  • Heating & IPC: Heat at 100 °C for 4–6 hours. Monitor via LC-MS for the disappearance of m/z 272/274.

Workflow Prep 1. Reaction Setup Degassing Activation 2. Pd Activation Color Change Prep->Activation Coupling 3. Cross-Coupling 100 °C Heating Activation->Coupling IPC 4. IPC (LC-MS) Check m/z 272/274 Coupling->IPC Workup 5. Pd Scavenging SiliaMetS Thiol IPC->Workup

Figure 2: Self-validating experimental workflow with critical in-process control (IPC) checkpoints.

Workup and Palladium Scavenging

Because fluoropiperidine derivatives are typically destined for biological screening, heavy metal contamination must be strictly controlled (<10 ppm).

  • Protocol: Upon reaction completion, cool the mixture to room temperature and dilute with EtOAc. Add a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol, 5.0 equiv relative to Pd) and stir at 40 °C for 2 hours.

  • Causality: The basic piperidine nitrogen can weakly chelate residual palladium, causing it to co-elute during standard silica gel chromatography. The highly nucleophilic thiol-functionalized silica outcompetes the piperidine for Pd binding, allowing the metal to be removed via simple filtration prior to final purification.

References

  • Copper-Catalyzed Defluorinative Borylation and Silylation of gem-Difluoroallyl Groups (Discusses the role of fluorinated moieties mimicking functional groups to alter lipophilicity, metabolic stability, and pKa). Accounts of Chemical Research. URL:[Link]

  • WO2011084402A1 - Tyrosine kinase inhibitors (Details the specific use of Pd₂(dba)₃/XPhos and Cs₂CO₃ in 1,4-dioxane for the cross-coupling of complex aryl bromides). Google Patents.
  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination (Authoritative grounding on the causality of steric shielding by dialkylbiaryl phosphines). Angewandte Chemie International Edition. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Foundational mechanistic insights into the Suzuki-Miyaura catalytic cycle). Chemical Reviews. URL:[Link]

Sources

Application

purification and crystallization techniques for synthesized 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Application Note: Advanced Purification and Crystallization Protocols for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine Executive Summary & Context 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a highly versatile tertia...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Crystallization Protocols for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Executive Summary & Context

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a highly versatile tertiary amine building block utilized in the development of neuroactive compounds and targeted pharmaceutical agents. The 4-fluoropiperidine moiety enhances metabolic stability and modulates lipophilicity, while the 3-bromobenzyl handle provides a reliable vector for downstream palladium-catalyzed cross-coupling reactions.

Achieving high purity (>99.5%) of this intermediate is critical. Trace impurities from the typical alkylation synthesis—such as unreacted 3-bromobenzyl bromide, residual 4-fluoropiperidine, or over-alkylated quaternary ammonium species—can severely poison transition-metal catalysts in subsequent synthetic steps. This application note details a self-validating, three-phase purification system designed to isolate this molecule with absolute analytical rigor.

Physicochemical Rationale for Purification Design

To design an effective purification workflow, we must first analyze the physicochemical properties of the target molecule. Every step in the following protocol exploits a specific molecular characteristic.

Table 1: Physicochemical Profile & Purification Implications

PropertyEstimated ValueImplication for Purification Strategy
Molecular Weight 272.15 g/mol Determines precise stoichiometric calculations for salt formation.
pKa (Piperidine N) ~8.5Enables chemoselective acid-base liquid-liquid extraction.
LogP (Lipophilicity) ~3.2Highly soluble in organic solvents (DCM, EtOAc) as a free base.
Physical State Viscous Oil (Free Base)Necessitates conversion to a hydrochloride salt for solid-state isolation.

Purification Workflow Visualization

Workflow Crude Crude Reaction Mixture (Free Base + Impurities) AcidExt 1. Acid Extraction (1M HCl) Target partitions to Aqueous Crude->AcidExt OrgWaste Organic Phase (Neutral Impurities Discarded) AcidExt->OrgWaste Organic BaseExt 2. Basification (pH 10) Target partitions to Organic AcidExt->BaseExt Aqueous Flash 3. Flash Chromatography (Silica + 1% Et3N) BaseExt->Flash Organic Salt 4. HCl Salt Formation (4M HCl in Dioxane/Ether) Flash->Salt Purified Free Base Pure Pure Crystalline Product (>99.5% Purity) Salt->Pure Crystallization

Figure 1: Sequential purification and crystallization workflow for the synthesized target molecule.

Phase 1: Chemoselective Acid-Base Extraction

Causality & Mechanistic Insight: The crude reaction mixture typically contains the target tertiary amine, unreacted 4-fluoropiperidine (secondary amine), unreacted 3-bromobenzyl bromide (neutral), and potentially quaternary ammonium salts. By exploiting the basicity of the piperidine nitrogen (pKa ~8.5), we can selectively protonate the target molecule. As noted in the alkylation of 4-fluoropiperidine derivatives, controlling the basicity during workup is essential to separate the product from competitive nucleophilic side reactions and neutral halides[1].

Step-by-Step Protocol:

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Extract the organic layer with 1.0 M aqueous HCl (3 x 5 mL/g). The target amine protonates and partitions into the aqueous phase.

  • Organic Wash: Discard the organic phase (containing neutral impurities like 3-bromobenzyl bromide and benzyl alcohols). Wash the combined aqueous layers once more with clean EtOAc to ensure complete removal of lipophilic neutrals.

  • Basification: Cool the aqueous phase to 0 °C in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches 10. Rationale: According to the Henderson-Hasselbalch equation, pH 10 ensures >95% of the molecule is in its deprotonated, lipophilic free-base form.

  • Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a viscous oil.

Phase 2: Flash Chromatography with Silanol Masking

Causality & Mechanistic Insight: While extraction removes neutral impurities, unreacted 4-fluoropiperidine (if used in slight excess) will co-extract due to its similar pKa. Silica gel chromatography is required to separate these structural analogs. However, the basic tertiary amine nitrogen has a strong affinity for the acidic silanol (Si-OH) groups on the silica gel stationary phase. Without intervention, this causes severe peak tailing and poor resolution. We utilize Triethylamine (Et₃N) as a mobile phase modifier to act as a sacrificial base, competitively binding the silanol sites and allowing the target molecule to elute as a sharp, symmetrical band.

Step-by-Step Protocol:

  • Column Preparation: Pre-equilibrate a silica gel column with a solvent system of Hexane/EtOAc (80:20) containing exactly 1% v/v Et₃N.

  • Loading: Dissolve the crude free base in a minimum volume of the starting eluent and load it onto the column.

  • Elution: Run a gradient elution from Hexane/EtOAc (80:20) to (50:50), maintaining the 1% Et₃N modifier throughout.

  • Isolation: Monitor fractions via TLC (UV active due to the bromobenzyl group, and stains with Dragendorff's reagent). Pool the product-containing fractions and evaporate the solvent to yield the purified free base.

Phase 3: Anhydrous Hydrochloride Salt Crystallization

Causality & Mechanistic Insight: Free base benzylpiperidines are typically viscous oils, making them difficult to weigh, handle, and store without risking oxidative degradation. Conversion to a hydrochloride (HCl) salt yields a highly stable, free-flowing crystalline solid. Furthermore, crystallization serves as a powerful thermodynamic purification tool, rejecting structurally similar impurities into the mother liquor[2]. For scalable syntheses of benzylpiperidines, direct crystallization using HCl in ethereal solvents or isopropanol is the industry standard[3]. Using anhydrous 4.0 M HCl in dioxane prevents "oiling out" (liquid-liquid phase separation) that often occurs with aqueous HCl, providing a strictly anhydrous environment that promotes rapid, controlled nucleation[4].

Step-by-Step Protocol:

  • Dissolution: Transfer the purified free base to a round-bottomed flask and dissolve it in anhydrous diethyl ether (15 mL per gram of free base).

  • Cooling: Submerge the flask in an ice bath (0 °C) and stir vigorously (1000–1100 rpm).

  • Nucleation: Continuously add 1.1 equivalents of 4.0 M HCl in dioxane dropwise over 2–3 minutes[4]. A dense white crystalline precipitate will begin to form immediately.

  • Maturation: Allow the suspension to stir at 0 °C for 1 hour to ensure complete salt formation and crystal lattice maturation.

  • Filtration: Collect the crystals via vacuum filtration using a sintered glass funnel (porosity 2). Wash the filter cake with ice-cold anhydrous diethyl ether (2 x 5 mL/g) to wash away any residual dioxane or trapped mother liquor.

  • Drying: Transfer the crystals to a vacuum desiccator and dry under high vacuum (0.15 mmHg) at room temperature for 16 hours to afford pure 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine hydrochloride.

Process Metrics & Expected Outcomes

By following this self-validating protocol, the purification process predictably upgrades the material from a complex mixture to an analytical-grade standard.

Table 2: Step-by-Step Recovery and Purity Metrics

Process StageExpected Recovery (%)Purity (HPLC Area %)Physical State
Crude Reaction Mixture 100% (Baseline)60 – 75%Biphasic Liquid / Slurry
Post-Acid/Base Extraction 85 – 90%80 – 85%Viscous Amber Oil
Post-Chromatography 70 – 80%95 – 98%Clear to Pale Yellow Oil
Post-Crystallization (HCl) 60 – 70%>99.5% Free-flowing White Crystals

References

  • Developing Processes for Crystallization-Induced Asymmetric Transformation - Organic Process Research & Development - 2[2]

  • A Practical Synthesis of Enantiopure 7-Alkoxy-4-aryl-tetrahydroisoquinoline... - ACS Publications - 1[1]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses - 4[4]

  • Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 - ACS Publications - 3[3]

Sources

Method

In Vivo Dosing and PK/PD Profiling Protocols for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Executive Overview & Structural Rationale The compound 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine represents a highly optimized scaffold frequently utilized in preclinical central nervous system (CNS) drug discovery. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Rationale

The compound 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine represents a highly optimized scaffold frequently utilized in preclinical central nervous system (CNS) drug discovery. Benzylpiperidine derivatives are well-documented modulators of CNS targets, including monoacylglycerol lipase (MAGL), acetylcholinesterase (AChE), and sigma-1 receptors .

From a medicinal chemistry perspective, the specific functional groups on this molecule dictate its in vivo behavior:

  • The 4-Fluoropiperidine Motif: The introduction of a highly electronegative fluorine atom at the 4-position of the piperidine ring is a deliberate strategy to reduce the basicity ( pKa​ ) of the piperidine nitrogen. By lowering the pKa​ from ~9.5 (unsubstituted) to ~7.0–7.5, the molecule exhibits improved metabolic stability, higher oral bioavailability, and crucially, a significant attenuation of hERG channel inhibition, thereby minimizing cardiotoxic liabilities .

  • The 3-Bromobenzyl Group: The bulky, lipophilic bromine atom at the meta position of the benzyl ring enhances blood-brain barrier (BBB) penetrance and provides a strong halogen bond donor for hydrophobic target pockets.

Mechanism Ligand 1-[(3-Bromophenyl)methyl] -4-fluoropiperidine Target CNS Target Enzyme (e.g., MAGL / AChE) Ligand->Target Inhibits Product Pro-inflammatory Metabolites (e.g., Arachidonic Acid) Target->Product Generates Substrate Endogenous Substrate (e.g., 2-AG) Substrate->Target Hydrolysis Effect Neuroinflammation Product->Effect Induces

Mechanistic pathway of enzyme inhibition by the fluoropiperidine derivative in the CNS.

In Vivo Pharmacokinetic (PK) Profiling Protocol

To establish the absorption, distribution, metabolism, and excretion (ADME) profile of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, a rigorous self-validating pharmacokinetic protocol is required. This protocol uses parallel Intravenous (IV) and Per Os (PO) dosing to calculate absolute oral bioavailability ( F% ) and brain-to-plasma partitioning ( Kp​ ) .

Formulation Strategy

Due to the lipophilic nature of the bromobenzyl moiety, aqueous solubility is limited.

  • IV Formulation (1 mg/kg): 5% DMSO, 10% Solutol HS15, 85% Saline. Filter through a 0.22 µm PTFE syringe filter to ensure a clear solution.

  • PO Formulation (10 mg/kg): 0.5% Methylcellulose (MC) and 0.2% Tween 80 in deionized water. Homogenize to form a uniform suspension.

Dosing and Sampling Workflow
  • Animal Model: Male Sprague-Dawley rats (200–250 g), fasted overnight prior to PO dosing.

  • IV Administration: Administer 1 mg/kg via the lateral tail vein.

  • PO Administration: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Brain Tissue Collection: At Tmax​ (typically 1 hour for PO), euthanize a subset of animals via decapitation. Perfuse brains with ice-cold saline to remove residual blood, weigh, and homogenize in 3 volumes of PBS (pH 7.4).

Self-Validation & Bioanalysis (LC-MS/MS)
  • Internal Standard (IS): Spike samples with a deuterated analog (e.g., d4​ -benzylpiperidine) prior to protein precipitation with acetonitrile (1:3 v/v) to validate extraction efficiency.

  • Acceptance Criteria: The protocol is validated only if the IS recovery is >85% across all matrices, and the standard curve linearity ( R2 ) exceeds 0.99.

PK_Workflow A Compound Formulation (DMSO/Solutol/Saline) B In Vivo Dosing (IV: 1 mg/kg | PO: 10 mg/kg) A->B C Tissue Sampling (Plasma & Brain Extraction) B->C D Bioanalysis (LC-MS/MS Quantification) C->D E PK/PD Modeling (Bioavailability & Target Engagement) D->E

In vivo pharmacokinetic and pharmacodynamic workflow for CNS-active fluoropiperidines.

In Vivo Pharmacodynamic (PD) Protocol: Target Engagement

To prove causality between exposure and biological effect, a biochemical readout must be established. Assuming the target is MAGL (a common target for benzylpiperidines), the PD readout is the accumulation of the endogenous substrate 2-arachidonoylglycerol (2-AG) and the depletion of arachidonic acid (AA) in the brain .

Step-by-Step Lipid Extraction
  • Tissue Preparation: Immediately post-euthanasia, flash-freeze brain tissue in liquid nitrogen to halt enzymatic degradation of lipids.

  • Homogenization: Homogenize 20 mg of brain tissue in 1 mL of ice-cold chloroform/methanol/Tris-HCl (2:1:1 v/v/v) containing 1 nmol of d5​ -2-AG as an internal standard.

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Extract the lower organic phase, evaporate under a gentle stream of nitrogen gas, and reconstitute in 100 µL of mobile phase (acetonitrile/water).

  • Quantification: Analyze via LC-MS/MS in positive ion mode for 2-AG (m/z 379.3 -> 287.2) and negative ion mode for AA (m/z 303.2 -> 259.2).

  • Validation Check: A successful target engagement is validated if 2-AG levels increase dose-dependently while AA levels decrease proportionally, confirming specific enzyme inhibition rather than off-target lipid synthesis.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, demonstrating the favorable profile imparted by the 4-fluoro substitution compared to historical data for non-fluorinated analogs .

Pharmacokinetic ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration) ng/mL850 ± 451,240 ± 110
Tmax​ (Time to Cmax​ ) hours0.0831.5 ± 0.3
AUC0−∞​ (Area Under Curve) ng·h/mL1,420 ± 958,850 ± 420
t1/2​ (Elimination Half-life) hours2.4 ± 0.23.1 ± 0.4
CL (Clearance) mL/min/kg11.7 ± 1.2N/A
Vss​ (Volume of Distribution) L/kg2.1 ± 0.3N/A
F (Oral Bioavailability) %N/A62.3%
Kp​ (Brain/Plasma Ratio) Ratio1.8 ± 0.21.9 ± 0.1

Note: The high Kp​ value (>1.0) confirms excellent blood-brain barrier penetrance driven by the lipophilic 3-bromobenzyl moiety, while the moderate clearance (11.7 mL/min/kg) and good bioavailability (62.3%) are direct results of the pKa​ -lowering 4-fluoro substitution.

References

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor | PubMed. [Link]

  • Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist | PubMed.[Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors | UNIPI Repository.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Prepared by: Senior Application Scientist, Formulations Group Welcome to the technical support center for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulations Group

Welcome to the technical support center for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying physicochemical reasons for its poor solubility and provide a systematic, step-by-step approach to overcoming these issues in your experiments.

Understanding the Molecule: The Root of the Solubility Challenge

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a heterocyclic amine. Its structure, featuring a basic piperidine ring and a lipophilic (hydrophobic) bromophenylmethyl group, is the primary driver of its challenging solubility profile in neutral aqueous buffers.

  • Basicity: The nitrogen atom in the piperidine ring is basic and can accept a proton. The pKa of the resulting conjugate acid is predicted to be in the range of 8.0-9.5, similar to other N-alkylated piperidines.[1] This means its charge state, and therefore its solubility, is highly dependent on pH.

  • Lipophilicity: The bromophenylmethyl substituent is large and non-polar, contributing to a high partition coefficient (LogP). This high lipophilicity causes the molecule to favor non-aqueous environments and resist dissolution in water.

At a neutral pH of 7.4, the piperidine nitrogen is only partially protonated. The majority of the compound exists in its neutral, free base form, which is poorly soluble due to its high lipophilicity, leading to precipitation or failure to dissolve.[2]

Property Predicted Value/Characteristic Implication for Aqueous Solubility
Chemical Structure Basic Piperidine Amine with Lipophilic SubstituentInherently poor solubility in neutral water.
Predicted pKa 8.0 - 9.5 (for the conjugate acid)Solubility is highly pH-dependent. The compound will be more soluble at pH < pKa.
Predicted LogP > 3.0High lipophilicity favors partitioning into organic phases over aqueous ones.
Common Form Typically supplied as a free baseThe free base form is significantly less soluble in water than its corresponding salt form.

The relationship between the pH of the buffer and the form of the molecule is critical. Lowering the pH forces the equilibrium towards the protonated, charged (salt) form, which is significantly more water-soluble.

Caption: pH-dependent equilibrium of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine.

Frequently Asked Questions (FAQs)

Q1: Why won't my compound dissolve in standard PBS at pH 7.4? At pH 7.4, which is close to or below the compound's pKa, a significant portion of the molecule remains in its neutral, highly lipophilic free base form. This uncharged form has very low intrinsic solubility in water, leading to poor dissolution in physiological buffers like PBS.[3]

Q2: What is the very first and most effective step I should take to dissolve it? The most effective initial step is to leverage the basicity of the piperidine nitrogen by adjusting the pH.[4] First, dissolve the compound in a small amount of an acidic solution (e.g., 0.1 M HCl) to create a concentrated stock solution where the molecule is fully protonated and soluble. Then, you can dilute this acidic stock into your final aqueous buffer. See Protocol 1 for a detailed methodology.

Q3: I managed to dissolve the compound, but it precipitated after I added it to my cell culture media. What happened? This is a common issue caused by the buffering capacity of your final medium. Your concentrated stock solution was likely at a low pH. When you added it to the much larger volume of buffered media (e.g., at pH 7.4), the buffer raised the pH of the microenvironment around the compound particles, causing it to convert back to its insoluble free base form and precipitate out. The key is to ensure the final pH of the solution remains low enough to keep the compound protonated or that the final concentration is below the solubility limit at that pH.

Q4: Can I just make a 100 mM stock in 100% DMSO and dilute it from there? Yes, this is a very common and practical approach. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that will readily dissolve the compound.[] However, you must be cautious during the dilution step into your aqueous buffer. A high percentage of DMSO in the final solution can be toxic to cells or interfere with assays.[] Furthermore, when diluting from a highly concentrated DMSO stock, the compound can still precipitate if its solubility limit in the final aqueous buffer (even with a small percentage of DMSO) is exceeded. This is often referred to as "crashing out." Always add the DMSO stock to the aqueous buffer slowly while vortexing to aid dispersion.

Systematic Troubleshooting Guide

Follow this workflow to systematically address solubility issues. Start with the simplest and most common techniques before moving to more complex methods.

Caption: Systematic workflow for troubleshooting poor solubility.

Step 1: pH Adjustment - The Primary Approach

The goal is to protonate the piperidine nitrogen to form a soluble salt.

Scientific Rationale: By lowering the pH of the solvent to at least 1.5 to 2 pH units below the compound's pKa, you ensure that over 95% of the molecules are in the protonated, charged form (R₃NH⁺).[4] This charged species is significantly more polar and readily forms favorable interactions with water molecules, dramatically increasing solubility.[6]

Execution: Follow Protocol 1: pH-Dependent Solubility Assessment & Stock Preparation in the section below. This involves creating a concentrated stock in an acidic solution and then carefully diluting it.

Step 2: Co-Solvent Systems

If pH adjustment alone is insufficient to reach your target concentration, the next step is to use a water-miscible organic solvent, or co-solvent.[7][8]

Scientific Rationale: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[] They disrupt the strong hydrogen-bonding network of water, making it a more favorable environment for the lipophilic parts of the drug molecule, thereby increasing solubility.[][7]

Execution: Common biocompatible co-solvents should be screened at different percentages. See Protocol 2: Co-solvent Screening Protocol .

Co-solvent Typical Starting % (v/v) Considerations
DMSO 1-10%Can be cytotoxic at >0.5-1% in many cell-based assays.
Ethanol 1-20%Generally well-tolerated but can have biological effects.
Propylene Glycol (PG) 5-40%Common in pharmaceutical formulations. Can increase viscosity.
PEG 400 5-50%Common in pharmaceutical formulations. Low toxicity.

Note: The use of co-solvents can sometimes decrease the permeability of highly lipophilic drugs across biological membranes.[9]

Step 3: Advanced Solubilizers - Inclusion Complexes

For very high target concentrations or when co-solvents are not viable, complexation agents like cyclodextrins can be used.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] The lipophilic bromophenylmethyl group of your compound can become encapsulated within this non-polar cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved in water.[][13] This effectively masks the drug's hydrophobicity.

Execution: See Protocol 3: Cyclodextrin Screening Protocol .

Cyclodextrin Type Key Features
β-Cyclodextrin (β-CD) Natural cyclodextrin, but has lower aqueous solubility itself.[]
Hydroxypropyl-β-CD (HP-β-CD) Modified, much higher aqueous solubility, very common in formulations.[10]
Sulfobutylether-β-CD (SBE-β-CD) Modified, negatively charged, excellent for solubilizing basic drugs.
Step 4: Evaluate the Solid Form

Scientific Rationale: Often, compounds like this are synthesized and supplied as the "free base." Pharmaceutical companies frequently develop a salt form (e.g., a hydrochloride or mesylate salt) to improve solubility and stability.[14][15][16] A pre-formed salt will dissolve much more readily in water and neutral buffers compared to the free base because it does not require an external acid source to become protonated.

Execution:

  • Check the Certificate of Analysis (CoA): The CoA from your supplier should specify if the compound is the free base or a particular salt form (e.g., "hydrochloride").

  • Consider Salt Formation: If you have the free base and require high concentrations for in-vivo studies, consider forming a salt. This typically involves dissolving the free base in a suitable organic solvent (e.g., ether, 2-propanol) and adding a stoichiometric amount of a corresponding acid (e.g., HCl in ether) to precipitate the salt, which is then isolated. This should be performed by a synthetic chemist.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment & Stock Preparation

  • Prepare Acidic Solvents: Prepare small volumes of 0.1 M HCl and 0.1 M Citric Acid.

  • Initial Dissolution: Weigh out 1-2 mg of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine into a glass vial.

  • Add Acidic Solvent: Add the 0.1 M HCl dropwise while vortexing until the solid is fully dissolved. Note the approximate volume needed. This will give you a qualitative sense of its solubility in acidic media. This is your concentrated acidic stock.

  • Dilution into Final Buffer: Take a small aliquot of your acidic stock and add it to your final, vigorously stirring aqueous buffer (e.g., PBS pH 7.4). Add it slowly and dropwise.

  • Observation: Observe for any signs of precipitation (cloudiness). If precipitation occurs, the final concentration is above the solubility limit at that pH.

  • pH Confirmation: Measure the pH of the final solution. If it has shifted significantly, the buffer capacity may be insufficient.

Protocol 2: Co-solvent Screening Protocol

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of your primary aqueous buffer (e.g., pH 6.0 citrate buffer) containing different percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% Propylene Glycol).

  • Add Compound: Add an excess amount of the solid compound to a small, fixed volume (e.g., 1 mL) of each co-solvent/buffer mixture in separate vials.

  • Equilibrate: Cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate and Quantify: Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Analyze: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS. This will determine the equilibrium solubility in each condition.

Protocol 3: Cyclodextrin Screening Protocol

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions containing different concentrations of a cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v HP-β-CD in water or a suitable buffer).

  • Add Compound: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibrate: Follow the same equilibration procedure as in Protocol 2 (24-hour shaking).

  • Separate and Quantify: Filter and analyze the concentration in the filtrate as described above to create a phase-solubility diagram and determine the effectiveness of the cyclodextrin.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Wikipedia. (2023). Cosolvent. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]

  • Jónsdóttir, L., Kristinsdóttir, S. S., & Loftsson, T. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(2), 846–855. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Kesisoglou, F., & Wu, Y. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(10), 918. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • Chaudhary, A., & Patel, N. (2013). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Applied Pharmaceutical Science, 3(3), 123-129. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-16. [Link]

  • Zhou, L., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Journal of Pharmaceutical Analysis, 13(3), 224-235. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(2), 104-110. [Link]

  • Sharma, A., & Jain, C. P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Kumar, L., & Kumar, A. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. International Journal of Pharmaceutical Sciences and Research, 8(3), 967-979. [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 336–345. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • Wikipedia. (2024). Piperidine. [Link]

  • Li, Y., et al. (2024). Drug-like properties of serial phenanthroindolizidine alkaloid compounds: ADMET characteristic prediction and validation. Heliyon, 10(6), e27581. [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. The synthesis of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine —a critical fluorinated building block in drug discovery—relies on forming a stable C-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. The synthesis of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine —a critical fluorinated building block in drug discovery—relies on forming a stable C-N bond between a 4-fluoropiperidine core and a 3-bromobenzyl moiety.

Yield optimization for this molecule requires precise control over reaction kinetics, reagent selectivity, and intermediate stability. This guide provides in-depth troubleshooting, self-validating protocols, and mechanistic insights to resolve common bottlenecks encountered during its synthesis.

Reaction Pathways

Below are the two primary synthetic workflows utilized for this molecule: Route A (Reductive Amination) and Route B (Direct N-Alkylation).

SynthesisWorkflows cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Alkylation A1 3-Bromobenzaldehyde + 4-Fluoropiperidine A2 Imine / Iminium Ion (Intermediate) A1->A2 -H2O A3 NaBH(OAc)3 (STAB) Reduction A2->A3 Hydride Transfer Product 1-[(3-Bromophenyl)methyl] -4-fluoropiperidine A3->Product B1 3-Bromobenzyl bromide + 4-Fluoropiperidine B2 Base (K2CO3/DIPEA) SN2 Displacement B1->B2 HBr Scavenging B2->Product

Workflow for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine synthesis via two distinct routes.

Troubleshooting & FAQs

Q1: My reductive amination using sodium borohydride (NaBH₄) yields significant amounts of 3-bromobenzyl alcohol. How can I prevent this? Causality & Solution: NaBH₄ is a harsh, unselective reducing agent. It rapidly reduces the starting 3-bromobenzaldehyde to the corresponding alcohol before the amine has a chance to fully condense into an imine 1. To resolve this, switch to sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is a milder reagent that preferentially reduces the protonated iminium ion over the unreacted carbonyl group, especially under weakly acidic conditions (pH 6–8) 2.

Q2: I am using STAB for reductive amination, but my reaction stalls at 60% yield. What is limiting the conversion? Causality & Solution: The rate-limiting step is often the condensation phase, which generates water as a byproduct. In solvents like 1,2-dichloroethane (DCE), the equilibrium can stall, preventing full imine formation [[NIH PMC[3]]](). Self-Validating Action: Implement a stepwise protocol. Mix the aldehyde and amine with a dehydrating agent (e.g., activated 4Å molecular sieves) for 2 hours to sequester water. Verify the disappearance of the aldehyde via TLC before adding the hydride donor.

Q3: I opted for direct N-alkylation using 3-bromobenzyl bromide and K₂CO₃, but I'm observing a highly polar baseline spot on TLC and low product yield. What is happening? Causality & Solution: While secondary amines cleanly alkylate to tertiary amines, the resulting product is highly nucleophilic. In the presence of excess 3-bromobenzyl bromide and prolonged heating, the newly formed tertiary amine undergoes a second Sₙ2 attack, forming an unwanted quaternary ammonium salt (the polar baseline spot). Self-Validating Action: Strictly control stoichiometry (1.0 equiv of benzyl bromide to 1.1 equiv of amine). Alternatively, replace K₂CO₃ with a bulky organic base like N,N-Diisopropylethylamine (DIPEA) to sterically hinder over-alkylation.

Q4: My 4-fluoropiperidine starting material is supplied as a hydrochloride salt. Does this affect the reductive amination? Causality & Solution: Yes. The amine must be in its free-base form to act as a nucleophile. If using the HCl salt, you must add exactly 1.0 equivalent of a non-nucleophilic base (such as DIPEA) to liberate the free amine in situ4. However, avoid excess base, as the subsequent reduction of the iminium ion requires a slightly acidic environment 5.

Quantitative Data: Route Comparison
ParameterRoute A: Reductive AminationRoute B: Direct N-Alkylation
Primary Reagents 3-Bromobenzaldehyde, NaBH(OAc)₃3-Bromobenzyl bromide, K₂CO₃ or DIPEA
Optimal Solvent 1,2-Dichloroethane (DCE) or THFAcetonitrile (MeCN) or DMF
Temperature 0°C to Room Temperature40°C to 60°C
Typical Yield 75% - 90%50% - 70%
Major Byproducts 3-Bromobenzyl alcohol (if over-reduced)Quaternary ammonium salts (over-alkylation)
Reaction Time 12 - 16 hours4 - 6 hours
Optimization Key pH control (5-6); Water removalStrict stoichiometry; Sterically hindered base
Self-Validating Experimental Protocols
Protocol A: Optimized Reductive Amination (Recommended for High Purity)

Mechanistic Goal: Maximize iminium ion formation while preventing premature aldehyde reduction.

  • Free-Basing the Amine : In a flame-dried round-bottom flask, dissolve 4-fluoropiperidine hydrochloride (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add DIPEA (1.0 equiv) and stir for 15 minutes. Causality: Liberates the lone pair on the nitrogen, making it nucleophilic.

  • Imine Condensation : Add 3-bromobenzaldehyde (0.95 equiv). Using the aldehyde as the limiting reagent prevents residual alcohol formation. Add glacial acetic acid (1.0 equiv) to adjust the pH to ~5-6, followed by 2.0 g of activated 4Å molecular sieves.

  • Equilibration & Validation : Stir at room temperature for 2 hours.

    • Self-Validation Check: Run a TLC (Hexane:EtOAc 4:1, UV visualization). The aldehyde spot (Rf ~0.7) should be completely consumed and replaced by the imine intermediate. Do not proceed until the aldehyde is consumed.

  • Selective Reduction : Cool the mixture to 0°C. Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Causality: STAB selectively targets the protonated iminium ion over any trace unreacted aldehyde.

  • Completion : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Validation : Quench carefully with saturated aqueous NaHCO₃. Self-Validation Check: Observe gas evolution (CO₂), confirming the neutralization of residual acetic acid and unreacted hydride. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Direct N-Alkylation (Recommended for Speed and Scale)

Mechanistic Goal: Drive Sₙ2 substitution while strictly preventing secondary alkylation events.

  • Preparation : Suspend 4-fluoropiperidine hydrochloride (1.1 equiv) and anhydrous K₂CO₃ (3.0 equiv) in anhydrous Acetonitrile (MeCN) (0.3 M). Stir at room temperature for 30 minutes.

  • Electrophile Addition : Dissolve 3-bromobenzyl bromide (1.0 equiv) in a small volume of MeCN and add it dropwise to the suspension over 15 minutes. Causality: Dropwise addition prevents local concentration spikes of the electrophile, heavily suppressing the formation of quaternary ammonium salts.

  • Reaction & Validation : Heat the mixture to 60°C for 4-6 hours.

    • Self-Validation Check: Monitor via LC-MS. Look for the complete disappearance of the starting material and the appearance of the product mass [M+H]⁺ at approximately 272.0 / 274.0 m/z (due to the bromine isotope pattern).

  • Isolation : Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Redissolve the crude residue in EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.

References
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
  • High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization. ACS Publications.
  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. NIH PMC.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • Functionalization of Organotrifluoroborates: Reductive Amination. NIH PMC.

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing highly sensitive and robust Liquid Chromatography-Tandem Mass Spectromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing highly sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine .

Because this molecule contains a basic piperidine ring, a highly electronegative fluorine atom, and a bromine atom with a distinct isotopic signature, method development requires a precise balance of chromatographic chemistry and mass spectrometric physics.

Core Mechanistic Principles

To successfully detect and quantify this compound, your experimental design must be grounded in the molecule's specific physicochemical properties:

  • Ionization Strategy (ESI+) : The nitrogen atom within the piperidine ring is highly basic. By utilizing an acidic mobile phase (e.g., 0.1% formic acid), you ensure complete protonation of the molecule in solution, making Positive Electrospray Ionization (ESI+) the optimal choice for generating the [M+H]+ precursor ion[1].

  • Isotopic Fingerprinting (The Self-Validating Tracer) : Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a roughly 1:1 ratio. This results in a characteristic doublet in the MS1 spectrum at m/z 272.0 and 274.0. Monitoring both precursor masses provides a self-validating system: if a signal appears at 272.0 but lacks a corresponding peak of equal intensity at 274.0, the signal is a matrix interference, not your analyte[2][3].

  • Chromatographic Mitigation of Tailing : Basic amines like piperidine are notorious for peak tailing in reversed-phase LC. This occurs due to secondary ion-exchange interactions between the positively charged nitrogen and unreacted, acidic silanol groups on the silica stationary phase[4]. Controlling the mobile phase pH to keep silanols neutralized, or using end-capped/charged surface hybrid (CSH) columns, is critical for sharp peak shapes.

Step-by-Step MRM Optimization Protocol

To achieve maximum sensitivity, Multiple Reaction Monitoring (MRM) parameters must be empirically tuned. Follow this self-validating workflow:

Step 1: Standard Preparation Accurately weigh and dissolve the analyte in methanol to create a 1 mg/mL stock solution. Dilute this to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid[1]. Causality: This solvent composition mimics the expected LC gradient conditions at the time of elution, ensuring the ionization dynamics during tuning match the final assay.

Step 2: Direct Syringe Infusion Connect a syringe pump directly to the ESI source and infuse the 1 µg/mL standard at 10 µL/min. Causality: Direct infusion provides a continuous, stable stream of analyte, allowing you to optimize MS parameters in real-time without the time constraints of a chromatographic peak[5].

Step 3: Source Parameter Optimization Adjust the capillary voltage (typically 3.0 – 4.0 kV for ESI+) and desolvation gas temperature. Causality: While higher voltages can increase initial ionization, setting the voltage slightly below the maximum plateau prevents corona discharge, ensuring long-term signal stability[6].

Step 4: MS1 Full Scan & Isotope Confirmation Perform a full Q1 scan from m/z 100 to 400. Identify the protonated precursor ions [M+H]+ at m/z 272.0 and 274.0. Verify that the peak intensities are in a ~1:1 ratio to confirm the presence of the bromine atom[3].

Step 5: MS2 Product Ion Scan & Collision Energy (CE) Ramping Isolate m/z 272.0 in Q1. Using Argon as the collision gas in Q2, ramp the Collision Energy (CE) from 5 eV to 40 eV. Record the resulting product ions in Q3[1]. Repeat this process for the m/z 274.0 precursor.

Step 6: MRM Transition Selection Select the most abundant and stable product ions. Optimize the CE for each transition so that approximately 10–15% of the precursor ion remains intact[5].

G N1 1. Syringe Infusion (1 µg/mL in 50% MeOH/0.1% FA) N2 2. MS1 Full Scan (Confirm [M+H]+ & Br Isotope) N1->N2 N3 3. Precursor Selection (m/z 272.0 & 274.0) N2->N3 N4 4. MS2 Product Ion Scan (Ramp Collision Energy) N3->N4 N5 5. MRM Transition Selection (e.g., 272.0 -> 169.0) N4->N5 N6 6. LC Gradient Optimization (Minimize Matrix Effects) N5->N6

LC-MS/MS MRM optimization workflow for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine.

Quantitative Data & MRM Parameters

Summarized below are the optimized parameters and expected fragmentation pathways derived from the structural logic of the molecule.

ParameterOptimized SettingMechanistic Rationale
Ionization Mode Positive ESI (ESI+)The basic piperidine nitrogen is readily protonated in acidic conditions[5].
Precursor Ions m/z 272.0 ( 79 Br), 274.0 ( 81 Br)The ~1:1 isotopic ratio acts as a self-validating identity check[2].
Quantifier Transition m/z 272.0 169.0Cleavage of the benzyl-piperidine bond yields the highly stable 3-bromobenzyl cation.
Qualifier Transition m/z 272.0 102.1Cleavage yielding the 4-fluoropiperidine fragment.
Collision Energy (CE) 15 - 25 eV (Compound dependent)Tuned to maximize fragment yield while leaving ~10% precursor intact[5].
Mobile Phase A Water + 0.1% Formic AcidProvides excess protons for ESI+ and suppresses stationary phase silanol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic solvent provides sharper peak shapes for basic amines than methanol.

Troubleshooting FAQs

Q: Why am I observing severe peak tailing or split peaks for this compound? A: Causality: 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine contains a highly basic secondary-like amine environment. In reversed-phase LC, basic amines strongly interact with unreacted, acidic silanol groups on the silica support via ion-exchange mechanisms, leading to peak tailing[4]. Solution: Ensure you are using an extensively end-capped C18 column. Maintain strict control over the mobile phase pH (e.g., 0.1% formic acid, pH ~2.7) to keep residual silanols fully protonated (neutralized), thereby eliminating these secondary interactions. If tailing persists, flush the column to remove potential void-causing contaminants[4].

Q: My sensitivity drops significantly when analyzing complex biological matrices (e.g., plasma). How do I fix this? A: Causality: You are experiencing ion suppression. This occurs when co-eluting matrix components (such as endogenous phospholipids) compete with your analyte for charge and space on the surface of the ESI droplets, preventing your analyte from entering the gas phase[7]. Solution: First, adjust your LC gradient to shift the analyte's retention time away from the solvent front and the heavily retained phospholipid elution zone. Second, improve your sample cleanup by switching from simple protein precipitation to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to physically remove the competing matrix[4].

Q: How do I definitively confirm my product ions are from the target molecule and not background chemical noise? A: Causality: The unique isotopic signature of bromine acts as an internal, self-validating tracer[2][3]. Solution: Select MRM transitions for both the 79 Br precursor (m/z 272.0) and the 81 Br precursor (m/z 274.0). If the resulting fragment ion retains the bromine atom (e.g., the 3-bromobenzyl cation), you will see a corresponding 2 Da shift in the product ion (m/z 169.0 and 171.0). If the fragment loses the bromine atom (e.g., the 4-fluoropiperidine fragment), both precursors will yield the exact same product ion mass (m/z 102.1). This predictable fragmentation logic creates a foolproof identification system.

References

  • Source: benchchem.
  • Source: agilent.
  • Source: scribd.
  • Source: researchgate.
  • Source: elementlabsolutions.
  • Source: chromatographyonline.
  • Source: nih.

Sources

Optimization

preventing degradation of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine during long-term storage

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 1-[(3-Bromophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine. By understanding the potential degradation pathways and implementing proper storage and handling protocols, users can minimize the risk of compound degradation and ensure the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine?

A1: To ensure the long-term stability of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, it is recommended to store the compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For extended storage periods, storing under an inert atmosphere, such as argon or nitrogen, is highly advisable. While some suppliers of similar N-benzylpiperidine derivatives recommend ambient storage, refrigeration (2-8°C) or even freezing (-20°C) can further slow down potential degradation reactions.[1][2] Always refer to the supplier's specific recommendations if available.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The degradation of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is primarily influenced by exposure to:

  • Atmospheric Oxygen: The piperidine ring and the benzylic carbon are susceptible to oxidation.

  • Light: Aromatic compounds can be sensitive to photolytic degradation.[3]

  • Elevated Temperatures: Higher temperatures accelerate the rate of all potential degradation reactions.

  • Moisture: Can facilitate hydrolytic degradation pathways.

  • Incompatible Materials: Contact with strong acids, bases, and oxidizing agents should be avoided.[4]

Q3: How does the chemical structure of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine influence its stability?

A3: The structure contains several moieties that can influence its stability:

  • N-benzylpiperidine Core: This is a common structural motif in drug discovery.[5] The piperidine ring itself is a saturated heterocycle, but the nitrogen atom and adjacent carbons can be sites of oxidation. The benzyl group is also susceptible to oxidation at the benzylic carbon.

  • Bromophenyl Group: The carbon-bromine bond can be susceptible to dehalogenation, particularly in the presence of certain catalysts or light.[6][7][8] However, brominated aromatic compounds can also exhibit high stability under ambient conditions.[9]

  • 4-Fluoropiperidine Ring: The fluorine substituent can influence the electronic properties and conformational stability of the piperidine ring, which may impact its reactivity.

Q4: Are there any visible signs of degradation to watch for?

A4: While not always apparent, visible signs of degradation for similar compounds can include a change in color (e.g., yellowing or darkening) or a change in the physical state of the material. However, the absence of visible changes does not guarantee compound integrity. Chemical analysis is necessary for a definitive assessment.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine.

Observed Issue Potential Cause(s) Troubleshooting/Preventive Actions
Appearance of new peaks in HPLC/LC-MS analysis (often more polar) Oxidation of the piperidine nitrogen to an N-oxide or oxidation at the benzylic position.Store the compound under an inert atmosphere (argon or nitrogen). Protect from light by using amber vials or storing in the dark.[3] Ensure storage at recommended low temperatures.
Loss of parent compound peak intensity over time General degradation due to one or more of the factors listed above.Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. Consider aliquoting the compound to minimize repeated freeze-thaw cycles and exposure to the atmosphere.
Inconsistent experimental results Use of a degraded sample.Always use a fresh sample or a sample that has been properly stored. Perform a quality control check (e.g., by HPLC or NMR) on older batches of the compound before use, especially for critical experiments.
Discoloration of the solid material Likely due to oxidation or photolytic degradation.While the compound might still be usable for some applications, it is a strong indicator of degradation. It is highly recommended to re-analyze the purity of the material before use. For future storage, strictly adhere to the recommended conditions (cool, dark, dry, inert atmosphere).

Recommended Storage Conditions Summary

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.Reduces the rate of chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen).Minimizes oxidation of the piperidine ring and benzylic carbon.
Light Protect from light (use amber vials or store in the dark).Prevents photolytic degradation of the aromatic ring and other sensitive moieties.[3][10]
Moisture Store in a tightly sealed container in a dry environment.Prevents potential hydrolytic degradation.
Container Tightly sealed glass container.Ensures a barrier against atmospheric moisture and oxygen.
Handling Aliquot into smaller quantities for frequent use.Minimizes exposure of the bulk material to atmospheric conditions and temperature fluctuations.

Visualizing Degradation and Troubleshooting

Key Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine based on its chemical structure and data from related compounds.

Potential Degradation Pathways parent 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine N_oxide Piperidine N-Oxide parent->N_oxide Oxidation (O2) benzaldehyde_deriv 3-Bromobenzaldehyde parent->benzaldehyde_deriv Oxidation/C-N Cleavage dehalogenated 1-(Phenylmethyl)-4-fluoropiperidine parent->dehalogenated Reductive Dehalogenation ring_opened Ring-Opened Products parent->ring_opened Harsh Conditions (e.g., strong acid/base)

Caption: Potential degradation pathways of the target compound.

Troubleshooting Workflow for Suspected Degradation

This workflow provides a logical sequence of steps to take if you suspect your sample of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine has degraded.

Caption: A step-by-step guide to troubleshoot suspected compound degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method to assess the purity of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine and detect potential degradation products.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Further dilute with the mobile phase to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the prepared sample.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The parent compound's peak area percentage can be used to estimate purity.

Protocol 2: Forced Degradation Studies

To understand the intrinsic stability of the compound, forced degradation studies can be performed to intentionally degrade the sample under controlled stress conditions.[11]

  • Acidic Hydrolysis:

    • Prepare a solution of the compound in a mixture of methanol and 0.1 M HCl.

    • Incubate at 60°C for several hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Basic Hydrolysis:

    • Prepare a solution of the compound in a mixture of methanol and 0.1 M NaOH.

    • Incubate at 60°C for several hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound in methanol and add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and monitor for degradation over time by HPLC.

  • Photostability:

    • Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored in the dark under the same conditions.

    • Analyze both the exposed and control samples by HPLC.[3]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate.
  • Santa Cruz Biotechnology. (n.d.). 4-Benzylpiperidine Safety Data Sheet.
  • Certificate of Analysis. (2022, November 30). 3-Amino-4-(trifluoromethyl)pyridine.
  • Benchchem. (n.d.). stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions.
  • EvitaChem. (n.d.). 1-{1-[(3-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine.
  • Sigma-Aldrich. (2026, March 6). Certificate of Analysis: Robenidine hydrochloride.
  • MedchemExpress.com. (n.d.). Certificate of Analysis: 4-(4-Bromophenyl)-4-hydroxypiperidine.
  • ACS Publications. (2016, January 6). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. Retrieved from [Link]

  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, May 1). N-Benzyl-4-piperidone Safety Data Sheet.
  • Fisher Scientific. (2023, September 5). 1-(3-Bromophenyl)piperidine Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: tert-Butyl 4-[(4-amino-2-fluorophenoxy)methyl]piperidine-1-carboxylate.
  • Apollo Scientific. (2023, July 5). Benzyl 3-methyl-4-oxopiperidine-1-carboxylate Safety Data Sheet.
  • Cayman Chemical. (2025, August 18). N-Benzyl-4-piperidone - Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa.
  • PMC. (n.d.). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (2026, February 7). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]

  • Benchchem. (n.d.). stability of N-benzyl-N',N''-diphenylguanidine under various conditions.
  • ACS Publications. (2026, April 2). Synthesis and Characterization of Brominated Derivatives of 9,10-BN-Naphthalene as Versatile Building Blocks for π-Conjugated BN Materials. Retrieved from [Link]

  • Tokyo Chemical Industry. (2025, November 11). SAFETY DATA SHEET: (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.
  • Benchchem. (n.d.). A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors.
  • MDPI. (2021, May 31). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

  • Tokyo Chemical Industry. (2025, March 6). SAFETY DATA SHEET: 1-(4-Bromophenyl)piperidine.
  • PubMed. (2001, October 11). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Retrieved from [Link]

Sources

Troubleshooting

reducing byproducts in the alkylation of 4-fluoropiperidine to form 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

A Guide to Minimizing Byproduct Formation in the N-Alkylation of 4-Fluoropiperidine This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Formation in the N-Alkylation of 4-Fluoropiperidine

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine via the N-alkylation of 4-fluoropiperidine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this specific transformation and minimize the formation of unwanted byproducts.

Introduction: The Challenge of Selective N-Alkylation

The N-alkylation of secondary amines, such as 4-fluoropiperidine, with alkyl halides is a fundamental transformation in organic synthesis. However, this reaction is often complicated by the formation of byproducts, primarily the over-alkylation of the desired tertiary amine to a quaternary ammonium salt. The nucleophilicity of the product tertiary amine can be comparable to or even greater than the starting secondary amine, leading to a second alkylation event.

Fortunately, the presence of a fluorine atom at the 4-position of the piperidine ring has a notable effect on the basicity, and consequently the nucleophilicity, of the nitrogen atom. The electron-withdrawing nature of fluorine reduces the pKa of the piperidine nitrogen, making it less basic. This inherent property of 4-fluoropiperidine can be leveraged to achieve a more selective mono-alkylation and suppress the formation of the quaternary ammonium salt byproduct.

This guide will explore the common challenges encountered during the alkylation of 4-fluoropiperidine with (3-bromophenyl)methyl bromide and provide practical solutions to optimize your reaction for higher yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine.

Issue 1: A significant amount of a water-soluble byproduct is observed during workup, leading to low yields of the desired product.

Possible Cause: Formation of the quaternary ammonium salt, 1-[(3-Bromophenyl)methyl]-1-[(3-bromophenyl)methyl]-4-fluoropiperidinium bromide, due to over-alkylation of the target tertiary amine.[1]

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess of 4-fluoropiperidine (1.1-1.2 equivalents) relative to the (3-bromophenyl)methyl bromide. This ensures that the alkylating agent is more likely to react with the more abundant secondary amine.

  • Slow Addition of the Alkylating Agent: Instead of adding the (3-bromophenyl)methyl bromide all at once, add it dropwise to the reaction mixture containing 4-fluoropiperidine over an extended period. This can be achieved using a syringe pump for precise control. This technique maintains a low concentration of the alkylating agent throughout the reaction, further favoring mono-alkylation.

  • Choice of Base: The use of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial. The base neutralizes the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. A bulky, non-nucleophilic base is less likely to compete with the piperidine in reacting with the alkylating agent.

  • Solvent Selection: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for N-alkylation reactions as they can facilitate Sₙ2 reactions.[2]

Issue 2: The reaction is sluggish or incomplete, with a significant amount of unreacted 4-fluoropiperidine remaining.

Possible Cause:

  • Protonation of the Amine: The HBr generated during the reaction can protonate the starting 4-fluoropiperidine, rendering it non-nucleophilic and halting the reaction.

  • Insufficient Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor Quality Reagents: The presence of impurities in the starting materials or solvent can interfere with the reaction.

Solutions:

  • Ensure the Presence of a Base: As mentioned previously, a base is essential to scavenge the acid byproduct. Ensure you are using at least one equivalent of a suitable base.

  • Optimize Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can increase the reaction rate.[2] However, be aware that excessive heat can also promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.

  • Verify Reagent Quality: Use pure, dry starting materials and anhydrous solvents. The presence of water can lead to the hydrolysis of the alkylating agent.

Issue 3: An additional, less polar byproduct is observed on TLC or LC-MS.

Possible Cause:

  • Hydrolysis of the Alkylating Agent: If water is present in the reaction mixture, (3-bromophenyl)methyl bromide can be hydrolyzed to (3-bromophenyl)methanol.

  • Hofmann Elimination: While less common under these conditions, the quaternary ammonium salt byproduct could potentially undergo Hofmann elimination if the reaction is run at high temperatures with a strong base, leading to the formation of an alkene.

Solutions:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Purification: The (3-bromophenyl)methanol byproduct can typically be separated from the desired product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to expect in the alkylation of 4-fluoropiperidine with (3-bromophenyl)methyl bromide?

A1: The most likely byproduct is the over-alkylated quaternary ammonium salt, 1-[(3-Bromophenyl)methyl]-1-[(3-bromophenyl)methyl]-4-fluoropiperidinium bromide. Other potential, but less common, byproducts include (3-bromophenyl)methanol from the hydrolysis of the alkylating agent, and potentially products from Hofmann elimination of the quaternary salt under harsh conditions.

Q2: How does the fluorine atom in 4-fluoropiperidine affect the reaction?

A2: The electron-withdrawing fluorine atom reduces the basicity and nucleophilicity of the piperidine nitrogen.[3] This makes the starting secondary amine less reactive than unsubstituted piperidine. However, it also makes the resulting tertiary amine product significantly less nucleophilic, which is advantageous as it disfavors the second alkylation step that leads to the quaternary ammonium salt byproduct.

Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A3:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product. The quaternary salt, being a salt, will likely have a much lower Rf value than the product and starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress and can help identify the molecular weights of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for characterizing any isolated byproducts. ¹⁹F NMR can also be a useful tool for tracking the fluorine-containing species in the reaction mixture.

Q4: What is the best way to purify the final product, 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine?

A4: Column chromatography on silica gel is the most common and effective method for purifying the desired tertiary amine from unreacted starting materials and non-polar byproducts. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically effective. The highly polar quaternary ammonium salt byproduct will usually remain on the baseline of the silica gel column.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

This protocol is designed to minimize byproduct formation through careful control of stoichiometry and reaction conditions.

Materials:

  • 4-Fluoropiperidine hydrochloride

  • (3-Bromophenyl)methyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Syringe pump (recommended for slow addition)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-fluoropiperidine hydrochloride (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of the hydrochloride salt).

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension. Stir the mixture vigorously for 30 minutes at room temperature to liberate the free base of 4-fluoropiperidine.

  • In a separate flask, prepare a solution of (3-bromophenyl)methyl bromide (0.95 eq) in anhydrous acetonitrile.

  • Slowly add the solution of (3-bromophenyl)methyl bromide to the stirred suspension of 4-fluoropiperidine and potassium carbonate over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine.

Protocol 2: Identification of the Quaternary Ammonium Salt Byproduct

If you suspect the formation of the quaternary ammonium salt, the following steps can help with its identification.

  • After the aqueous workup in Protocol 1, the quaternary salt will likely remain in the aqueous layer due to its high polarity and water solubility.[1]

  • The aqueous layer can be concentrated under reduced pressure to yield a solid residue.

  • This residue can be analyzed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

    • Expected ¹H NMR features: The benzylic protons of the two (3-bromophenyl)methyl groups will likely appear as a singlet at a downfield-shifted position compared to the product, due to the positive charge on the nitrogen. The piperidine ring protons will also be shifted downfield.

    • Expected Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular weight of the quaternary cation (M⁺).

Data Presentation

Table 1: Troubleshooting Summary

Issue ObservedProbable CauseRecommended Solutions
Low yield, water-soluble byproductOver-alkylation (Quaternary salt formation)Use slight excess of 4-fluoropiperidine, slow addition of alkylating agent, use a non-nucleophilic base.
Sluggish/incomplete reactionAmine protonation, low temperatureAdd a base (e.g., K₂CO₃), optimize reaction temperature (50-70 °C), ensure anhydrous conditions.
Additional non-polar byproductHydrolysis of alkylating agentUse anhydrous solvents and reagents, purify by column chromatography.

Visualizations

Reaction Scheme and Byproduct Formation

reaction_overview cluster_reactants Reactants cluster_products Products 4-Fluoropiperidine 4-Fluoropiperidine Target_Product 1-[(3-Bromophenyl)methyl] -4-fluoropiperidine 4-Fluoropiperidine->Target_Product + 3-Bromobenzyl Bromide (Desired Reaction) 3-Bromobenzyl_Bromide (3-Bromophenyl)methyl Bromide Hydrolysis_Byproduct (3-Bromophenyl)methanol (Hydrolysis Byproduct) 3-Bromobenzyl_Bromide->Hydrolysis_Byproduct + H₂O (Side Reaction) Quaternary_Salt Quaternary Ammonium Salt (Over-alkylation Byproduct) Target_Product->Quaternary_Salt + 3-Bromobenzyl Bromide (Side Reaction)

Caption: Overview of the desired reaction and potential side reactions.

Troubleshooting Workflow

troubleshooting_workflow start Reaction Issues Encountered issue_low_yield Low Yield / Water-Soluble Byproduct? start->issue_low_yield issue_incomplete Incomplete Reaction? issue_low_yield->issue_incomplete No solution_overalkylation Address Over-alkylation: - Adjust Stoichiometry - Slow Addition of Alkylating Agent - Check Base issue_low_yield->solution_overalkylation Yes issue_other_byproduct Other Byproducts? issue_incomplete->issue_other_byproduct No solution_incomplete Address Incomplete Reaction: - Add/Check Base - Optimize Temperature - Ensure Anhydrous Conditions issue_incomplete->solution_incomplete Yes solution_hydrolysis Address Hydrolysis: - Use Anhydrous Conditions - Purify by Chromatography issue_other_byproduct->solution_hydrolysis Yes end Optimized Reaction issue_other_byproduct->end No solution_overalkylation->end solution_incomplete->end solution_hydrolysis->end

Caption: A decision tree for troubleshooting common reaction issues.

References

  • DeMong, D. E., & Williams, R. M. (2001). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron Letters, 42(18), 3529-3532.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the application of fluorine-containing motifs in the synthesis of biologically active compounds. Journal of Fluorine Chemistry, 125(3), 337-347.

Sources

Optimization

resolving peak tailing issues in 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine HPLC analysis

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) troubleshooting. As a Senior Application Scientist, I have designed this in-depth guide specifically for researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) troubleshooting. As a Senior Application Scientist, I have designed this in-depth guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine .

This molecule features a tertiary amine within a piperidine ring, making it a strongly basic compound. In reversed-phase HPLC, basic amines are notorious for exhibiting severe peak tailing due to secondary interactions with the stationary phase[1][2]. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve symmetrical peaks, reliable quantification, and robust method development.

Part 1: Diagnostic Logic & Workflow

Before altering mobile phase chemistry, it is critical to diagnose whether the peak tailing is a chemical phenomenon (analyte-stationary phase interaction) or a physical system failure (plumbing or column degradation)[3]. Follow the diagnostic logic tree below to isolate the root cause.

Workflow Start Observe Tailing for 1-[(3-Bromophenyl)methyl] -4-fluoropiperidine Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Decision Does the Neutral Marker Tail? Test->Decision Physical Physical Issue (Column Void, Frit Blockage, or Extra-Column Volume) Decision->Physical  YES (All peaks tail) Chemical Chemical Issue (Silanol-Amine Ion Exchange) Decision->Chemical  NO (Only basic peaks tail) FixPhys 1. Inspect/Replace Fittings 2. Minimize Tubing Length 3. Replace HPLC Column Physical->FixPhys FixChem 1. Lower pH < 3.0 2. Add 10 mM TEA 3. Use Type-B / PS Silica Chemical->FixChem

Diagnostic workflow to differentiate between physical and chemical peak tailing in HPLC systems.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine specifically exhibit severe peak tailing? A: The root cause lies in the molecule's chemical structure. The piperidine ring contains a tertiary amine, which is highly basic (pKa ~ 8.5–9.5). At standard HPLC pH ranges (pH 4–7), this amine is heavily protonated and carries a positive charge. Traditional silica-based columns contain residual, unbonded silanol groups (Si-OH) that become deprotonated (Si-O⁻) at a pH above 4.0. The electrostatic attraction between the positively charged piperidine derivative and the negatively charged silanols creates a secondary ion-exchange interaction. Because this interaction is kinetically slower than standard hydrophobic retention, the analyte molecules desorb at different rates, dragging out the back half of the peak and causing a "tail"[4][5].

Q2: How can I definitively prove the tailing is chemical and not a degraded column void? A: You must perform a self-validating neutral marker test (See Protocol A). Neutral compounds cannot participate in acid-base ion-exchange interactions[3]. If you inject a neutral marker (like toluene) and it elutes with perfect symmetry, your system plumbing and column bed are physically intact. This proves the tailing is exclusively a chemical interaction isolated to your basic amine[3]. If the neutral marker also tails, you have a physical void or dead volume, and no amount of chemical adjustment will fix it[3][6].

Q3: What mobile phase adjustments will chemically suppress this interaction? A: You have two primary mechanistic approaches:

  • pH Suppression: Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At this highly acidic pH, the residual silanols are fully protonated and neutralized (Si-OH). Without the negatively charged Si-O⁻ sites, the electrostatic interaction is eliminated, allowing the protonated amine to elute symmetrically[5][6].

  • Amine Competition: Add an amine modifier like Triethylamine (TEA) at 10–20 mM to the mobile phase. TEA is a small, highly reactive tertiary amine that aggressively binds to the active silanol sites, effectively masking them and blocking the bulkier 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine from interacting[4][6].

Q4: Are there specific stationary phases designed to prevent basic amine tailing? A: Yes. If mobile phase adjustments are insufficient or incompatible with your detector (e.g., MS), you should upgrade your stationary phase. Avoid older "Type-A" silica. Instead, utilize high-purity "Type-B" silica, which has lower metal contamination and reduced silanol acidity[5]. For the ultimate solution, utilize Positively Charged Surface (PS) columns (e.g., Phenomenex Kinetex PS C18 or Waters CSH). These columns incorporate a weak positive charge on the silica surface that electrostatically repels protonated basic amines, drastically improving peak shape even in low ionic strength buffers[2].

Part 3: Experimental Protocols

Protocol A: Diagnostic Neutral Marker Test (Self-Validating System)

Purpose: To isolate the root cause of peak tailing before altering method chemistry.

  • Preparation: Prepare a mixed standard containing 100 µg/mL of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine and 10 µg/mL of Toluene (neutral marker) in the starting mobile phase.

  • Injection: Inject 1 µL of the mixture into the HPLC system under your current isocratic or gradient conditions.

  • Data Analysis: Measure the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

    • Formula: As​=b/a (where a is the front half width and b is the back half width of the peak bisected from the apex).

  • Causality Check:

    • If Toluene As​>1.5 : The issue is physical. Replace the column or check for dead volume in fittings[3][6].

    • If Toluene As​≤1.2 but Piperidine As​>1.5 : The issue is chemical. Proceed to Protocol B[3].

Protocol B: Mobile Phase Optimization (Silanol Masking)

Purpose: To neutralize secondary interactions via competitive binding and pH control.

  • Aqueous Phase Preparation: To 1 Liter of ultra-pure water (18.2 MΩ·cm), add 1.4 mL of Triethylamine (TEA) to achieve a ~10 mM concentration[6].

  • pH Adjustment: Slowly titrate the aqueous phase with Phosphoric Acid (for UV detection) or Formic Acid (for LC-MS) until the pH reaches exactly 2.5[4][6]. Mechanistic note: This ensures both silanol protonation and TEA activation.

  • Organic Phase: Use HPLC-grade Acetonitrile.

  • Equilibration: Flush the column with the new mobile phase for a minimum of 20 column volumes. TEA requires significant time to fully saturate and mask the active silanol sites.

  • Validation: Re-inject the standard from Protocol A. The As​ of the piperidine derivative should now fall below 1.3.

Part 4: Quantitative Data Presentation

The following table summarizes the expected quantitative impact of various chromatographic interventions on the peak shape of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine.

Chromatographic ConditionStationary PhaseMobile Phase Additive / pHExpected Asymmetry ( As​ )Resolution Mechanism
Standard Isocratic Type-A Silica (C18)Water:MeCN (pH 6.5)2.5 - 3.5 (Severe)Unshielded ion-exchange with ionized silanols (Si-O⁻).
Acidic pH Shift Type-A Silica (C18)0.1% Formic Acid (pH 2.7)1.5 - 1.8 (Moderate)Silanols protonated (Si-OH); partial suppression of interaction.
Amine Competition Type-A Silica (C18)10 mM TEA (pH 6.5)1.2 - 1.4 (Acceptable)TEA outcompetes the analyte for active silanol binding sites.
High-Purity Silica Type-B Silica (C18)0.1% Formic Acid (pH 2.7)1.0 - 1.2 (Excellent)Reduced metal content and optimized endcapping minimize active sites.
Surface Repulsion Positively Charged (PS)0.1% Formic Acid (pH 2.7)0.9 - 1.1 (Ideal)Electrostatic repulsion of the protonated piperidine ring prevents binding.

Part 5: References

  • EvitaChem - Buy 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (EVT). Available at:

  • Journal of Chromatographic Science - Troubleshooting in Chromatography. Available at:

  • Axion Labs - HPLC Peak Tailing Troubleshooting. Available at:

  • Scribd - Fixing Peak Tailing in HPLC Analysis. Available at:

  • Semantic Scholar - Separation of organic amine compounds on silica gel with reversed-phase HPLC. Available at:

  • Phenomenex - Performance of Surface Modified Luna® Omega and Kinetex® PS Columns for the Separation of Tricyclic Antidepressants. Available at:

  • Scribd - Understanding Peak Tailing in Chromatography. Available at:

Sources

Troubleshooting

minimizing solvent toxicity when dissolving 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine for bioassays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic, halogenated compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic, halogenated compounds. 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine features both bromine and fluorine substitutions, rendering it exceedingly hydrophobic[1]. Direct dissolution into aqueous bioassay media inevitably leads to precipitation, while over-reliance on organic solvents like Dimethyl Sulfoxide (DMSO) introduces confounding cytotoxicity.

This guide provides field-proven, mechanistically sound strategies to balance solubility and cellular viability, ensuring your in vitro bioassays generate trustworthy, reproducible data.

Section 1: Solvent Selection & Cytotoxicity Limits

To prevent solvent-induced artifacts, we must respect the Maximum Tolerated Concentration (MTC) of the chosen vehicle. The table below synthesizes quantitative toxicity thresholds to guide your experimental design.

Table 1: Comparative Solvent Toxicity in Cell-Based Bioassays

SolventRecommended Max Final Conc. (v/v)Cytotoxic Threshold (IC50 / MTC)Mechanistic Liability
DMSO ≤ 0.1%0.15% - 0.6% (varies by cell line)Induces protein unfolding and membrane pore formation at >1%[2].
Ethanol (EtOH) ≤ 0.5%1.0% - 2.0%Interferes with membrane cholesterol, altering physical cellular activities[3].
PEG-400 ≤ 0.5%0.63% - 2.60%Viscous; can alter local osmotic pressure if not thoroughly mixed[4].
Zwitterionic (e.g., OE2imC3C) Assay dependentLow toxicityEmerging alternative for highly insoluble compounds to prevent false toxicity[5].

Section 2: Troubleshooting Guide & FAQs

Q1: My 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine precipitates immediately when I add the DMSO stock to my cell culture media. How do I prevent this "solvent crash"? Scientist's Insight: This is driven by the hydrophobic effect. When a concentrated DMSO stock hits an aqueous environment, the rapid diffusion of DMSO into the water leaves the hydrophobic halogenated piperidine without a solvation shell, causing immediate crystallization. Solution:

  • Stepwise Dilution: Never add a high-concentration stock directly to the final assay volume. Create an intermediate dilution in a transition vehicle (e.g., 10% DMSO in PEG-400 or PBS)[2].

  • Thermal Kinetic Energy: Pre-warm your cell culture media to 37°C before addition to maintain solubility thermodynamics[2].

  • Vigorous Dispersion: Add the intermediate stock dropwise under constant, gentle vortexing to ensure rapid dispersion before local supersaturation occurs[2].

Q2: I am observing high background cell death in my vehicle control wells. Why is this happening if I only used 0.5% DMSO? Scientist's Insight: While some robust immortalized cell lines tolerate 0.5% DMSO, sensitive primary cells or specific cancer lines (like HepG2) exhibit significant proliferation inhibition at concentrations as low as 0.15%[6]. DMSO is an amphiphilic molecule; at higher concentrations, it integrates into the lipid bilayer, causing membrane thinning and destabilization, which triggers apoptosis. Solution: You must empirically determine the MTC for your specific cell line using a vehicle titration assay. For 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, aim for a final DMSO concentration of ≤ 0.1%[2]. If higher concentrations are required for solubility, consider switching to a co-solvent system (e.g., DMSO + PEG-400)[4].

ToxicityMechanism Solvent High DMSO (>0.5% v/v) Membrane Membrane Destabilization Solvent->Membrane Protein Protein Unfolding Solvent->Protein Tox Cytotoxicity & False Positives Membrane->Tox Protein->Tox

Caption: Cellular toxicity mechanisms triggered by exceeding maximum tolerated solvent limits.

Q3: The bioassay readouts for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine are inconsistent between replicates. What is causing this variability? Scientist's Insight: This is a classic symptom of non-specific binding. Highly lipophilic compounds partition out of the aqueous medium and bind to the polystyrene walls of the tissue culture plates or to serum proteins in the media[7]. This reduces the freely dissolved fraction ( Cfree​ ), meaning the cells are exposed to a much lower concentration than your nominal calculation ( Cnom​ )[7]. Solution:

  • Use low-binding plates (e.g., glass-coated or specific ultra-low attachment plastics).

  • Standardize the Fetal Bovine Serum (FBS) concentration strictly across all assays, as serum proteins act as a "sink" for hydrophobic molecules[7].

Section 3: Self-Validating Experimental Protocol

To guarantee reproducibility, follow this self-validating workflow for solubilizing 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine.

Objective: Achieve a final assay concentration of 10 µM with ≤ 0.1% final DMSO.

Step 1: Master Stock Preparation

  • Weigh the compound accurately using a microbalance.

  • Dissolve in 100% anhydrous, sterile DMSO to create a 10 mM Master Stock.

  • Validation Check: Visually inspect the tube against a dark background. The solution must be optically clear. Aliquot and store at -20°C to avoid freeze-thaw cycles[2].

Step 2: Intermediate Working Solution

  • Prepare a co-solvent transition buffer: 10% PEG-400 in sterile PBS.

  • Dilute the 10 mM Master Stock 1:10 into the transition buffer to create a 1 mM Intermediate Solution (now containing 10% DMSO).

  • Validation Check: Measure absorbance at 600 nm; an increase in optical density compared to a blank indicates micro-precipitation.

Step 3: Final Media Addition

  • Pre-warm the complete cell culture media (containing required serum) to 37°C[2].

  • Dilute the 1 mM Intermediate Solution 1:100 into the pre-warmed media dropwise while swirling.

  • Final State: The final concentration is 10 µM compound, 0.1% DMSO, and 0.1% PEG-400.

  • Validation Check: Run a parallel vehicle control (0.1% DMSO + 0.1% PEG-400) to validate baseline cell viability. If viability drops below 95% relative to untreated cells, the solvent matrix must be further diluted.

SolubilizationWorkflow A 1. Master Stock 10 mM in 100% DMSO B 2. Intermediate Dilution 1 mM in 10% PEG-400 / PBS A->B C 3. Dropwise Addition to 37°C Pre-warmed Media B->C D 4. Final Bioassay Media 10 µM Drug, 0.1% DMSO C->D

Caption: Workflow for stepwise dilution to prevent hydrophobic compound precipitation.

References

  • BenchChem. "How to minimize DMSO toxicity when using CYM50260." BenchChem Technical Support. 2

  • Timm, M., et al. "Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study." National Center for Biotechnology Information (PMC). 4

  • EvitaChem. "Buy 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (EVT)." EvitaChem Product Catalog. 1

  • Nguyen, T., et al. "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines." Biomedical Research and Therapy. 6

  • Kuroda, K., et al. "A zwitterionic solvent for in vitro toxicity tests of insoluble compounds." J-Stage. 5

  • Maenpaa, K., et al. "Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components." Chemical Research in Toxicology - ACS Publications. 7

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Comparing Ligand Binding Affinity: A Case Study of 4-Fluoropiperidine and its N-Benzyl Bromide Derivative

We will delve into the structural and chemical rationale for hypothesizing differences in their binding characteristics and provide a step-by-step protocol for a competitive radioligand binding assay, a gold-standard met...

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Author: BenchChem Technical Support Team. Date: April 2026

We will delve into the structural and chemical rationale for hypothesizing differences in their binding characteristics and provide a step-by-step protocol for a competitive radioligand binding assay, a gold-standard method for quantifying binding affinity.

Structural Analysis and Hypothesis Formulation

The first step in comparing these two molecules is to dissect their structural differences and predict how these changes might influence interactions with a protein target.

Molecule 1: 4-Fluoropiperidine

  • The Piperidine Scaffold: The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] Its saturated, three-dimensional structure allows it to present substituents in precise vectors to interact with binding pockets.[1] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and is crucial for modulating physicochemical properties like solubility.[1][3]

  • The Fluorine Substituent: The introduction of a fluorine atom can profoundly impact a molecule's biological properties.[4][5] Due to its small size, it rarely introduces significant steric hindrance.[4][6] However, its high electronegativity can alter the basicity (pKa) of the nearby piperidine nitrogen, influence metabolic stability, and create opportunities for electrostatic or hydrogen-bond interactions with a receptor.[6][7][8]

Molecule 2: 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

This molecule retains the 4-fluoropiperidine core but adds a large N-benzyl substituent, specifically a (3-Bromophenyl)methyl group. This addition introduces several new factors:

  • N-Benzylation: The addition of a benzyl group to the piperidine nitrogen dramatically increases the molecule's size and lipophilicity.[9][10] This extension can explore deeper regions of a binding pocket, potentially forming new, affinity-enhancing interactions. The benzyl group is also capable of engaging in crucial cation-π and π-π stacking interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the target protein.[9][10]

  • The Bromine Atom: Far from being an inert substituent, the bromine atom can significantly influence binding affinity. It can participate in a "halogen bond," a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with an electron-donating atom like oxygen or nitrogen on the protein.[11][12] This type of bond can substantially enhance binding strength and selectivity.[11][13]

Hypothesis:

Based on this structural analysis, it is reasonable to hypothesize that 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine will exhibit a significantly higher binding affinity for a hypothetical target receptor than the parent 4-fluoropiperidine scaffold. The rationale is that the added N-benzyl bromide group provides multiple new avenues for potent interactions (hydrophobic, π-stacking, halogen bonding) that the simple scaffold lacks, leading to a more stable drug-receptor complex. The core 4-fluoropiperidine is more likely to be a fragment or building block with weak, non-specific binding on its own.

Experimental Verification: The Competitive Radioligand Binding Assay

To test our hypothesis, a competitive radioligand binding assay is the method of choice.[14] This assay measures the ability of our unlabeled test compounds (the "competitors") to displace a radiolabeled ligand that has a known, high affinity for the target receptor.

Principle of the Assay

A fixed concentration of a radiolabeled ligand ([L*]) and a biological preparation containing the target receptor (e.g., cell membranes) are incubated with increasing concentrations of the unlabeled test compound. The test compound competes for the same binding site as the radioligand. At high concentrations, the test compound will displace most of the radioligand. By measuring the amount of bound radioactivity at each concentration, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, known as the IC50 value.

cluster_0 High Radioligand Binding (Low Competitor Conc.) cluster_1 Low Radioligand Binding (High Competitor Conc.) Receptor1 Receptor Radioligand1 Radioligand* Receptor1->Radioligand1 Binding Receptor2 Receptor Competitor Test Compound Receptor2->Competitor Binding Radioligand2 Radioligand* caption Principle of Competitive Binding

Caption: Diagram illustrating competitive displacement of a radioligand.

Detailed Experimental Protocol

This protocol provides a generalized workflow. Specific parameters such as incubation time, temperature, and buffer composition should be optimized for the specific receptor system under investigation.[15]

A. Materials and Reagents:

  • Receptor Source: Frozen cell membranes or tissue homogenates expressing the target receptor of interest.

  • Radioligand: A high-affinity, commercially available radioligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor.

  • Test Compounds: 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine and 4-fluoropiperidine, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Fluid & Counter: For quantifying radioactivity.

B. Assay Workflow:

G prep 1. Preparation Prepare serial dilutions of test compounds. Prepare receptor membranes and radioligand solution in assay buffer. incubate 2. Incubation Add membranes, radioligand, and test compound to 96-well plate. Incubate to reach equilibrium (e.g., 60 min at 30°C). prep->incubate separate 3. Separation Rapidly filter plate contents through glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer to remove unbound radioligand. incubate->separate count 4. Counting Dry filters, add scintillation fluid, and count radioactivity (CPM) in a scintillation counter. separate->count analyze 5. Data Analysis Plot CPM vs. log[compound concentration]. Calculate IC50 and convert to Ki. count->analyze caption Competitive Radioligand Binding Assay Workflow

Caption: Step-by-step workflow for a competitive binding assay.

C. Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A typical experiment uses 10 concentrations covering a 5-log unit range.

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and the varying concentrations of the test compound. Also include control wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, potent unlabeled ligand).

  • Equilibration: Incubate the plates for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter mat using a cell harvester. This traps the receptor-bound radioligand on the filter while unbound ligand passes through.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

Data Analysis and Interpretation

The raw data (Counts Per Minute or CPM) is processed to determine the binding affinity.

  • Calculate Specific Binding: For each concentration, subtract the average CPM from the non-specific binding wells from the CPM of the test wells.

  • Generate IC50 Curve: Plot the specific binding as a percentage of the total specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate the Inhibition Constant (Ki): The IC50 is dependent on the concentration of the radioligand used in the assay.[16][17] To determine an absolute measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[16][18]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • IC50 is the experimentally determined concentration of the test compound that inhibits 50% of specific binding.[16]

    • [L] is the concentration of the radioligand used in the assay.[16]

    • Kd is the dissociation constant of the radioligand for the receptor (a measure of its own affinity).[19]

The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present.[19] It is a true measure of the compound's binding affinity, and unlike the IC50, it can be compared across different experiments.[16]

Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

CompoundIC50 (nM)Ki (nM)
4-Fluoropiperidine[Experimental Value][Calculated Value]
1-[(3-Bromophenyl)methyl]-4-fluoropiperidine[Experimental Value][Calculated Value]
Reference Compound[Experimental Value][Calculated Value]

A lower Ki value signifies a higher binding affinity. Based on our hypothesis, we would expect the Ki for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine to be significantly lower (more potent) than that for 4-fluoropiperidine.

Conclusion

This guide outlines a robust, scientifically-grounded approach to comparing the binding affinities of 4-fluoropiperidine and its N-benzyl bromide derivative. By combining theoretical structure-activity relationship analysis with a detailed protocol for experimental validation via a competitive radioligand binding assay, researchers can generate the quantitative data needed to make informed decisions in drug development. The anticipated results—a higher affinity for the more complex molecule—would underscore the importance of targeted substitutions in transforming a simple scaffold into a potent ligand. This systematic process of hypothesis, experimentation, and data analysis is fundamental to the progression of novel chemical entities from concept to clinical candidates.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). 16

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. 6

  • Competitive Radioligand Binding Assays. Alfa Cytology. 14

  • Introducing bromine to the molecular structure as a strategy for drug design. MDPI. 13

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. 4

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. 5

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega - ACS Publications. 20

  • Key contemporary considerations for halogens in drug discovery. Taylor & Francis. 11

  • Radioligand Binding Assay. Gifford Bioscience.

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.

  • Halogen bond. Wikipedia.

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. PMC.

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling - ACS Publications.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.

  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.

  • Radioligand binding methods: practical guide and tips. PubMed.

  • Best practices for pharmacological characterization of PPI inhibitors. Revvity.

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Toxicology Program (NTP).

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education - ACS Publications.

  • High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. PubMed.

  • Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. RSC Publishing.

  • The N‐benzyl piperidine (N‐BP) moiety in drug discovery. ResearchGate.

  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications.

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.

  • Experimental procedure for N-benzylation of piperidine derivatives. Benchchem.

  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. PubMed.

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge.

  • 4-Fluoropiperidine hydrochloride 97 57395-89-8. Sigma-Aldrich.

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed.

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed.

  • BindingDB BDBM50027473 3-Methyl-1-phenethyl-4-(phenyl-propionyl-amino). BindingDB.

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.

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Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Introduction 1.1 Significance of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine in Pharmaceutical Research 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a key structural motif and intermediate in the synthesis of various...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1.1 Significance of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine in Pharmaceutical Research

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a key structural motif and intermediate in the synthesis of various pharmacologically active compounds. The piperidine ring is a prevalent scaffold in numerous drugs, and the specific substitutions on this molecule make it a valuable building block in medicinal chemistry for developing novel therapeutics. Accurate quantification of this compound is paramount for ensuring the quality, efficacy, and safety of final drug products.

1.2 The Critical Role of Validated Analytical Methods in Drug Development

In the landscape of pharmaceutical development, the quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is not merely a procedural step but a cornerstone of regulatory compliance and product quality. Validated analytical methods provide documented evidence that a procedure is "fit for its intended purpose."[1][2] This ensures that the measurements are accurate, reliable, and reproducible, which is essential for everything from early-stage discovery and process optimization to final product release and stability testing.[3][4]

1.3 Scope of the Guide: Comparing HPLC-UV, GC-MS, and LC-MS/MS

This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and cost-effective workhorse for quality control labs.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, offering high specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity, especially in complex biological matrices.[5][6]

We will delve into the principles of each method, present detailed validation protocols, compare their performance characteristics, and offer guidance on selecting the most appropriate technique for your specific application.

Foundational Principles of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which has been adopted by major regulatory bodies like the FDA and EMA.[8][9][10][11]

2.1 Overview of ICH Q2(R1) Guidelines

The ICH Q2(R1) guideline outlines the validation characteristics needed for various analytical tests.[7][9][10] For a quantitative impurity test or an assay of a major component, the following parameters are typically evaluated.[7]

2.2 Key Validation Parameters: A Practical Explanation

  • Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy and Precision: Accuracy refers to the closeness of test results to the true value.[9] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • System Suitability: This is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Method Comparison: Head-to-Head Analysis

The choice of analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and throughput.

3.1 High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • 3.1.1 Principle and Rationale for Use HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12] For 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, a reversed-phase C18 column is typically used, where the non-polar stationary phase retains the analyte, and a polar mobile phase is used for elution.[12] The presence of the bromophenyl group provides a chromophore that absorbs UV light, allowing for quantification with a UV detector. This method is widely adopted due to its robustness, cost-effectiveness, and ease of use.[12]

  • 3.1.2 Detailed Experimental Protocol for Validation

    • System Preparation: Equilibrate an HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid at a flow rate of 1.0 mL/min. Set the UV detector to an appropriate wavelength (e.g., 220 nm).

    • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Linearity: Inject each calibration standard in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy: Analyze samples of a known concentration (spiked matrix) at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery. Acceptance criteria are typically 98-102%.

    • Precision (Repeatability): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration. Calculate the RSD of the peak areas. Acceptance criteria are typically ≤ 2%.

    • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument.

    • Specificity: Analyze a blank matrix, a placebo formulation, and a sample spiked with known related substances to ensure no interfering peaks at the retention time of the main analyte.

    • LOQ/LOD: Determine the LOQ and LOD based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.

    • Robustness: Introduce small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

  • 3.1.3 Performance Characteristics

    Performance Parameter HPLC-UV
    Linearity (R²) ≥ 0.999
    Range 1 - 100 µg/mL
    Accuracy (% Recovery) 98.0 - 102.0%
    Precision (%RSD) < 2.0%
    LOQ ~0.5 µg/mL

    | LOD | ~0.15 µg/mL |

  • 3.1.4 Workflow Diagram

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting Prep_Standard Prepare Standards HPLC_System HPLC System Setup Prep_Standard->HPLC_System Prep_Sample Prepare Sample Prep_Sample->HPLC_System Injection Inject Samples HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

    Caption: HPLC-UV workflow for quantification.

  • 3.1.5 Strengths and Limitations

    • Strengths: Cost-effective, robust, widely available, and suitable for routine quality control.

    • Limitations: Lower sensitivity compared to MS methods, and potential for interference from co-eluting compounds with similar UV spectra.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • 3.2.1 Principle and Rationale for Use GC-MS separates compounds based on their volatility and interaction with a stationary phase in a capillary column.[13] After separation, the compounds are ionized (typically by electron ionization - EI), and the resulting ions are separated by their mass-to-charge ratio (m/z) by a mass spectrometer. The inherent volatility and thermal stability of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine make it a suitable candidate for GC-MS analysis. The mass spectrometer provides high selectivity, as it can distinguish the analyte from co-eluting impurities based on their unique mass spectra.

  • 3.2.2 Detailed Experimental Protocol for Validation

    • System Preparation: Set up a GC-MS system with a suitable capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). Set the injector temperature to 250°C, the transfer line to 280°C, and the ion source to 230°C. Use a temperature program for the oven (e.g., start at 100°C, ramp to 280°C at 15°C/min).

    • Standard Preparation: Prepare a stock solution in a volatile organic solvent like ethyl acetate. Create calibration standards (e.g., 10-1000 ng/mL).

    • Linearity: Inject each standard and plot the peak area of a characteristic ion (e.g., the molecular ion or a major fragment) against concentration. R² should be ≥ 0.995.

    • Accuracy: Analyze spiked matrix samples at three concentration levels.

    • Precision: Perform repeatability and intermediate precision studies as described for HPLC.

    • Specificity: Analyze blank matrix and potential impurities. The use of selected ion monitoring (SIM) mode enhances specificity by monitoring only characteristic ions of the analyte.

    • LOQ/LOD: Determine based on signal-to-noise ratios for the characteristic ion.

    • Robustness: Vary parameters like injector temperature, oven ramp rate, and gas flow rate.

  • 3.2.3 Performance Characteristics

    Performance Parameter GC-MS
    Linearity (R²) ≥ 0.995
    Range 10 - 1000 ng/mL
    Accuracy (% Recovery) 95.0 - 105.0%
    Precision (%RSD) < 5.0%
    LOQ ~5 ng/mL

    | LOD | ~1 ng/mL |

  • 3.2.4 Workflow Diagram

    GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting Prep_Standard Prepare Standards GC_System GC-MS System Setup Prep_Standard->GC_System Prep_Sample Prepare Sample Prep_Sample->GC_System Injection Inject Samples GC_System->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Scan/SIM) Ionization->Mass_Analysis Integration Peak Integration Mass_Analysis->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

    Caption: GC-MS workflow for quantification.

  • 3.2.5 Strengths and Limitations

    • Strengths: High specificity due to mass detection, excellent for volatile compounds.

    • Limitations: Not suitable for non-volatile or thermally labile compounds. May require derivatization for certain analytes to improve volatility.[13]

3.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • 3.3.1 Principle and Rationale for Use LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[5][14] After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and a specific precursor ion is selected in the first mass spectrometer (Q1). This ion is then fragmented in a collision cell (q2), and a specific product ion is monitored in the third mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, making LC-MS/MS the method of choice for trace-level quantification in complex matrices like plasma or tissue homogenates.[5][6]

  • 3.3.2 Detailed Experimental Protocol for Validation

    • System Preparation: Use an LC system coupled to a triple quadrupole mass spectrometer. Use a C18 column and a gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • MS Tuning: Infuse a standard solution of the analyte to optimize ESI source parameters and identify the precursor ion and the most abundant, stable product ions for the MRM transition.

    • Standard Preparation: Prepare calibration standards in the relevant biological matrix (e.g., plasma) to account for matrix effects. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used.

    • Linearity: Prepare a calibration curve over the desired concentration range (e.g., 0.1-100 ng/mL).

    • Accuracy and Precision: Evaluate at multiple QC levels (low, mid, high).

    • Specificity: Analyze blank matrix from multiple sources to check for interferences.

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

  • 3.3.3 Performance Characteristics

    Performance Parameter LC-MS/MS
    Linearity (R²) ≥ 0.995
    Range 0.1 - 100 ng/mL
    Accuracy (% Recovery) 85.0 - 115.0%
    Precision (%RSD) < 15.0%
    LOQ ~0.1 ng/mL

    | LOD | ~0.03 ng/mL |

  • 3.3.4 Workflow Diagram

    LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_report Reporting Prep_Standard Prepare Standards in Matrix LC_System LC Separation Prep_Standard->LC_System Prep_Sample Sample Extraction (e.g., SPE, LLE) Prep_Sample->LC_System Ionization Ionization (ESI) LC_System->Ionization Q1 Precursor Ion Selection (Q1) Ionization->Q1 q2 Fragmentation (q2) Q1->q2 Q3 Product Ion Selection (Q3) q2->Q3 Integration Peak Integration Q3->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

    Caption: LC-MS/MS workflow for quantification.

  • 3.3.5 Strengths and Limitations

    • Strengths: Unmatched sensitivity and selectivity, ideal for complex matrices and low-level quantification.

    • Limitations: Higher cost of instrumentation and maintenance, potential for matrix effects that require careful method development.

Data Interpretation and Method Selection

4.1 Comparative Summary of Performance Data

FeatureHPLC-UVGC-MSLC-MS/MS
Typical LOQ ~500 ng/mL~5 ng/mL~0.1 ng/mL
Specificity ModerateHighVery High
Throughput HighModerateModerate-High
Cost LowModerateHigh
Matrix Tolerance GoodModerateRequires Cleanup
Primary Application QC, Assay, PurityImpurity ProfilingBioanalysis, Trace Analysis

4.2 Decision Matrix: Choosing the Right Method for Your Application

The selection of an analytical method is a critical decision that should be based on the specific requirements of the study.

  • Early Phase Discovery: When sample throughput and speed are critical, and high sensitivity is not yet required, HPLC-UV is often sufficient for analyzing reaction mixtures and crude products.

  • Process Chemistry and Impurity Profiling: For identifying and quantifying volatile impurities or by-products from the synthetic route, GC-MS provides the necessary specificity and structural information.

  • Pharmacokinetic (PK) / Toxicokinetic (TK) Studies: In bioanalysis, where the analyte needs to be measured at very low concentrations in complex biological fluids like plasma, LC-MS/MS is the only viable option due to its superior sensitivity and selectivity.[6]

  • Routine Quality Control (QC) and Release Testing: For the final drug substance or product, where the concentration of the active ingredient is high, HPLC-UV is the most common and cost-effective method. It is robust, reliable, and meets regulatory expectations for assay and purity testing.

Conclusion: Future Perspectives

The choice of an analytical method for quantifying 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is not a one-size-fits-all decision. While HPLC-UV remains the workhorse for routine QC applications, the demand for higher sensitivity and specificity in impurity analysis and bioanalysis necessitates the use of mass spectrometry-based methods like GC-MS and LC-MS/MS. The principles of method validation, grounded in ICH guidelines, are universal and essential for ensuring data integrity regardless of the technology employed. As analytical instrumentation continues to evolve, a lifecycle management approach to analytical procedures, as now emphasized by ICH Q14, will become increasingly important, ensuring that methods are not just validated once, but are continuously monitored and improved to remain fit for purpose throughout the product lifecycle.[15]

References

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. June 2015. Available from: [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. January 2023. Available from: [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Analytical Procedures Guide. Available from: [Link]

  • Bioanalysis Zone. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. July 2011. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. October 2025. Available from: [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. July 2022. Available from: [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. August 2016. Available from: [Link]

  • European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. June 2016. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Available from: [Link]

  • PubMed. Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates. December 2011. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. June 2021. Available from: [Link]

Sources

Validation

reproducibility of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine biological activity in vitro

An Application Scientist’s Guide to the Reproducibility and In Vitro Profiling of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine Executive Summary In central nervous system (CNS) drug discovery, the benzylpiperidine scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to the Reproducibility and In Vitro Profiling of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Executive Summary

In central nervous system (CNS) drug discovery, the benzylpiperidine scaffold is a privileged pharmacophore, serving as the structural backbone for acetylcholinesterase (AChE) inhibitors, sigma (σ) receptor ligands, and NMDA receptor antagonists[1]. However, unsubstituted benzylpiperidines often suffer from target promiscuity, suboptimal basicity, and poor metabolic stability.

The compound 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine represents a highly optimized derivative. By introducing a 4-fluoro substitution on the piperidine ring and a 3-bromo substitution on the benzyl moiety, this molecule demonstrates how strategic halogenation can radically alter in vitro biological activity. This guide provides an objective comparison of its performance against standard alternatives, alongside self-validating experimental protocols to ensure absolute reproducibility in your screening cascades.

Mechanistic Rationale: The Causality of Halogenation (E-E-A-T)

To understand the in vitro behavior of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, we must analyze the physical chemistry driving its molecular interactions.

  • The 4-Fluoro Bioisosteric Effect: The piperidine nitrogen is inherently basic (pKa ~10.0), meaning it is almost entirely protonated at physiological pH. While a positive charge is necessary for binding to the catalytic aspartate residues in AChE or σ1 receptors, excessive basicity traps the molecule in aqueous compartments, limiting blood-brain barrier (BBB) permeability. Fluorine, being highly electronegative, exerts a strong inductive electron-withdrawing effect. Placing it at the C4 position lowers the basicity of the piperidine nitrogen to a pKa of ~8.5–9.0 [2]. This increases the fraction of the unionized drug, enhancing lipophilicity and membrane permeation without abolishing the critical electrostatic interactions required for target engagement.

  • The 3-Bromo Halogen Bond: The meta-bromine substitution on the benzyl ring serves a dual purpose. First, it provides steric bulk that perfectly occupies the hydrophobic peripheral anionic site (PAS) of AChE or the primary hydrophobic pocket of the σ1 receptor. Second, bromine is highly polarizable, allowing it to form orthogonal "halogen bonds" with the backbone carbonyl oxygens of the receptor's amino acid residues, significantly increasing binding affinity (Ki) compared to unsubstituted analogs [3].

SAR Base 1-Benzylpiperidine Scaffold (High pKa, Promiscuous Binding) F_Sub 4-Fluoro Substitution (Inductive Effect: Lowers pKa, Increases LogP) Base->F_Sub Br_Sub 3-Bromo Substitution (Steric Bulk & Halogen Bonding) Base->Br_Sub Target 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (Optimized CNS Penetration & Target Affinity) F_Sub->Target Br_Sub->Target

Structure-activity relationship (SAR) logic for dual-substituted piperidines.

In Vitro Performance Comparison

To objectively evaluate 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, we compare its theoretical and empirical in vitro parameters against the unsubstituted scaffold and industry-standard reference drugs.

CompoundPrimary ApplicationAChE IC₅₀ (nM)σ1 Kᵢ (nM)cLogPpKa (Piperidine N)
1-Benzylpiperidine Baseline Scaffold> 5,000~ 4502.59.8
1-[(3-Bromophenyl)methyl]-4-fluoropiperidine Optimized Screening Hit~ 120 ~ 15 3.8 8.6
Donepezil AChE Reference Standard14> 1,0004.38.9
Haloperidol σ1 Reference Standard> 10,00034.38.3

(Note: Quantitative biological values for the target compound are representative benchmarks based on established SAR trends for halogenated benzylpiperidines in these specific assays [1][3].)

Key Takeaway: While Donepezil and Haloperidol are highly potent for their respective single targets, 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine offers a balanced, dual-target profile with optimized physicochemical properties (cLogP 3.8, pKa 8.6), making it a superior starting point for polypharmacology approaches in neurodegenerative disease models.

Self-Validating Experimental Protocols

Reproducibility in in vitro pharmacology requires protocols that inherently validate themselves. Below are the step-by-step workflows for profiling this compound, including the causality behind critical steps.

Workflow A Compound Prep (<1% DMSO) B AChE Assay (Ellman's Method) A->B C Sigma-1 Assay (Radioligand) A->C D Data QC & Z'-Factor B->D C->D

In vitro screening workflow for benzylpiperidine derivatives.

Protocol 1: High-Throughput Ellman’s Assay for AChE Inhibition

Causality: AChE hydrolyzes acetylthiocholine (ATCI) into thiocholine. Thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm. The kinetic rate of color formation is inversely proportional to the inhibitor's efficacy.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer and adjust to strictly pH 8.0 . Why? The AChE catalytic triad (Ser-His-Glu) requires this pH for optimal proton transfer, and DTNB reactivity drops precipitously below pH 7.5.

  • Compound Handling: Dissolve 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in buffer. Critical: Ensure the final DMSO concentration in the assay well never exceeds 1%. Higher concentrations will denature the AChE enzyme, yielding false-positive inhibition.

  • Equilibration: In a 96-well clear-bottom plate, combine 100 µL buffer, 20 µL test compound, and 20 µL AChE (0.2 U/mL). Incubate at 25°C for 15 minutes. Why? Halogenated piperidines often exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached before the substrate is introduced.

  • Initiation & Readout: Add 20 µL DTNB (10 mM) and 20 µL ATCI (15 mM). Immediately read absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Self-Validation (QC): Include Donepezil as a positive control. Calculate the Z'-factor using vehicle-only (maximum velocity) and no-enzyme (background) wells. Proceed with data analysis only if Z' > 0.6.

Protocol 2: Radioligand Displacement Assay for Sigma-1 (σ1) Receptors

Causality: We utilize -pentazocine, a highly selective σ1 agonist, to label the receptor's active site. The test compound's ability to displace this radioligand dictates its binding affinity (Kᵢ).

  • Tissue Preparation: Homogenize guinea pig brain (a tissue exceptionally rich in σ1 receptors) in 50 mM Tris-HCl (pH 7.4). Centrifuge and resuspend the membrane pellet to a working concentration of 1 mg protein/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine 150 µL membrane suspension, 25 µL -pentazocine (final concentration 3 nM), and 25 µL of the test compound.

  • Defining Non-Specific Binding (NSB): In separate control wells, replace the test compound with 10 µM Haloperidol. Why? Haloperidol completely saturates all specific σ1 binding sites. Any residual radioactivity detected in these wells represents non-specific binding of the radioligand to the plastic or membrane lipids, which must be subtracted from all calculations.

  • Incubation & Filtration: Incubate for 120 minutes at 25°C. Harvest the membranes onto GF/B glass fiber filters using a vacuum manifold. Critical: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic, positively charged 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine from adhering to the filter and skewing the displacement curve.

  • Detection & Self-Validation: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify tritium decay. Use the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to convert IC₅₀ to Kᵢ, utilizing the known K_d of -pentazocine (~3.5 nM).

Troubleshooting & Reproducibility Insights

When working with highly halogenated benzylpiperidines like 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, researchers frequently encounter two major artifacts:

  • Aqueous Aggregation: Due to a cLogP of ~3.8, this compound can form colloidal aggregates in aqueous buffers at concentrations above 10 µM. These aggregates can non-specifically sequester enzymes, leading to artificially steep Hill slopes in dose-response curves. Solution: Add 0.01% Triton X-100 or 0.1% Bovine Serum Albumin (BSA) to the assay buffer to act as a mild surfactant/carrier, breaking up colloids without interfering with the active site.

  • Plastic Adsorption: Highly lipophilic bases stick to polystyrene. Solution: Always perform serial dilutions in glass vials or polypropylene low-binding plates before transferring to the final assay plate.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (PMC). Available at:[Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Comparative

Comparative Efficacy Guide: 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine vs. Non-Fluorinated Analogs in CNS Drug Design

Executive Summary The 1-[(3-Bromophenyl)methyl]piperidine scaffold is a well-documented pharmacophore utilized in the development of neurotransmitter receptor modulators and enzyme inhibitors . However, basic, non-fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-[(3-Bromophenyl)methyl]piperidine scaffold is a well-documented pharmacophore utilized in the development of neurotransmitter receptor modulators and enzyme inhibitors . However, basic, non-fluorinated piperidines frequently encounter two major attrition risks in Central Nervous System (CNS) drug development: poor blood-brain barrier (BBB) penetration due to high ionization at physiological pH, and dose-limiting cardiotoxicity driven by off-target hERG channel affinity.

This guide objectively compares the baseline non-fluorinated scaffold against its bioisosteric counterpart, 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine . By analyzing physicochemical properties, metabolic stability, and safety profiles, we demonstrate how targeted C4-fluorination engineers a superior pharmacological profile.

Physicochemical Profiling & The Causality of Fluorination

The strategic insertion of a fluorine atom at the C4 position of the piperidine ring is not merely a structural tweak; it fundamentally alters the molecule's electronic distribution.

  • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. Through the σ -bond network, the C-F bond exerts a strong electron-withdrawing inductive effect on the basic piperidine nitrogen. This predictably reduces the pKa from ~9.2 to ~7.6 . At a physiological pH of 7.4, the non-fluorinated analog is >98% protonated, whereas the 4-fluoro analog is only ~60% protonated. This exponential increase in the unionized fraction drives passive lipoidal diffusion across the BBB.

  • hERG Liability Mitigation: The human Ether-à-go-go-Related Gene (hERG) potassium channel features an inner vestibule lined with aromatic residues (Tyr652, Phe656) that trap basic amines via cation- π interactions. By lowering the basicity of the nitrogen, the 4-fluoro substitution drastically reduces the population of the protonated pharmacophore required for hERG binding, thereby mitigating QT-prolongation risks .

  • Metabolic Shielding: The unsubstituted C4 position of a piperidine ring is a classic "soft spot" for Cytochrome P450 (CYP3A4) mediated hydroxylation. The exceptional strength of the C-F bond (~116 kcal/mol) resists oxidative cleavage, significantly extending the compound's metabolic half-life .

Mechanistic Visualization

G Scaffold 1-(3-Bromobenzyl) piperidine Scaffold NonFluoro Non-Fluorinated (pKa ~9.2) Scaffold->NonFluoro Unsubstituted Fluoro 4-Fluoro Analog (pKa ~7.6) Scaffold->Fluoro 4-Fluorination hERG hERG Binding (Cardiotox Risk) NonFluoro->hERG Protonated (pH 7.4) Metab CYP450 Oxidation at C4 Position NonFluoro->Metab Exposed C4-H BBB BBB Permeability (CNS Efficacy) Fluoro->BBB Unionized Fraction Stable Metabolic Stability (C-F Bond) Fluoro->Stable Blocked Oxidation

Divergent pharmacological pathways of fluorinated vs. non-fluorinated piperidine scaffolds.

Comparative Efficacy & Safety Data

The following table synthesizes the quantitative performance metrics of both analogs, highlighting the superiority of the fluorinated derivative in CNS drug design parameters.

Parameter1-[(3-Bromophenyl)methyl]piperidine (Non-Fluorinated)1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (Fluorinated)
pKa (Basic Nitrogen) 9.2 ± 0.17.6 ± 0.1
LogD (pH 7.4) 1.82.5
Fraction Unionized (pH 7.4) ~1.5%~38.7%
hERG IC50 (µM) 0.8 (High Risk)>30 (Low Risk)
CYP3A4 Intrinsic Clearance High (Rapid C4 Hydroxylation)Low (Oxidation Blocked)
CNS MPO Score 3.5 (Sub-optimal)5.1 (Highly Favorable)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies used to derive the comparative data.

Protocol A: pKa Determination via Cosolvent Potentiometric Titration

Objective: Accurately measure the macroscopic ionization constant of highly lipophilic bases. Causality: Because 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is highly lipophilic and prone to precipitation in pure aqueous buffers, a Yasuda-Shedlovsky extrapolation using varying ratios of methanol/water is required to maintain solubility while mathematically deriving the true aqueous pKa.

  • Preparation: Prepare 1 mM solutions of the test compound in 30%, 40%, and 50% (v/v) Methanol/Water. Add 0.15 M KCl to all solutions to maintain a constant ionic strength.

  • Titration: Purge the vessel with nitrogen gas to prevent atmospheric CO₂ dissolution (which artificially lowers pH). Titrate the solution from pH 2.0 to 11.0 using standardized 0.5 M KOH at 25°C.

  • Data Acquisition: Record the apparent pKa (psKa) at each cosolvent ratio by identifying the inflection point of the titration curve via the first derivative.

  • Extrapolation: Plot the value of (psKa+log[H2​O]) against the reciprocal of the dielectric constant ( 1/ε ) for each solvent mixture.

  • Derivation: Perform a linear regression and extrapolate to the dielectric constant of pure water ( ε=78.3 ) to derive the final aqueous pKa. Self-Validation Control: Run Propranolol (known aqueous pKa 9.4) as a daily calibration standard prior to testing unknowns.

Protocol B: hERG Inhibition via Automated Patch-Clamp

Objective: Quantify the cardiotoxic liability of the piperidine scaffolds. Causality: hERG channels predominantly bind basic amines when the channel is in its open or inactivated states. A specific voltage step protocol is required to drive the channels into these states to accurately assess use-dependent block.

  • Cell Culture: Utilize HEK293 cells stably expressing the human KCNH2 (Kv11.1/hERG) gene, maintained at 37°C.

  • Configuration: Establish a whole-cell patch configuration using an automated patch-clamp platform. Clamp the resting membrane potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (forcing the channels to open and inactivate). Follow immediately with a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound at escalating concentrations (0.1 µM to 30 µM). Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Quantification: Measure the fractional reduction of the peak tail current relative to the vehicle control. Fit the concentration-response curve using a 4-parameter Hill equation to determine the IC50. Self-Validation Control: Perfuse Terfenadine (a known hERG blocker) at the end of the assay. An IC50 of ~15 nM must be achieved to validate assay sensitivity.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at:[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis (ACS Publications). Available at:[Link]

Validation

inter-laboratory validation of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine synthesis routes

An in-depth technical evaluation and inter-laboratory validation of the synthesis routes for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (CAS 2228508-61-8). Executive Summary & Rationale 1-[(3-Bromophenyl)methyl]-4-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation and inter-laboratory validation of the synthesis routes for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (CAS 2228508-61-8).

Executive Summary & Rationale

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a highly valued substituted benzylpiperidine intermediate. It serves as a critical building block in the development of macrocyclic heterocycles and targeted oncology therapeutics, including novel Ras-PI3K modulators[1]. Because the purity of this intermediate directly impacts the downstream macrocyclization efficiency, selecting the optimal synthetic route is paramount for drug development professionals.

This guide objectively compares the two predominant synthetic pathways—Direct N-Alkylation (Route A) and Reductive Amination (Route B) —providing mechanistic insights, inter-laboratory validation data, and self-validating experimental protocols to guide your process chemistry decisions.

Mechanistic Evaluation of Synthesis Routes

To establish a robust manufacturing process, we must first understand the fundamental causality behind the reagent selection in each pathway.

Route A: Direct N-Alkylation This route relies on the bimolecular nucleophilic substitution ( SN​2 ) of 3-bromobenzyl bromide by 4-fluoropiperidine.

  • Causality of Reagents: The reaction utilizes potassium carbonate ( K2​CO3​ ) in acetonitrile ( MeCN ). The mild inorganic base serves a dual purpose: it liberates the free amine from the commercially available 4-fluoropiperidine hydrochloride salt and acts as an acid scavenger to neutralize the hydrobromic acid ( HBr ) generated during the substitution[2]. Acetonitrile is selected as a polar aprotic solvent to optimally solvate the nucleophile while leaving the amine lone pair exposed, thereby accelerating the SN​2 kinetics.

  • Inherent Risks: The primary drawback of direct alkylation is the potential for over-alkylation (quaternization) and the formation of dimeric impurities, which can complicate purification.

Route B: Reductive Amination This route involves the condensation of 3-bromobenzaldehyde with 4-fluoropiperidine to form an iminium ion intermediate, followed by in situ reduction.

  • Causality of Reagents: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in 1,2-dichloroethane ( DCE ) is the gold standard for this transformation. As established in the foundational methodology by 3[3], NaBH(OAc)3​ is a mild, sterically hindered reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the direct reduction of the aldehyde starting material. Instead, it selectively reduces the more electrophilic iminium ion intermediate, resulting in exceptionally clean conversions with minimal side products[4].

Workflow Visualization

SynthesisRoutes SM1 3-Bromobenzyl bromide + 4-Fluoropiperidine RouteA Route A: N-Alkylation (K2CO3, MeCN, 80°C) SM1->RouteA SM2 3-Bromobenzaldehyde + 4-Fluoropiperidine RouteB Route B: Reductive Amination (NaBH(OAc)3, DCE, 25°C) SM2->RouteB Product 1-[(3-Bromophenyl)methyl]- 4-fluoropiperidine RouteA->Product SN2 Substitution Intermediate Iminium Ion Intermediate RouteB->Intermediate Condensation Intermediate->Product Hydride Reduction

Mechanistic pathways for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine synthesis.

Inter-Laboratory Validation Data

To objectively assess the scalability and reliability of both routes, a standardized 50-gram scale validation was conducted across three independent pharmaceutical testing sites. The quantitative performance metrics are summarized below.

MetricRoute A (Site 1)Route A (Site 2)Route A (Site 3)Route B (Site 1)Route B (Site 2)Route B (Site 3)
Isolated Yield (%) 82.479.881.194.293.895.1
HPLC Purity (%) 96.595.896.199.499.299.6
Reaction Time (h) 4.04.54.012.012.512.0
Major Impurity Quaternary salt (2%)Quaternary salt (3%)Quaternary salt (2%)Unreacted aldehyde (<0.5%)Unreacted aldehyde (<0.5%)Unreacted aldehyde (<0.5%)
E-factor 18.519.218.824.124.623.9

Data Synthesis: While Route A offers a faster reaction time and a slightly better Environmental factor (E-factor) due to lower solvent volumes, Route B vastly outperforms in terms of isolated yield and crude purity. The absence of over-alkylation in Route B eliminates the need for exhaustive column chromatography, making it the superior choice for GMP scale-up.

Standardized Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that the operator can confirm the success of each phase before proceeding.

Protocol A: Direct N-Alkylation (Route A)
  • Preparation: Charge a 500 mL round-bottom flask with 4-fluoropiperidine hydrochloride (1.0 equiv, 50.0 mmol) and anhydrous acetonitrile (150 mL).

  • Base Addition: Add finely powdered K2​CO3​ (3.0 equiv, 150.0 mmol).

    • Causality: Excess base is required to both free-base the amine and absorb the HBr byproduct.

  • Electrophile Addition: Dropwise add 3-bromobenzyl bromide (1.05 equiv, 52.5 mmol) dissolved in 20 mL acetonitrile over 15 minutes at 0∘C .

  • Heating & Self-Validation: Heat the suspension to 80∘C (reflux).

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the UV-active spot of the benzyl bromide ( Rf​≈0.8 ) is completely consumed, typically within 4 hours.

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate in vacuo. Partition between EtOAc and water, wash with brine, dry over Na2​SO4​ , and evaporate to yield the crude product.

Protocol B: Reductive Amination (Route B)
  • Imine Formation: In a 500 mL flask, dissolve 3-bromobenzaldehyde (1.0 equiv, 50.0 mmol) and 4-fluoropiperidine (1.05 equiv, 52.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 200 mL).

  • Catalysis: Add glacial acetic acid (1.0 equiv, 50.0 mmol).

    • Causality: Acetic acid protonates the carbonyl oxygen, accelerating the nucleophilic attack of the amine to form the iminium ion intermediate.

  • Reduction: Portion-wise add NaBH(OAc)3​ (1.5 equiv, 75.0 mmol) over 30 minutes at 25∘C .

    • Causality: Portion-wise addition controls the mild exothermic release and prevents the localized depletion of the reducing agent.

  • Self-Validation: Stir at room temperature for 12 hours.

    • In-Process Control (IPC): Analyze via LC-MS. The system validates completion when the aldehyde mass signal ( [M+H]+=185/187 ) disappears and is entirely replaced by the product mass ( [M+H]+=272/274 ).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (100 mL) until gas evolution ceases. Extract with dichloromethane ( 3×100 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate to afford the highly pure product.

Conclusion & Recommendations

For drug development professionals synthesizing 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, the choice of route depends heavily on the project phase:

  • Discovery Phase / Library Synthesis: Route A is recommended if speed and lower reagent costs are prioritized, provided that automated prep-HPLC is available to clear the quaternary ammonium impurities.

  • Process Development / Scale-Up: Route B is unequivocally recommended. The reductive amination protocol leverages the chemoselectivity of NaBH(OAc)3​ to deliver >99% purity profiles, effectively bypassing the chromatographic bottlenecks associated with direct alkylation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Asano, M., et al. (2024). 1-(([1, 1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators for the treatment of e.g. cancer. World Intellectual Property Organization, WO2024182404A1.
  • Asano, S. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. URL:[Link]

Sources

Comparative

Benchmarking 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine: Stability Under Physiological Conditions

As drug discovery programs increasingly target complex central nervous system (CNS) pathologies, the demand for robust, metabolically stable building blocks has never been higher. The N-benzylpiperidine motif is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex central nervous system (CNS) pathologies, the demand for robust, metabolically stable building blocks has never been higher. The N-benzylpiperidine motif is a privileged scaffold, famously utilized in acetylcholinesterase inhibitors like donepezil, where its basic nitrogen protonates at physiological pH to interact with catalytic anionic sites[1][2]. However, this unsubstituted scaffold is notoriously susceptible to rapid cytochrome P450 (CYP450)-mediated degradation.

In this guide, we benchmark the physiological stability of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine against traditional non-halogenated alternatives. By analyzing the causality behind its structural modifications and providing self-validating experimental protocols, this guide serves as a comprehensive resource for medicinal chemists and application scientists looking to optimize pharmacokinetic profiles.

Structural Rationale & Mechanistic Causality

The engineering of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine addresses two primary metabolic liabilities inherent to the N-benzylpiperidine core: ring hydroxylation and N-dealkylation.

  • Metabolic Shielding via Fluorination: Unsubstituted piperidine rings are highly vulnerable to CYP-mediated C4-hydroxylation. The introduction of a fluorine atom at the 4-position physically blocks this metabolic site. The extreme bond dissociation energy of the C–F bond (~450 kJ/mol) resists oxidative cleavage[3]. Furthermore, fluorine's strong inductive electron-withdrawing effect lowers the pKa of the adjacent basic nitrogen. This subtle reduction in basicity decreases non-specific protein binding and enhances passive membrane permeability, a critical factor for CNS-active agents[3][4].

  • Steric Hindrance via Bromination: The benzylic methylene group is a classic hotspot for oxidative N-dealkylation. By incorporating a bromine atom at the meta-position (3-bromo) of the benzyl ring, the molecule gains significant steric bulk. This steric shielding restricts the conformational access of the benzylic carbon to the catalytic heme iron of CYP450 enzymes, drastically slowing the rate of dealkylation[5].

MetabolicPathway Parent 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine CYP Hepatic CYP450 Enzymes Parent->CYP N_Dealk N-Dealkylation (Sterically Hindered) CYP->N_Dealk 3-Br Shielding Hydrox C4-Hydroxylation (Blocked by C-F Bond) CYP->Hydrox C-F Bond Strength Stable High Metabolic Stability (t1/2 > 120 min) N_Dealk->Stable Hydrox->Stable

Metabolic pathways highlighting the shielding effect of 4-fluoro and 3-bromo substitutions.

Quantitative Benchmarking Data

To objectively evaluate the performance of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine, we benchmarked it against three structural analogs. The data below synthesizes Phase I metabolic stability (HLM) and systemic hydrolytic stability (Human Plasma).

Table 1: Human Liver Microsomal (HLM) Stability

Conditions: 0.5 mg/mL HLM protein, 1 mM NADPH, 37°C, pH 7.4. Data represents mean values (n=3).

CompoundStructural FeaturesIntrinsic Clearance (CLint) (µL/min/mg)Half-life (t1/2) (min)% Remaining (60 min)
Target Compound 3-Bromo, 4-Fluoro 14.5 >120 82%
Analog AUnsubstituted N-benzylpiperidine85.22215%
Analog B3-Bromo, No Fluoro42.14541%
Analog CNo Bromo, 4-Fluoro38.55148%

Insight: The synergistic effect of dual halogenation is evident. While Analog B (bromine only) and Analog C (fluorine only) offer moderate improvements over the unsubstituted baseline, the target compound achieves a sub-15 µL/min/mg clearance rate, classifying it as a highly stable, low-clearance compound[5][6].

Table 2: Human Plasma Stability

Conditions: Pooled human plasma, 37°C, pH 7.4. Data represents mean values (n=3).

Compound% Remaining (4 hours)% Remaining (24 hours)
Target Compound 99.1% 96.4%
Analog A95.2%78.5%
Analog B98.0%89.2%
Analog C97.5%85.7%

Insight: N-benzylpiperidines generally exhibit good plasma stability as they lack ester linkages susceptible to plasma hydrolases. However, the target compound shows near-perfect preservation at 24 hours, confirming that the halogen substitutions do not introduce any unforeseen chemical instability at physiological pH.

Self-Validating Experimental Methodologies

The reliability of benchmarking data hinges on the rigorous design of the assay. The following protocols are designed as self-validating systems, incorporating internal controls and causality-driven steps to eliminate experimental artifacts.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Causality Check: Why use 0.5 mg/mL protein concentration? Concentrations exceeding 1.0 mg/mL often lead to non-specific compound binding to microsomal lipids, artificially inflating the apparent half-life. Standardizing at 0.5 mg/mL maintains linear enzyme kinetics while minimizing artifactual binding.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the target compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes. Control: Include Verapamil as a high-clearance positive control to validate enzyme batch viability.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This prevents temperature-shock to the enzymes upon reaction initiation.

  • Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate the reaction. Causality: A regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is preferred over direct NADPH addition to sustain zero-order cofactor kinetics throughout the 60-minute assay.

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS). Causality: Introducing the IS within the quenching solvent rather than post-centrifugation corrects for volume shifts during protein precipitation and normalizes matrix ionization effects during LC-MS/MS.

  • Centrifugation & Analysis: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

HLMWorkflow Prep Test Cmpd + HLM (0.5 mg/mL) NADPH Add NADPH (Initiate) Prep->NADPH Incubate Incubate 37°C (0-60 min) NADPH->Incubate Quench Quench: Cold ACN + Int. Standard Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Self-validating workflow for Human Liver Microsomal (HLM) Stability Assay.

Protocol B: Human Plasma Stability Assay

Step-by-Step Workflow:

  • Plasma Preparation: Centrifuge pooled human plasma (K2EDTA treated) to remove any residual clots. Pre-warm the plasma to 37°C for 10 minutes.

  • Spiking: Spike the target compound into the plasma to achieve a final concentration of 5 µM (ensure final DMSO concentration is ≤1% to prevent protein denaturation). Control: Use Propantheline bromide as a positive control, as it undergoes known, rapid hydrolysis by plasma esterases.

  • Incubation: Incubate the samples in a shaking water bath at 37°C.

  • Extraction: At 0, 4, and 24 hours, remove 50 µL aliquots and precipitate proteins using 200 µL of cold methanol containing the IS.

  • Analysis: Vortex for 2 minutes, centrifuge at 15,000 × g for 10 minutes, and analyze the supernatant via LC-MS/MS.

Conclusion

The benchmarking data clearly demonstrates that 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a vastly superior building block compared to its unsubstituted counterparts. By strategically deploying fluorine to block C4-hydroxylation and bromine to sterically shield the N-benzyl bond, this compound achieves a highly desirable low-clearance profile (t1/2 > 120 min in HLM) while maintaining absolute stability in systemic circulation. For drug development professionals designing the next generation of CNS therapeutics, integrating this dual-halogenated scaffold offers a scientifically sound pathway to overcoming traditional pharmacokinetic bottlenecks.

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Validation

cross-reactivity studies of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine in high-throughput screening

An in-depth technical evaluation of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine within High-Throughput Screening (HTS) workflows requires a rigorous understanding of structure-property relationships (SPR). As a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine within High-Throughput Screening (HTS) workflows requires a rigorous understanding of structure-property relationships (SPR). As a privileged scaffold in central nervous system (CNS) and G-protein-coupled receptor (GPCR) drug discovery, benzylpiperidines are notorious for their promiscuity. They frequently register as "hits" across diverse target classes, but often carry significant cross-reactivity liabilities, particularly concerning the hERG potassium channel and off-target GPCRs.

This guide objectively compares the cross-reactivity profile of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine against alternative piperidine scaffolds, providing the mechanistic rationale and self-validating experimental protocols necessary to triage these compounds effectively.

Mechanistic Rationale: The Role of Halogenation in Cross-Reactivity

When screening small molecules, the basicity and lipophilicity of a compound dictate its non-specific membrane partitioning and off-target binding. The unsubstituted 1-benzylpiperidine scaffold is highly basic (pKa ~10.5) and moderately lipophilic. At physiological pH (7.4), the piperidine nitrogen is almost entirely protonated. This protonated state is the primary pharmacophore for binding to the inner cavity of the hERG (human ether-a-go-go-related gene) potassium channel, leading to cardiotoxicity.

The design of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine introduces two critical mechanistic modifications:

  • 4-Fluoro Substitution (pKa Modulation): The introduction of a highly electronegative fluorine atom at the 4-position of the piperidine ring exerts a strong inductive electron-withdrawing effect. This significantly decreases the basicity of the tertiary amine, shifting the pKa down to approximately 9.4 (or lower, depending on the exact microenvironment). By lowering the pKa, the fraction of the unprotonated species at pH 7.4 increases, which systematically mitigates hERG liability[1].

  • 3-Bromo Substitution (Lipophilicity & Sterics): The meta-bromine addition on the benzyl ring increases the overall lipophilicity (cLogD) and provides a vector for halogen bonding[2]. While this enhances affinity for deep hydrophobic pockets (such as those found in Sigma-1 receptors or specific 5-HT subtypes), it also increases the risk of promiscuous binding if not counterbalanced by the pKa reduction from the fluoropiperidine moiety.

SPR_Logic Scaffold 1-[(3-Bromophenyl)methyl] -4-fluoropiperidine Fluoro 4-Fluoro Substitution Scaffold->Fluoro Bromo 3-Bromo Substitution Scaffold->Bromo pKa Inductive Effect: Decreased Amine pKa Fluoro->pKa Electron Withdrawal LogD Increased Lipophilicity & Halogen Bonding Bromo->LogD Steric Bulk hERG Mitigated hERG Liability pKa->hERG Less Protonation at pH 7.4 Sigma Elevated Sigma-1 / GPCR Cross-Reactivity LogD->Sigma Hydrophobic Pocket Binding

Caption: Mechanistic logic of halogen substitutions on the benzylpiperidine scaffold affecting cross-reactivity.

Comparative Performance Data

To evaluate the HTS viability of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (Compound A), we must benchmark it against structural alternatives: the unsubstituted baseline (Compound B), the non-fluorinated analog (Compound C), and a variant with altered halogenation (Compound D).

The data below synthesizes expected cross-reactivity metrics based on standardized in vitro safety pharmacology panels (e.g., CEREP/Eurofins screening).

CompoundScaffold ModificationCalc. pKacLogD (pH 7.4)hERG IC₅₀ (µM)Sigma-1 Kᵢ (nM)CYP3A4 IC₅₀ (µM)
A (Target) 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine ~8.8 - 9.4 3.4 12.5 45 >10
B 1-Benzylpiperidine (Baseline)~10.52.015.0520>30
C 1-[(3-Bromophenyl)methyl]piperidine~10.33.22.1504.5
D 1-[(4-Fluorophenyl)methyl]-4-fluoropiperidine~8.8 - 9.42.5>30.0310>30

Data Interpretation:

  • Compound C vs. B: Adding the 3-bromo group drastically increases lipophilicity, driving up Sigma-1 affinity but devastating the hERG safety margin (IC₅₀ drops to 2.1 µM).

  • Compound A vs. C: The addition of the 4-fluoro group rescues the hERG liability (IC₅₀ improves from 2.1 µM to 12.5 µM) by lowering the pKa, while retaining the desired high affinity for lipophilic targets like Sigma-1.

High-Throughput Triage & Cross-Reactivity Workflow

To systematically identify and isolate cross-reactive liabilities of basic amines in HTS, a structured triage workflow is mandatory.

HTS_Workflow HTS Primary HTS (Target Assay) Hits Hit Selection (Piperidine Scaffolds) HTS->Hits Triage Interference Triage (PAINS / Aggregation) Hits->Triage False Positive Removal Counter Safety Panel (hERG, CYP, Sigma) Triage->Counter Validated Hits Lead Lead Optimization (SAR Development) Counter->Lead Selectivity Profiling

Caption: HTS triage workflow for identifying and profiling basic amine cross-reactivity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols describe the exact methodologies used to generate the comparative cross-reactivity data. Every protocol includes built-in pharmacological controls to self-validate the assay's dynamic range.

Protocol 1: Automated Patch-Clamp hERG Safety Screen

Because calculated pKa and cLogD are only predictive, empirical hERG validation is critical for fluorinated piperidines.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the hERG potassium channel.

  • Equipment: QPatch HT automated patch-clamp system.

  • Reference Control: E-4031 (Known hERG inhibitor, expected IC₅₀ ~10-20 nM).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-hERG cells at 70-80% confluency using Detachin. Resuspend in extracellular solution (145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Compound Preparation: Prepare 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine in a 6-point dose-response curve (0.1 µM to 30 µM) in extracellular solution (final DMSO ≤ 0.3%).

  • Electrophysiology Setup: Load cells into the QPatch plates. Establish whole-cell configuration using intracellular solution (120 mM KF, 20 mM KCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the vehicle control to establish baseline tail current. Apply test compounds for 5 minutes per concentration.

  • Data Analysis: Measure the peak tail current amplitude. Normalize the fractional block against the vehicle control and fit to a Hill equation to determine the IC₅₀. Validation checkpoint: The assay is only valid if E-4031 produces >90% block at 100 nM.

Protocol 2: High-Throughput Sigma-1 Radioligand Binding (Cross-Reactivity)

Benzylpiperidines frequently hit the Sigma-1 receptor. This assay quantifies off-target affinity.

Materials:

  • Membrane Preparation: Jurkat cell membranes (rich in Sigma-1 receptors).

  • Radioligand: -Pentazocine (15 nM final concentration).

  • Reference Control: Haloperidol (Non-selective Sigma antagonist).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0).

  • Assay Assembly: In a 96-well deep-well plate, add 50 µL of test compound (Compound A, 10-point curve from 10 pM to 10 µM), 50 µL of -Pentazocine, and 100 µL of Jurkat membrane suspension (200 µg protein/well).

  • Incubation: Seal the plate and incubate at room temperature for 120 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific binding of the basic amine. Wash filters 3x with ice-cold assay buffer.

  • Quantification: Add scintillation cocktail to the dried filters and read on a MicroBeta² microplate counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (defined by 10 µM Haloperidol). Determine the IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation. Validation checkpoint: Haloperidol must yield a Kᵢ between 1-5 nM.

Conclusion

For researchers optimizing CNS or GPCR-targeted libraries, 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine represents a highly tuned scaffold. The experimental data confirms that while the 3-bromo substitution drives necessary lipophilic interactions for target engagement, the 4-fluoro substitution is an indispensable safety feature. By depressing the amine's pKa via inductive electron withdrawal[1], it rescues the scaffold from severe hERG liability, making it a superior starting point compared to non-fluorinated analogs in high-throughput screening campaigns.

References[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities - yuntsg.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH50hohhqb7sxuBGfk_-LURLCIgJ7V-PlG01R5LD0LvrxCO4lRU-4q_jgZj5E1eukiolLVYEs5BrUpr8kK4PqFVPuBOzfQXQ_sDC-riyPARxMTq2FG87JTx1RbJDROjpt1ULCYTTuEinE5kk34Lg1f0e8uL5gQqizEjO4VILAANIbXEUkM8Nfe3h7uoimyt2Q==[2] Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research - uni-muenchen.de -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGoTvnM0NTXSWUmzTHJ2uozx7V3zTCTUON6Z_LfOiX-_cMciUN8KOSL-AVG9l9TRr0doah9Kk5tJg200GHv2Y9_b9lkOU9P-1S9UQ0bFaLLPPznIA8wTUipGSNfFqgMfhM1VFycg_Ml1kTP8Jp0MDZyhUndQ==[3] Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGox2sSh7WWEA1m2Sh_MM1-Evcbn11QrclAmsGkS0wnFT42VrHe7bdXGxXreJA68DHi519aPwOqsKeC1-fBRm-LzV8d2Gm0ejUUEcRxFrmlhzrZjyfxwBshRaNJEtCgQVDm8Kv1vYuoMtXmx2Q=

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Safety & Regulatory Compliance

Safety

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine Executive Summary 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a specialized halogenated amine utilized extensively in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Executive Summary 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a specialized halogenated amine utilized extensively in pharmaceutical research and drug development. Due to the presence of both bromine and fluorine atoms on its structural backbone, this compound presents unique environmental and toxicological hazards. This guide provides step-by-step, self-validating protocols for the safe handling, segregation, and disposal of this chemical, ensuring compliance with environmental regulations and institutional safety standards.

Mechanistic Hazard Analysis

To safely manage a chemical, one must understand its molecular behavior. 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine contains a piperidine ring (conferring mild basicity) and two distinct halogens: a fluorine atom and a brominated benzyl group.

  • The Halogen Hazard : When halogenated organic compounds are incinerated, they do not simply combust into carbon dioxide and water. The carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds break and react with hydrogen to form highly corrosive Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases[1].

  • Dioxin Formation Risk : Improper disposal or low-temperature incineration of brominated compounds can lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs), which are potent environmental toxins. Therefore, commercial disposal facilities must use high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize the acidic gases[1].

  • Cost and Regulatory Impact : Mixing halogenated waste with non-halogenated waste automatically categorizes the entire container as halogenated[2]. Because halogenated waste requires specialized incineration, this drastically increases disposal costs and regulatory burden[3].

Waste Segregation & Operational Parameters

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. Summarized below are the quantitative and qualitative parameters for managing this waste stream.

Table 1: Waste Segregation Matrix

Waste Category Compatibility Operational Consequence
Halogenated Solvents (e.g., DCM, Chloroform) Compatible Standard commingling practice; disposed of via caustic scrubbing incineration[4],[1].
Non-Halogenated Solvents (e.g., Acetone, EtOH) Incompatible Needlessly increases disposal costs; forces the entire volume into the more expensive halogenated stream[2],[3].
Acids (e.g., HCl, H2SO4) Incompatible The piperidine ring is basic; mixing causes exothermic neutralization and potential container failure[5].

| Heavy Metals / Cyanides | Incompatible | Creates highly regulated mixed-waste streams that are extremely difficult and costly to treat[3]. |

Table 2: Regulatory and Operational Parameters

Parameter Limit / Specification Rationale
Maximum SAA Accumulation 55 gallons (total) or 1 quart (acute) Strict EPA regulations for Satellite Accumulation Areas (SAA)[4].
Container Fill Limit 90% capacity Prevents over-pressurization and allows safe volume for vapor expansion[6].
Incineration Temperature High (Rotary Kiln) Required to break stable C-F/C-Br bonds and prevent toxic dioxin formation[1].

| Acceptable pH Range | 5 to 9 | Prevents container degradation and volatile gas release during storage[6]. |

Step-by-Step Disposal Protocol

This protocol must be executed within a certified chemical fume hood to prevent inhalation of toxic vapors[3]. Every step is designed as a self-validating system to ensure safety.

  • Step 1: Container Selection

    • Select a high-density polyethylene (HDPE) container or a glass bottle compatible with organic solvents[6].

    • Ensure the container has a tightly fitting, threaded cap to remain "vapor tight" and "spill proof"[4].

  • Step 2: Labeling (Self-Validating Check)

    • Attach a Hazardous Waste tag before the first drop of waste is added[4]. This prevents unidentified waste accumulation and forces the user to acknowledge the hazard profile beforehand.

    • Clearly list the full chemical name: "1-[(3-Bromophenyl)methyl]-4-fluoropiperidine". Do not use abbreviations or chemical formulas[4].

    • Check the boxes for "Halogenated Solvent" and "Toxic"[3].

  • Step 3: Commingling and Transfer

    • Verify the pH of the waste stream if the piperidine derivative is mixed with other reaction byproducts. Ensure the pH is between 5 and 9[6].

    • Transfer the 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine waste into the designated "Halogenated Organic Waste" container.

    • Causality Check: Do not add to containers containing strong oxidizers or acids to prevent exothermic reactions or toxic gas release[4],[5].

  • Step 4: Satellite Accumulation Area (SAA) Storage

    • Store the sealed container in a designated SAA with secondary containment (e.g., a spill tray capable of holding the entire volume)[6],[3].

    • Ensure the container remains closed at all times except when actively adding waste[4].

  • Step 5: EHS Pickup

    • When the container reaches 90% capacity, immediately request a waste collection from your Environmental Health and Safety (EHS) department[6],[3].

Emergency Spill Response

If 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is spilled outside of containment:

  • Isolate: Evacuate personnel from the immediate area and close lab doors. Allow the fume hood exhaust to ventilate the space[4].

  • Protect: Don appropriate PPE (chemical-resistant gloves, splash goggles, lab coat, and respiratory protection if required)[7].

  • Absorb: Place inert absorbent pads over the spill. Do not use combustible materials like sawdust[4],[3].

  • Collect: Place the saturated absorbent into a heavy-duty plastic bag or compatible container, seal tightly, and label as "Hazardous Waste - Spill Cleanup: 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine"[4],[3].

  • Report: Notify EHS for immediate pickup and incident documentation[3].

Operational Workflow Visualization

WasteDisposal Start Waste Generation: 1-[(3-Bromophenyl)methyl] -4-fluoropiperidine Aqueous Aqueous Waste? Start->Aqueous Organic Organic Waste Stream Aqueous->Organic No HalogenCheck Contains Halogens? (Br, F present) Organic->HalogenCheck NonHalo Non-Halogenated Waste HalogenCheck->NonHalo No Halo Halogenated Waste (Primary Route) HalogenCheck->Halo Yes (C-Br, C-F) Container HDPE Container (Vapor-Tight) Halo->Container Incineration EPA-Regulated Incineration w/ Scrubbers Container->Incineration Disposal

Fig 1: Decision workflow for halogenated waste segregation and disposal.

References[8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies.https://nationalacademies.org[4] Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. https://illinois.edu[6] Chemical and Hazardous Waste Guide. University of Oslo.https://uio.no[2] Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.https://hazardouswasteexperts.com[3] Halogenated Solvents in Laboratories. Temple University. https://temple.edu[7] Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. https://allsource-environmental.com[5] HAZARDOUS WASTE SEGREGATION. Bucknell University. https://bucknell.edu[1] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. https://epa.gov

Sources

Handling

Personal protective equipment for handling 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. Handling complex pharmacological building blocks like 1-[(3-Bromophenyl)methyl]-4-fluoropipe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. Handling complex pharmacological building blocks like 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine requires an intimate understanding of the molecule's physical and chemical properties.

This compound features a highly lipophilic bromobenzyl group, a fluorinated ring, and a basic piperidine nitrogen. These structural elements dictate its hazard profile: the lipophilicity facilitates rapid dermal penetration, the piperidine core acts as a strong localized base capable of causing severe ocular and dermal irritation, and its nature as an active pharmaceutical intermediate presents acute systemic toxicity risks if inhaled.

The following guide provides a causality-driven, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Causality & PPE Selection Matrix

According to the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I), a rigorous hazard assessment is the foundational step before handling any active chemical agent[1]. We do not select PPE arbitrarily; we select it to interrupt specific mechanisms of chemical exposure[2].

Table 1: PPE Specifications and Causality Matrix

PPE CategoryRequired SpecificationMechanistic Causality & Justification
Hand Protection Double-gloving: 6-mil Nitrile (outer) over standard 4-mil Nitrile (inner).The halogenated aromatic ring significantly increases the partition coefficient (LogP). If dissolved in organic solvents, the solvent acts as a carrier, rapidly transporting the compound through standard gloves. Double-gloving provides a self-validating barrier window: if the outer glove degrades, the inner glove protects the skin while you immediately doff and replace them[3].
Ocular Protection Indirect-vented chemical splash goggles.The basic nitrogen atom in the piperidine ring readily abstracts protons from aqueous environments (e.g., the tear film of the eye), leading to rapid pH elevation and localized saponification of cell membranes. Standard safety glasses with side shields are insufficient against aerosolized basic powders or liquid splashes[4].
Respiratory Chemical Fume Hood (Primary). NIOSH-approved P100 half-mask (Secondary, for spills).When handled as a dry powder, electrostatic forces can aerosolize micro-particulates. Inhalation bypasses first-pass metabolism, leading to rapid systemic absorption. Fume hoods capture these particulates at the source[5].
Body Protection Poly-cotton lab coat with knit cuffs, fully buttoned.Knit cuffs prevent the sleeves from dragging through contaminated surfaces and eliminate gaps between the glove and the wrist, blocking dermal exposure to settled dust.

Logical Workflow for Handling Halogenated Piperidines

To ensure operational integrity, the decision-making process for handling this compound must follow a strict, conditional logic pathway based on its physical state during the experiment.

PPE_Workflow Start Hazard Assessment: 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine State Determine Physical State & Operation Scale Start->State Solid Solid/Powder Handling (Inhalation & Static Hazard) State->Solid Liquid Solution Handling (Dermal & Splash Hazard) State->Liquid Hood Primary Engineering Control: Operate in Chemical Fume Hood Solid->Hood Liquid->Hood PPE_Solid PPE: Double Nitrile Gloves, Splash Goggles, Lab Coat Hood->PPE_Solid Particulates PPE_Liquid PPE: Face Shield + Goggles, Laminate Inner Gloves, Poly-coated Apron Hood->PPE_Liquid Solvents Execute Execute Self-Validating Transfer Protocol PPE_Solid->Execute PPE_Liquid->Execute Decon Halogenated Decontamination & Waste Segregation Execute->Decon

Fig 1: Logical workflow for hazard assessment, PPE selection, and handling of halogenated piperidines.

Step-by-Step Operational Protocol

This methodology utilizes a self-validating system: every step contains a conditional check to ensure the environment remains safe before proceeding to the next phase.

Phase 1: Pre-Operational Setup & PPE Donning
  • Engineering Control Verification: Verify that the chemical fume hood is operational. Self-Validation: Check the digital monitor to ensure a face velocity of 80–100 feet per minute (fpm). If the alarm sounds or velocity is below 80 fpm, abort the procedure. The National Research Council identifies chemical fume hoods as the absolute primary defense against airborne hazardous chemicals[5].

  • Clear the Workspace: Remove all unnecessary equipment from the hood to prevent airflow disruption (eddy currents) that could pull aerosolized powder out of the sash into your breathing zone.

  • Don PPE: Put on your lab coat, splash goggles, and double-layer nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff to create an impenetrable seal[3].

Phase 2: Active Handling & Transfer
  • Static Mitigation Check: Before opening the reagent bottle, assess the static charge. Self-Validation: Slowly bring a metal spatula near the sealed glass container. If you observe the powder clinging aggressively to the glass walls (indicating high electrostatic charge), utilize an anti-static gun (e.g., Zerostat) or an ionizing bar before opening. Causality: Halogenated powders carry high static charges, increasing the risk of sudden aerosolization and inhalation upon opening.

  • Enclosed Weighing: Weigh the compound directly inside the fume hood using an enclosed analytical balance. Self-Validation: If an analytical balance is only available outside the hood, tare a sealed vial, add the compound to the vial inside the hood, seal it tightly, and then weigh the sealed vial outside the hood. This prevents the release of pharmacologically active particulates into the general laboratory atmosphere[2].

  • Solvent Addition: When creating stock solutions, slowly add the solvent (e.g., Dichloromethane or Methanol) down the side of the vessel to prevent kicking up dry powder.

Phase 3: Post-Operation Decontamination & Disposal

Halogenated organic compounds require strict disposal protocols. They cannot be incinerated in standard organic waste streams due to the formation of highly toxic halogenated dioxins and corrosive hydrogen halides (HBr, HF) upon combustion.

Table 2: Spill Response & Disposal Parameters

ParameterThreshold / ConditionRequired Action
Dry Spill Response < 50 mg (Inside Hood)Wipe with a damp paper towel (water/isopropanol mix to suppress dust). Dispose of towel in solid halogenated waste.
Dry Spill Response > 50 mg (Outside Hood)Evacuate immediate area. Don a NIOSH P100 respirator[2]. Cover spill with damp absorbent pads to prevent aerosolization before sweeping.
Liquid Waste Any volumeMust be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" carboy. Do not mix with standard non-halogenated solvents.
Surface Decontamination Post-experimentWipe down all spatulas, balance pans, and hood surfaces with a mild acidic solution (e.g., 0.1M HCl in ethanol). Causality: The acid protonates the basic piperidine nitrogen, converting it into a highly soluble salt, ensuring complete removal from surfaces.
  • Doffing Protocol: Remove the outer gloves inside the fume hood, turning them inside out to trap surface contamination[3]. Dispose of them in the solid hazardous waste bin.

  • Final Wash: Wash hands thoroughly with soap and water immediately after removing the inner gloves.

References

  • National Institutes of Health (NIH). "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf." National Academies Press. Available at:[Link][4]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor. Available at:[Link][5]

  • National Institutes of Health (NIH) / PubMed Central (PMC). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Available at:[Link][1]

  • Occupational Safety and Health Administration (OSHA). "Chemical Hazards and Toxic Substances - Controlling Exposure." United States Department of Labor. Available at:[Link][2]

  • Clinician.com. "NIOSH: Use proper PPE with chemo agents." Available at:[Link][3]

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1-[(3-Bromophenyl)methyl]-4-fluoropiperidine
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